molecular formula C8H7BrN2 B152556 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 281192-91-4

3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B152556
CAS No.: 281192-91-4
M. Wt: 211.06 g/mol
InChI Key: GBHFSEKDEABVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHFSEKDEABVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459433
Record name 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281192-91-4
Record name 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-1-METHYL-7-AZAINDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Landscape of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – For researchers, scientists, and professionals in drug development, the pyrrolo[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of bioactive molecules. While a specific CAS number for this N-methylated derivative is not readily found in public databases, this document will focus on its parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine, and the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives to inform research and development activities.

Core Compound Identification

The parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine , is identified by the CAS Number 74420-15-8 .[1][2][3][4] It is also commonly referred to as 3-Bromo-7-azaindole.[1][3] For the isomeric compound, 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine , the CAS Number is 956003-06-8 .[5][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine. This data is essential for its handling, formulation, and use in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[1][3][7]
Molecular Weight 197.03 g/mol [1][7]
Appearance Off-white to brown-pink crystalline powder[3]
Melting Point 143 - 145 °C[7]
Solubility Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform.[7]
Storage Store at 0-8°C[3]

Synthesis and Functionalization

The bromine atom at the 3-position of the pyrrolo[2,3-b]pyridine core makes it an excellent substrate for further functionalization, primarily through metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of its derivatives.

Proposed Synthesis of this compound

A plausible synthetic route to the target compound, this compound, would involve the N-methylation of the parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine. A general experimental protocol is outlined below.

Experimental Protocol: N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine

  • Dissolution: Dissolve 3-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution at 0°C to deprotonate the pyrrole nitrogen.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product Parent_Compound 3-bromo-1H-pyrrolo[2,3-b]pyridine Deprotonation Deprotonation (e.g., NaH in DMF) Parent_Compound->Deprotonation 1. Methylation Methylation (e.g., CH3I) Deprotonation->Methylation 2. Workup Aqueous Work-up Methylation->Workup 3. Purification Column Chromatography Workup->Purification 4. Final_Product This compound Purification->Final_Product 5.

Proposed synthesis workflow for this compound.

Biological Activity and Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly as kinase inhibitors. Derivatives have shown significant activity against a range of kinases involved in cell signaling pathways crucial for cell proliferation, differentiation, and survival.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8][9] Abnormal activation of FGFR signaling is implicated in various cancers. The table below summarizes the inhibitory activity of a representative compound from this class.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
4h 7925712[8][9]

This inhibitory profile highlights the potential of the 1H-pyrrolo[2,3-b]pyridine core in developing anti-cancer therapeutics.

FGFR_Signaling_Pathway FGFR FGFR RAS_MEK_ERK RAS-MEK-ERK Pathway FGFR->RAS_MEK_ERK PLCg PLCγ Pathway FGFR->PLCg PI3K_Akt PI3K-Akt Pathway FGFR->PI3K_Akt Cell_Effects Cell Proliferation, Survival, Migration RAS_MEK_ERK->Cell_Effects PLCg->Cell_Effects PI3K_Akt->Cell_Effects Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Other Kinase and Enzyme Inhibition

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to the inhibition of other important drug targets:

  • Phosphodiesterase 4B (PDE4B): Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective inhibitors of PDE4B, an enzyme involved in inflammatory processes.[10]

  • Janus Kinase 3 (JAK3): Certain derivatives have shown potential as immunomodulators by targeting JAK3, which plays a critical role in immune responses.[11]

  • Traf2- and NCK-interacting kinase (TNIK): The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, with some compounds exhibiting IC₅₀ values in the sub-nanomolar range.[12]

Conclusion

This compound, as a derivative of the versatile 1H-pyrrolo[2,3-b]pyridine core, holds significant promise as a key building block in the synthesis of novel therapeutics. Its strategic functionalization can lead to the development of potent and selective inhibitors of various kinases and enzymes implicated in cancer, inflammation, and immune disorders. This guide provides a foundational understanding for researchers to further explore the potential of this important class of compounds.

References

An In-depth Technical Guide to the Physical Properties of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, it serves as a versatile building block for the synthesis of various biologically active molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its relevance in modulating key cellular signaling pathways.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in chemical synthesis and drug design. While specific experimental data for the methylated compound is not extensively available in the public domain, properties can be inferred from its unmethylated analog, 3-bromo-1H-pyrrolo[2,3-b]pyridine, and the known effects of N-methylation.

PropertyValueSource
Molecular Formula C₈H₇BrN₂--INVALID-LINK--
Molecular Weight 211.06 g/mol --INVALID-LINK--
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Data not available. The unmethylated analog, 3-bromo-1H-pyrrolo[2,3-b]pyridine, has a melting point of 143-145 °C.--INVALID-LINK--
Boiling Point Data not available.
Solubility N-methylation is known to improve solubility compared to unmethylated analogs.[1] The unmethylated analog is poorly soluble in water but soluble in common organic solvents such as dichloromethane and chloroform.[2]--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

A standard and widely used method for determining the melting point of a crystalline solid is the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

  • Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

  • Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Biological Context and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to inhibit protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

Derivatives of this compound have been investigated as inhibitors of various kinases, which can impact signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the immune and inflammatory responses. In its canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Upon stimulation by various signals, such as inflammatory cytokines, a kinase complex (IKK) is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Inflammatory Signal Receptor Receptor IKK IKK Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB NFkB NF-κB DNA DNA NFkB->DNA Translocation Proteasome Proteasome Ub Ub Ub->Proteasome Degradation IkB_P->Ub Ubiquitination NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Release Pyrrolo_inhibitor Pyrrolo[2,3-b]pyridine Kinase Inhibitor Pyrrolo_inhibitor->IKK Inhibition Transcription Gene Transcription DNA->Transcription

Caption: Canonical NF-κB Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the potential of this compound derivatives as kinase inhibitors, a typical experimental workflow would involve a biochemical assay to measure the inhibition of a specific kinase's activity.

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound derivative Start->Compound_Prep Assay_Setup Incubate kinase, substrate, and compound Compound_Prep->Assay_Setup Initiate_Reaction Add ATP to start phosphorylation reaction Assay_Setup->Initiate_Reaction Stop_Reaction Quench reaction after a defined time Initiate_Reaction->Stop_Reaction Detection Measure substrate phosphorylation (e.g., luminescence, fluorescence) Stop_Reaction->Detection Data_Analysis Calculate IC50 value Detection->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide on 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited specific data on this particular derivative, this document also explores the broader context of its core scaffold, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. The guide covers the physicochemical properties, synthesis, biological significance, and therapeutic potential of this important class of compounds.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from its chemical structure and data from closely related analogs. The addition of a methyl group to the 3-bromo-1H-pyrrolo[2,3-b]pyridine core results in a molecular formula of C₈H₇BrN₂. Based on this, the molecular weight is calculated to be approximately 211.06 g/mol , which is consistent with other methylated isomers.

The table below summarizes the key quantitative data for the parent compound and related isomers for comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
This compound C₈H₇BrN₂~211.06 (calculated)Not available
3-Bromo-1H-pyrrolo[2,3-b]pyridineC₇H₅BrN₂197.03[1][2]74420-15-8[2][3]Melting Point: 143-145 °C[1]; Appearance: Off-white to brown-pink crystalline powder[3]
3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₇BrN₂211.06[4]Not availableDrug intermediate for the synthesis of various active compounds.[4]
3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridineC₈H₇BrN₂211.06[5]956003-06-8[5]A versatile chemical building block.[5]
5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₇BrN₂211.06[6]1111637-94-5[6]

Synthesis and Experimental Protocols

The 1H-pyrrolo[2,3-b]pyridine scaffold is a valuable building block in organic synthesis. The bromine atom at the 3-position makes it an excellent substrate for further functionalization, particularly through metal-catalyzed cross-coupling reactions like the Suzuki reaction, enabling the synthesis of more complex derivatives for biological evaluation.[5]

A general experimental protocol for the synthesis of the core structure, 3-bromo-1H-pyrrolo[2,3-b]pyridine, often involves the halogenation of a suitable pyridine derivative as a starting material.

Generalized Synthesis Workflow:

Start Pyridine Derivative Step1 Functionalization of Pyridine Ring Start->Step1 Step2 Halogenation Reaction (Introduction of Bromine) Step1->Step2 Product 3-bromo-1H-pyrrolo[2,3-b]pyridine Step2->Product

Caption: Generalized synthesis workflow for 3-bromo-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocol for a Related Compound (3-bromo-2-methylpyridine):

A reported synthesis of a related pyridine derivative, 3-bromo-2-methylpyridine, involves the following steps:

  • 2-Methylpyridine (46.6 g) is added dropwise to aluminum chloride (200 g), and the mixture is stirred at 100°C.

  • Bromine (40.0 g) is added dropwise to the mixture at the same temperature over 1 hour, followed by stirring for an additional 30 minutes.

  • After cooling, the reaction mixture is poured into ice water and acidified with concentrated hydrochloric acid.

  • The resulting solution is washed with ethyl acetate.

  • The aqueous layer is basified with an 8 mol/L aqueous sodium hydroxide solution.

  • The product is extracted with diethyl ether, and the extract is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to yield the final product.

Disclaimer: This protocol is for a related compound and may require modification for the synthesis of this compound.

Biological Significance and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities. Derivatives have been investigated as potent inhibitors of various kinases, making them promising candidates for the treatment of diseases like cancer and inflammatory disorders.

Key Therapeutic Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in several cancers. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3.[7]

  • Phosphodiesterase 4B (PDE4B): This enzyme is a target for treating inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent PDE4B inhibitors.

  • Janus Kinase 3 (JAK3): As a key player in immune response modulation, JAK3 is a target for treating autoimmune diseases and organ transplant rejection. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting JAK3.

  • Other Kinases: This scaffold has also been utilized in the development of inhibitors for other kinases such as SGK-1, which is involved in the regulation of electrolyte balance and cell proliferation.

FGFR Signaling Pathway and Inhibition:

The diagram below illustrates a simplified representation of the FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Downstream Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-Akt) FGFR->Downstream Activates Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibits Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

Applications in Drug Development and Research

The unique chemical structure of this compound and its parent scaffold makes them highly valuable in several research and development areas:

  • Pharmaceutical Development: These compounds serve as crucial intermediates in the synthesis of novel therapeutics, particularly for cancer and neurological disorders.[3]

  • Biological Research: They are employed as chemical probes to investigate cellular processes and to understand the mechanisms of diseases like cancer, which can aid in the identification of new therapeutic targets.[3]

  • Materials Science: The electronic properties of the 1H-pyrrolo[2,3-b]pyridine core make it a candidate for the development of advanced materials, such as organic semiconductors.[3]

References

An In-depth Technical Guide to the Synthesis of the 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine core, also known as 3-bromo-1-methyl-7-azaindole, is a pivotal heterocyclic scaffold in medicinal chemistry. Its unique structural features serve as a foundation for the development of potent kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers. This technical guide provides a comprehensive overview of the primary synthetic routes to this scaffold, complete with detailed experimental protocols, quantitative data, and a visualization of its role in inhibiting a key cancer-related signaling cascade.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a privileged scaffold in drug discovery due to its bioisosteric relationship with indole and its ability to form crucial hydrogen bonding interactions with protein targets. The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wide chemical space. Subsequent N-methylation at the 1-position often enhances metabolic stability and modulates the compound's physicochemical properties. This guide will focus on two primary and efficient synthetic strategies for the preparation of this compound.

Synthetic Strategies and Experimental Protocols

Two principal retrosynthetic approaches are commonly employed for the synthesis of this compound:

  • Route A: N-methylation of the pre-brominated 3-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Route B: Bromination of the N-methylated 1-methyl-1H-pyrrolo[2,3-b]pyridine.

Below are detailed experimental protocols for each key transformation.

Synthesis of Key Precursors

2.1.1. Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine (3-bromo-7-azaindole)

The direct bromination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is a high-yielding and straightforward method to obtain the key precursor for Route A.

Experimental Protocol:

To a solution of 1H-pyrrolo[2,3-b]pyridine (100 mmol) in a suitable organic solvent, a catalyst composed of nickel(II) acetate and triethanolamine borate (in a 3:1 molar ratio, 40 mmol total) is added. The reaction mixture is heated to 100°C with stirring (90 rpm). Bromine gas (300 mmol) is then slowly introduced, and the reaction is refluxed for 3 hours. Upon completion, the product is purified to yield 3-bromo-1H-pyrrolo[2,3-b]pyridine.[1]

Starting MaterialReagentsCatalystSolventTemperatureTimeYield
1H-pyrrolo[2,3-b]pyridineBromine gasNickel(II) acetate, Triethanolamine borateOrganic Solvent100°C3 h99.0%

Table 1: Quantitative data for the synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine.

Route A: N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine

This route involves the deprotonation of the pyrrole nitrogen followed by quenching with an electrophilic methyl source.

Experimental Protocol:

To a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, after which methyl iodide (CH3I, 1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Starting MaterialBaseMethylating AgentSolventTemperatureTimeYield
3-bromo-1H-pyrrolo[2,3-b]pyridineSodium Hydride (NaH)Methyl Iodide (CH3I)DMF0°C to rt2-4 hHigh

Table 2: Representative quantitative data for the N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine.

Route B: Bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine

This alternative route begins with the N-methylation of 7-azaindole, followed by bromination at the 3-position.

2.3.1. Synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine

The N-methylation of 1H-pyrrolo[2,3-b]pyridine can be achieved using similar conditions as described in section 2.2.

2.3.2. Bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine

The electron-rich pyrrole ring of 1-methyl-7-azaindole can be selectively brominated at the 3-position using an electrophilic bromine source such as N-bromosuccinimide (NBS).

Experimental Protocol:

To a solution of 1-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent like N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS, 1.5 equivalents) is added at room temperature. The solution is stirred at room temperature for 4 hours and then at 50°C for an extended period (e.g., 41 hours), with the reaction progress monitored by GC or TLC. After completion, the reaction mixture is poured into water and extracted with dichloromethane. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.[2]

Starting MaterialBrominating AgentSolventTemperatureTimeYield
1-methyl-1H-pyrrolo[2,3-b]pyridineN-Bromosuccinimide (NBS)DMFrt to 50°C45 hModerate to Good

Table 3: Representative quantitative data for the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine.

Logical Workflow for Synthesis

The following diagram illustrates the two primary synthetic pathways to the target scaffold.

Synthesis_Workflow cluster_start Starting Materials cluster_route_a Route A cluster_route_b Route B 7_azaindole 1H-pyrrolo[2,3-b]pyridine 3_bromo_7_azaindole 3-bromo-1H-pyrrolo[2,3-b]pyridine 7_azaindole->3_bromo_7_azaindole Bromination 1_methyl_7_azaindole 1-methyl-1H-pyrrolo[2,3-b]pyridine 7_azaindole->1_methyl_7_azaindole N-methylation target_a 3-bromo-1-methyl-1H- pyrrolo[2,3-b]pyridine 3_bromo_7_azaindole->target_a N-methylation target_b 3-bromo-1-methyl-1H- pyrrolo[2,3-b]pyridine 1_methyl_7_azaindole->target_b Bromination

Caption: Synthetic pathways to this compound.

Biological Context: Inhibition of the FGFR Signaling Pathway

Derivatives of the this compound scaffold have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3] Aberrant FGFR signaling is a key driver in the pathogenesis of numerous cancers, promoting tumor cell proliferation, survival, migration, and angiogenesis.

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding receptor, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, triggering downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[4][5][6]

The diagram below illustrates the FGFR signaling pathway and the point of inhibition by compounds derived from the this compound scaffold.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation Inhibitor 3-bromo-1-methyl-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition FRS2 FRS2 P1->FRS2 PLCG PLCγ P1->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Transcription

Caption: FGFR signaling pathway and inhibition by a 7-azaindole derivative.

Conclusion

The this compound scaffold is a highly valuable building block in the design and synthesis of targeted therapeutics. The synthetic routes outlined in this guide are robust and adaptable, providing medicinal chemists with efficient methods for accessing this important core. The crucial role of this scaffold in the development of FGFR inhibitors highlights its significance in the ongoing efforts to combat cancer and other diseases driven by aberrant kinase activity. Further exploration of the chemical space around this scaffold is likely to yield novel and more potent therapeutic agents.

References

The Evolving Landscape of 7-Azaindole Therapeutics: A Deep Dive into 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole, have made it a focal point in the design of targeted therapies. This technical guide delves into the specifics of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its structural analogs, a subclass with significant potential, particularly in the realm of kinase inhibition for oncology applications.

The 7-Azaindole Core: A Foundation for Potent Biological Activity

The 7-azaindole nucleus is a key pharmacophore due to its capacity for forming crucial hydrogen bond interactions with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole -NH group can serve as a hydrogen bond donor. This dual functionality allows it to mimic the adenine core of ATP, making it a highly effective hinge-binding motif in a multitude of protein kinases.[1] The strategic placement of a bromine atom at the 3-position provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wide chemical space to optimize potency and selectivity. The methylation at the 1-position can influence solubility, metabolic stability, and the orientation of the molecule within the target's binding pocket.

Synthetic Strategies for this compound and its Analogs

The synthesis of the this compound core and its subsequent diversification is a critical aspect of drug discovery in this chemical space. A general and adaptable synthetic workflow is outlined below.

General Synthetic Workflow

G start Starting Material (e.g., 2-amino-3-halopyridine) step1 Introduction of the Pyrrole Ring (e.g., Sonogashira coupling followed by cyclization) start->step1 step2 N-Methylation of the Pyrrole Ring step1->step2 step3 Bromination at the 3-position (e.g., using NBS) step2->step3 core Core Scaffold: This compound step3->core step4 Diversification via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) core->step4 analogs Structural Analogs step4->analogs eval Biological Evaluation analogs->eval

A generalized workflow for the synthesis and evaluation of this compound analogs.
Experimental Protocols

Protocol 1: Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine (A Precursor)

A common method for the bromination of the 7-azaindole core involves the use of N-bromosuccinimide (NBS).

  • Materials: 7-azaindole, N-bromosuccinimide (NBS), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 7-azaindole (1.0 eq) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 3-bromo-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: N-Methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine

  • Materials: 3-bromo-1H-pyrrolo[2,3-b]pyridine, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Protocol 3: Diversification via Suzuki Cross-Coupling

The bromine at the 3-position serves as a key functional group for introducing diversity.

  • Materials: this compound, desired boronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃ or K₂CO₃), Solvent (e.g., Dioxane/Water or DMF).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired analog.

Biological Activity and Structure-Activity Relationships (SAR)

Structural analogs of this compound are primarily investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[2]

Kinase Inhibitory Activity

The 7-azaindole scaffold has been successfully employed in the development of inhibitors for a variety of kinases, including but not limited to, Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[3][4][5] The following table summarizes the kinase inhibitory activities of various 7-azaindole derivatives, providing insights into the structure-activity relationships that can guide the design of novel this compound analogs.

Compound/Analog ReferenceTarget Kinase(s)IC₅₀ (nM)Key Structural Features and SAR Insights
1H-pyrrolo[2,3-b]pyridine derivativeFGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712Introduction of a trifluoromethyl group at the 5-position and a substituted benzyl group at the 3-position led to potent and selective FGFR inhibition. The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge binder.[4][6]
1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivativeJAK3Potent (specific values not provided)Introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position significantly increased JAK3 inhibitory activity.[3]
7-azaindole derivativeCDK9/CyclinT, Haspin14 (for Haspin)Benzocycloalkanone motifs attached to the 7-azaindole core resulted in potent inhibition of CDK9 and/or Haspin kinase.[5]
3,5-disubstituted-7-azaindoleALKPotent (specific values not provided)Substitution at both the 3- and 5-positions of the 7-azaindole scaffold with aryl and heteroaryl groups yielded potent ALK inhibitors.[7][8]
1H-pyrrolo[3,2-c]pyridine derivativeTubulin Polymerization120 - 210An indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring attached to the pyrrolo[3,2-c]pyridine core showed potent inhibition of tubulin polymerization.[9]

Note: The data presented is for a range of 7-azaindole derivatives and is intended to guide the design of analogs based on the this compound core. The specific activities of direct analogs may vary.

Signaling Pathways Modulated by 7-Azaindole Kinase Inhibitors

Given their primary role as kinase inhibitors, analogs of this compound are expected to modulate key signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. A prominent example is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.

RAS-RAF-MEK-ERK Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 7-Azaindole Analog (e.g., Vemurafenib) Inhibitor->RAF

The RAS-RAF-MEK-ERK pathway, a common target for 7-azaindole based kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility and the potential for diversification at the 3-position allow for the fine-tuning of pharmacological properties. Future research should focus on the systematic exploration of substitutions at this position to identify potent and selective inhibitors for a range of clinically relevant kinases. Detailed structure-based drug design, coupled with robust in vitro and in vivo evaluations, will be crucial in translating the potential of these analogs into effective clinical candidates. The continued investigation into the signaling pathways modulated by these compounds will further elucidate their mechanisms of action and inform their clinical applications.

References

Spectroscopic Profile of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of published spectroscopic data for this specific N-methylated derivative, this document presents predicted data based on closely related analogs and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

(Predicted for a solution in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.1-8.3dd~4.8, 1.5H-6
~7.8-8.0dd~7.8, 1.5H-4
~7.2-7.4s-H-2
~7.0-7.2dd~7.8, 4.8H-5
~3.8s-N-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data

(Predicted for a solution in CDCl₃)

Chemical Shift (δ) ppmAssignment
~148-150C-7a
~144-146C-6
~128-130C-4
~120-122C-2
~118-120C-5
~115-117C-3a
~95-97C-3
~30-32N-CH₃
Table 3: Predicted Mass Spectrometry Data
m/zInterpretation
210/212[M]⁺ Molecular ion peak (presence of Br isotopes)
195/197[M-CH₃]⁺
131[M-Br]⁺
104[M-Br-HCN]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2950-2850MediumC-H stretching (methyl)
~1600-1450StrongC=C and C=N stretching (aromatic rings)
~1400-1300MediumC-N stretching
~800-700StrongC-H bending (out-of-plane)
~600-500Medium-StrongC-Br stretching

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments and connectivity.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this, direct insertion probe with electron ionization (EI) is a common method.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare the sample using one of the following methods:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Process the data to obtain a spectrum of absorbance or transmittance versus wavenumber.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

The 7-Azaindole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, a heterocyclic aromatic structure composed of a fused pyridine and pyrrole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere of endogenous purines and indoles have cemented its importance in the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological relevance of the 7-azaindole core, with a focus on its role in kinase inhibition and other therapeutic areas. We will delve into quantitative biological data, detailed experimental protocols, and key signaling pathways modulated by 7-azaindole-containing compounds.

The 7-azaindole moiety is particularly adept at forming hydrogen bond interactions with protein targets, a feature critical for potent and selective inhibition. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This bidentate hydrogen bonding capability mimics the interaction of the adenine base of ATP with the hinge region of protein kinases, making the 7-azaindole a highly effective scaffold for kinase inhibitors.[1][2] This has led to the successful development of several FDA-approved drugs and numerous clinical candidates for the treatment of cancer and other diseases.[3]

Biological Activities and Therapeutic Applications

The versatility of the 7-azaindole core is evident in the broad spectrum of biological activities exhibited by its derivatives. While kinase inhibition remains the most prominent application, these compounds have shown efficacy in various other therapeutic contexts.

Kinase Inhibition

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors, particularly in oncology. Its ability to form two key hydrogen bonds with the kinase hinge region provides a strong anchor for inhibitor binding.[1]

Vemurafenib (Zelboraf®): A BRAF V600E Inhibitor

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, a key driver in a significant proportion of melanomas.[4] The 7-azaindole core of vemurafenib is crucial for its high-affinity binding to the ATP-binding pocket of the BRAF V600E protein.[5]

Pexidartinib (Turalio®): A CSF1R Inhibitor

Pexidartinib is an inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase that plays a critical role in the proliferation and differentiation of macrophages.[6][7] By inhibiting CSF1R, pexidartinib is effective in treating tenosynovial giant cell tumor, a neoplastic condition driven by CSF1R signaling.[1]

Other Kinase Targets

Derivatives of 7-azaindole have been developed to target a wide array of other kinases implicated in cancer and other diseases, including:

  • c-Kit and FLT3: Pexidartinib also shows inhibitory activity against these kinases.[1]

  • PI3Kγ: Potent and selective 7-azaindole-based inhibitors of PI3Kγ have been discovered with cellular IC50 values as low as 40 nM.[8]

  • CDK9 and Haspin: Dual inhibitors of CDK9/CyclinT and Haspin kinase have been identified from a series of 7-azaindole derivatives, with the most potent Haspin inhibitor exhibiting an IC50 of 14 nM.[9][10]

  • JAK2 and c-Met: C-3 aryl-7-azaindole derivatives have shown inhibitory activity against JAK2 and c-Met.[11]

Other Therapeutic Areas

Beyond kinase inhibition, the 7-azaindole scaffold has been explored for other therapeutic applications:

  • Orai Channel Inhibition: 7-Azaindole derivatives have been identified as potent inhibitors of Orai channels, which are involved in calcium signaling and are a target for inflammatory conditions like asthma.[12][13]

  • Anticancer Activity (Non-kinase targets): Certain 7-azaindole derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms that may not be directly linked to kinase inhibition.[14][15]

  • Nicotinic Acetylcholine Receptor (nAChR) Agonism: Some 7-azaindole derivatives have been investigated as partial agonists of the α4β2 nAChR, with potential applications in cognitive disorders and smoking cessation.[16]

  • Analgesic and Hypotensive Activity: Early studies have reported analgesic and blood pressure-lowering effects of certain 7-azaindole derivatives.[5][17]

Quantitative Biological Data

The following tables summarize the in vitro potency of representative 7-azaindole derivatives against various biological targets.

Table 1: Kinase Inhibitory Activity of 7-Azaindole Derivatives

CompoundTarget KinaseIC50 (nM)Assay TypeReference(s)
VemurafenibBRAF V600E13 - 31Cell-free[4]
c-Raf6.7 - 48Cell-free
BRAF (wild-type)100 - 160Cell-free
SRMS18Cell-free
ACK119Cell-free
PexidartinibCSF1R (cFMS)17 - 20Cell-free[6]
c-Kit10 - 12Cell-free[6]
FLT3-ITD9Cell-free[1]
FLT3160Cell-free[6]
Compound 28 PI3Kγ40 (cellular)Cell-based[8]
Compound 8l Haspin14Cell-free[10]
Compound 8g CDK9/CyclinTMicromolar rangeCell-free[10]
HaspinMicromolar rangeCell-free[10]
Compound 94 JAK2260Cell-free[11]
C-3 aryl-7-azaindolec-Met2Cell-free[9]
5-fluoro-7-azaindoleCdc70.07 (Ki)Cell-free[9]

Table 2: Cytotoxic Activity of 7-Azaindole Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
VemurafenibA375 (BRAF V600E)Melanoma0.2 - 0.55[18]
Compound 5j A549Lung Cancer4.56[14]
7-AIDHeLaCervical Cancer16.96[15]
MCF-7Breast Cancer14.12[15]
MDA-MB-231Breast Cancer12.69[15]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 7-azaindole derivatives are achieved through the modulation of specific cellular signaling pathways.

BRAF-MEK-ERK Signaling Pathway Inhibition

Vemurafenib targets the constitutively active BRAF V600E mutant, which is a key component of the MAPK/ERK signaling pathway. Inhibition of BRAF V600E blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in melanoma cells harboring this mutation.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Vemurafenib inhibits the constitutively active BRAF V600E kinase.
CSF1R Signaling Pathway Inhibition

Pexidartinib inhibits CSF1R, thereby blocking the signaling cascade that promotes the survival, proliferation, and differentiation of macrophages. This is particularly relevant in tenosynovial giant cell tumors where the tumor microenvironment is rich in macrophages.

CSF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) CSF1R->Downstream_Signaling Dimerization & Autophosphorylation Pexidartinib Pexidartinib Pexidartinib->CSF1R Macrophage_Response Macrophage Proliferation, Survival, and Differentiation Downstream_Signaling->Macrophage_Response

Pexidartinib inhibits the CSF1R signaling cascade.

Experimental Protocols

This section provides an overview of common experimental methodologies for the synthesis and biological evaluation of 7-azaindole derivatives.

General Synthesis of the 7-Azaindole Core

A variety of synthetic routes to the 7-azaindole core have been developed. One common approach is the Chichibabin-like cyclization.

Synthesis_Workflow Start 2-Fluoro-3-picoline Step1 Metalation with LDA Start->Step1 Intermediate1 Lithium salt of 2-fluoro-3-picoline Step1->Intermediate1 Step2 Condensation with Benzonitrile Intermediate1->Step2 Intermediate2 Cyclization Precursor Step2->Intermediate2 Step3 Intramolecular Cyclization (Chichibabin Reaction) Intermediate2->Step3 End 2-Phenyl-7-azaindole Step3->End

A generalized workflow for the synthesis of a 7-azaindole derivative.

Protocol: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization [13]

  • Preparation of LDA solution: Prepare a solution of lithium diisopropylamide (LDA) (2.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -40 °C.

  • Metalation: Slowly add 2-fluoro-3-picoline (1.0 equivalent) to the LDA solution at -40 °C and stir for 1 hour.

  • Condensation: Add benzonitrile (1.2 equivalents) to the reaction mixture and continue stirring at -40 °C for 2 hours.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenyl-7-azaindole.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol describes a general method to determine the IC50 value of a 7-azaindole derivative against a target protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • 7-azaindole test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well filter plates

  • 0.5% Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure: [19]

  • Compound Dilution: Prepare serial dilutions of the 7-azaindole test compound in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the diluted test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 40-60 minutes).

  • Termination of Reaction: Stop the reaction by adding 0.5% phosphoric acid.

  • Substrate Capture: Spot an aliquot of the reaction mixture onto a filter paper or membrane in a 96-well filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with 0.425% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the filter paper, add scintillant, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effect of 7-azaindole derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A375 for melanoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-azaindole test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure: [9][20]

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole test compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The 7-azaindole core structure has proven to be an exceptionally valuable scaffold in drug discovery, leading to the development of life-saving medicines, particularly in the field of oncology. Its ability to effectively mimic the purine structure and form crucial hydrogen bond interactions with protein targets, especially kinases, underpins its success. The continued exploration of the chemical space around the 7-azaindole nucleus, coupled with a deeper understanding of its interactions with a growing number of biological targets, promises the development of a new generation of innovative therapeutics. This guide provides a foundational understanding of the biological relevance of the 7-azaindole core, offering valuable insights for researchers and scientists dedicated to the advancement of novel drug development.

References

A Technical Guide to the Chemical Stability and Storage of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key building block in medicinal chemistry. Given the limited publicly available stability data for this specific compound, this guide synthesizes information from safety data sheets, general principles of heterocyclic chemistry, and international regulatory guidelines for stability testing. It outlines potential degradation pathways, recommended analytical methodologies for stability assessment, and detailed, adaptable experimental protocols for forced degradation and long-term stability studies. This document is intended to equip researchers and drug development professionals with the necessary framework to ensure the integrity and proper handling of this compound in a laboratory and development setting.

Introduction

This compound, also known as 3-bromo-1-methyl-7-azaindole, is a versatile heterocyclic compound of significant interest in drug discovery. Its pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, notably as a core component of various kinase inhibitors. The bromine atom at the 3-position serves as a crucial handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.

The chemical stability of such intermediates is of paramount importance, as degradation can lead to the formation of impurities that may affect the yield and purity of subsequent synthetic steps, and potentially introduce toxic components into drug candidates. This guide provides a detailed examination of the factors influencing the stability of this compound and the methodologies to assess it.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Off-white to yellow or brown solid
Melting Point Not consistently reported; varies by supplier
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Poorly soluble in water.
pKa Not experimentally determined. The pyridine-like nitrogen is expected to be weakly basic.

Chemical Stability and Potential Degradation Pathways

3.1. Hydrolytic Stability

The pyrrolopyridine core is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur. The N-methylation is expected to improve stability compared to the unmethylated analog.

  • Acidic Conditions: Protonation of the pyridine nitrogen may activate the ring system towards nucleophilic attack by water, although this is generally not a major degradation pathway for this type of heterocycle under typical handling conditions.

  • Alkaline Conditions: Strong alkaline conditions could potentially lead to decomposition, although specific pathways are not well-documented for this compound.

3.2. Oxidative Stability

The pyrrole moiety of the 7-azaindole system can be susceptible to oxidation. The presence of the electron-withdrawing pyridine ring and the bromine atom may modulate this reactivity.

  • Potential Oxidation Products: Oxidation could potentially lead to the formation of N-oxides on the pyridine nitrogen or degradation of the pyrrole ring.

3.3. Photostability

Heterocyclic compounds, particularly those containing bromine, can be sensitive to light.

  • Photodegradation: Exposure to UV or even ambient light over extended periods may induce degradation. A study on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives indicated they are photolabile.[1][2] The primary mechanism could involve homolytic cleavage of the C-Br bond, leading to radical-mediated decomposition pathways.

3.4. Thermal Stability

The compound is expected to be thermally stable at ambient temperatures. However, at elevated temperatures, decomposition may occur. Thermal degradation of brominated organic compounds can lead to the liberation of hydrogen bromide.

Recommended Storage and Handling

Based on available safety data sheets and general chemical principles, the following storage and handling procedures are recommended to maintain the integrity of this compound:

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration (2-8 °C).To minimize thermal degradation and potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation.
Light Protect from light. Store in an amber vial or a light-proof container.To prevent photodegradation.
Moisture Keep container tightly sealed to prevent moisture ingress.To avoid potential hydrolysis, especially if stored with acidic or basic materials.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.To prevent chemical reactions that could lead to degradation.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of forced degradation and long-term stability studies should be conducted in accordance with ICH guidelines.

5.1. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways. A target degradation of 5-20% is generally considered optimal for method validation.

5.1.1. General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

5.1.2. Hydrolytic Degradation

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80 °C for a specified period. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Heat at 60-80 °C for a specified period. At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

5.1.3. Oxidative Degradation

  • Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

5.1.4. Thermal Degradation

  • Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C, 105 °C) for a specified period. At each time point, dissolve a weighed amount of the solid in a suitable solvent and dilute for analysis.

  • For solution stability, heat the stock solution at 60-80 °C for a specified period.

5.1.5. Photodegradation

  • Expose the solid compound and a solution of the compound in a photostability chamber to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples at appropriate time intervals.

5.2. Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., determined by UV scan)
Injection Volume 10 µL

The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

5.3. Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of the compound under recommended storage conditions.

Table 4: ICH Conditions for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) using the validated stability-indicating method.

Visualizations

6.1. FGFR Signaling Pathway

This compound is a precursor for the synthesis of kinase inhibitors, including those targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. The diagram below illustrates a simplified representation of the FGFR signaling cascade.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, etc.) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->CellResponse Inhibitor Pyrrolopyridine-based Inhibitor Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of intervention for pyrrolopyridine-based inhibitors.

6.2. Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a general workflow for screening compounds like derivatives of this compound for their kinase inhibitory activity.

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies PrimaryScreen Primary Screen (Single Concentration) DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreen->DoseResponse Selectivity Kinase Panel Screening (Selectivity Profile) DoseResponse->Selectivity TargetEngagement Target Engagement Assay (e.g., Western Blot for p-Target) Selectivity->TargetEngagement CellProliferation Cell Proliferation Assay TargetEngagement->CellProliferation Downstream Downstream Pathway Analysis CellProliferation->Downstream PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Downstream->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Conclusion

While specific, quantitative stability data for this compound is not extensively documented in publicly accessible literature, this guide provides a robust framework for its handling, storage, and stability assessment based on established chemical principles and regulatory guidelines. Adherence to the recommended storage conditions is crucial for maintaining the compound's purity and integrity. For developmental purposes, the execution of comprehensive forced degradation and long-term stability studies, as outlined in this guide, is essential for ensuring the quality and reliability of this important synthetic intermediate in drug discovery and development programs. The provided experimental protocols and analytical methods offer a starting point for researchers to develop and validate a stability-indicating assay tailored to their specific needs.

References

The Rise of Pyrrolo[2,3-b]pyridines: A Technical Guide to Novel Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a "privileged structure," forming the core of numerous biologically active molecules and targeted therapies.[1] This technical guide delves into the recent discoveries of novel pyrrolo[2,3-b]pyridine derivatives, offering an in-depth analysis for researchers, scientists, and drug development professionals. The unique structural characteristics of this heterocyclic compound, mimicking the purine ring of ATP, make it a potent inhibitor of kinases, which are pivotal in various disease pathways.[2]

A Versatile Scaffold for Diverse Therapeutic Targets

Recent research has underscored the broad therapeutic potential of pyrrolo[2,3-b]pyridine derivatives across a spectrum of diseases, most notably in oncology. These compounds have been successfully developed as inhibitors for a variety of kinases implicated in cancer progression, including V600E-BRAF, cyclin-dependent kinase 8 (CDK8), fibroblast growth factor receptor (FGFR), and c-Met.[3][4][5][6] Beyond cancer, novel derivatives are being explored for their potent activity against GSK-3β in Alzheimer's disease, phosphodiesterase 4B (PDE4B) in central nervous system disorders, and Janus kinase 1 (JAK1) in autoimmune diseases.[7][8][9]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of recently developed pyrrolo[2,3-b]pyridine derivatives against various kinase targets. This data highlights the potency and, in some cases, the selectivity of these novel compounds.

Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Cancer-Related Kinases

Compound IDTarget KinaseIC50 (nM)Target Disease/IndicationReference
34e V600E-BRAF85Melanoma[3]
35 V600E-BRAF80Melanoma[3]
22 CDK848.6Colorectal Cancer[4]
4h FGFR17Various Cancers[5][10]
4h FGFR29Various Cancers[5][10]
4h FGFR325Various Cancers[5][10]
34 c-Met1.68Various Cancers[6]
16h MELK32Various Cancers[11]
22g c-Met-Various Cancers[12]

Note: The IC50 for compound 22g against c-Met was not explicitly provided in the search results, but it was highlighted as the most promising compound.

Table 2: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Other Therapeutic Targets

Compound IDTarget Enzyme/KinaseIC50 (nM)Target Disease/IndicationReference
11h PDE4B110 - 1100 (range)CNS Diseases[7]
41 GSK-3β0.22Alzheimer's Disease[8]
46 GSK-3β0.26Alzheimer's Disease[8]
54 GSK-3β0.24Alzheimer's Disease[8]
31g JAK1-Autoimmune Diseases[9]

Note: The IC50 for compound 31g against JAK1 was not explicitly provided in the search results, but it was identified as a potent inhibitor.

Experimental Protocols: A Blueprint for Discovery

The discovery and development of these novel derivatives follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

General Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

A common synthetic route for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives involves a multi-step process.[7] The synthesis typically begins with a suitable starting material, which undergoes a Chan-Lam coupling reaction.[7] This is followed by saponification of the resulting ester to yield a carboxylic acid intermediate.[7] Finally, the target compounds are obtained through an amide coupling reaction with various amines, often utilizing coupling agents like T3P (Propylphosphonic anhydride) and a base such as DIPEA (N,N-Diisopropylethylamine).[7]

For derivatives with different substitution patterns, multi-component reactions are also employed. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can be used to synthesize polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.[13]

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against their target kinases is a critical step in the evaluation process. These assays are typically performed using established protocols. For instance, the V600E-BRAF inhibitory effect of novel pyrrolo[2,3-b]pyridine derivatives was evaluated at a single dose of 10 μM.[3] Compounds demonstrating high percentage inhibition were then selected for IC50 determination.[3]

Cellular Proliferation and Cytotoxicity Assays

To assess the anti-cancer effects of these compounds on a cellular level, their cytotoxicity is evaluated against various human cancer cell lines.[3] For example, a panel of sixty diverse human cancer cell lines was used to test the cytotoxic potential of newly synthesized derivatives.[3] Flow cytometry is another technique used to investigate the effect of these compounds on the cell cycle and apoptosis. For instance, it was demonstrated that compound 16h induced apoptosis in A549 cells in a dose-dependent manner and caused cell cycle arrest in the G0/G1 phase.[11]

In Vivo Efficacy Studies

Promising candidates from in vitro and cellular assays are advanced to in vivo studies to evaluate their efficacy and safety in animal models. For example, the in vivo efficacy and acute toxicity of a GSK-3β inhibitor were assessed in AlCl3-induced zebrafish and C57BL/6 mice, respectively.[8] Another study used xenografts of colorectal cancer in vivo to demonstrate that a potent CDK8 inhibitor could significantly inhibit tumor growth.[4]

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the discovery workflow, the following diagrams illustrate key signaling pathways and the experimental pipeline.

experimental_workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization start De Novo Design / Scaffold Hopping synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification kinase_assay Kinase Inhibition Assay (IC50) purification->kinase_assay cell_assay Cell Proliferation Assay kinase_assay->cell_assay apoptosis_assay Apoptosis & Cell Cycle Analysis cell_assay->apoptosis_assay animal_model Xenograft/Disease Model apoptosis_assay->animal_model efficacy Efficacy Evaluation animal_model->efficacy toxicity Toxicity Assessment efficacy->toxicity sar Structure-Activity Relationship (SAR) toxicity->sar adme ADME/PK Studies sar->adme lead_optimization Lead Compound adme->lead_optimization lead_optimization->start Iterative Design

Caption: A generalized workflow for the discovery and development of novel pyrrolo[2,3-b]pyridine derivatives.

BRAF_pathway cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->BRAF

Caption: Inhibition of the MAPK/ERK pathway by V600E-BRAF targeted pyrrolo[2,3-b]pyridine derivatives.

WNT_pathway cluster_wnt WNT/β-catenin Signaling Pathway WNT WNT Frizzled Frizzled Receptor WNT->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneExpression Target Gene Expression (Proliferation) TCF_LEF->GeneExpression CDK8_Inhibitor Pyrrolo[2,3-b]pyridine (CDK8 Inhibitor) CDK8 CDK8 CDK8_Inhibitor->CDK8 CDK8->BetaCatenin indirect inhibition

Caption: Mechanism of action for a CDK8-inhibiting pyrrolo[2,3-b]pyridine derivative in the WNT/β-catenin pathway.

The Future of Pyrrolo[2,3-b]pyridines

The versatility and potent biological activity of the pyrrolo[2,3-b]pyridine scaffold solidify its importance in contemporary drug discovery.[1] The ongoing exploration of novel derivatives continues to yield promising candidates for a multitude of diseases. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and further enhancing their pharmacokinetic properties to improve their clinical utility. The development of multi-target kinase inhibitors based on this scaffold also represents an exciting avenue for combating complex diseases like cancer.[14] As our understanding of cellular signaling pathways deepens, the rational design of new pyrrolo[2,3-b]pyridine derivatives will undoubtedly lead to the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety and handling procedures for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound utilized in medicinal chemistry and organic synthesis.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and other areas where this compound may be used.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the provided search results, the properties of the parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine, and related structures offer valuable insights. It is typically an off-white to brown-pink crystalline powder.[1]

PropertyValueSource
Molecular FormulaC₈H₇BrN₂PubChem
Molecular Weight211.06 g/mol PubChem[2]
AppearanceSolid (usually)Pipzine Chemicals[3]
Melting Point143 - 145 °CPipzine Chemicals[3]
SolubilityPoorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform.Pipzine Chemicals[3]
StabilityStable under normal conditions, but can react with strong oxidizing or reducing agents.Pipzine Chemicals[3]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following table summarizes the GHS hazard statements associated with 3-bromo-1H-pyrrolo[2,3-b]pyridine and similar brominated pyrrolopyridines.

Hazard ClassGHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3 / Category 4Danger / WarningH301: Toxic if swallowed[4][5] / H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][4][5][6]
Serious Eye Damage/Eye IrritationCategory 1 / Category 2ADanger / WarningH318: Causes serious eye damage[2][4][5] / H319: Causes serious eye irritation[6]
Specific target organ toxicity (single exposure)Category 3WarningH335: May cause respiratory irritation[2][4][5]

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

  • Avoid direct contact with the substance.[7]

  • Handle in a well-ventilated area, preferably in a fume hood.[7][8][9]

  • Avoid formation and spread of dust in the air.[7][9]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[8][9][10]

  • Do not eat, drink, or smoke when using this product.[10]

  • Wash hands thoroughly after handling.[10][11]

  • Contaminated clothing should be removed and washed before reuse.[6][10]

Storage:

  • Store in a cool, well-ventilated area.[7][8]

  • Keep the container tightly closed.[7][8][12]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Some sources recommend storing under an inert atmosphere like Argon.[7]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

PPESpecifications
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety glasses. A face shield may also be necessary.[6][13][14]
Skin Protection Wear impervious, flame-resistant clothing and protective gloves (nitrile gloves are recommended).[6][9][10][13]
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator.[6][13]

First Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][13]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][12] If irritation persists, get medical advice.[6][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8][12][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][10][13]

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[8][13]

Specific Hazards:

  • In a fire, toxic fumes may be emitted, including carbon oxides, nitrogen oxides, and hydrogen bromide.[6][7][8][12]

  • Containers may explode when heated.[6][8]

Protective Equipment for Firefighters:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][8][13]

Accidental Release Measures

Personal Precautions:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate personal protective equipment (see Section 4).

  • Avoid breathing dust and contact with the substance.

  • Shut off all sources of ignition.[6][8]

Environmental Precautions:

  • Prevent the substance from entering drains or rivers.[7]

Methods for Cleaning Up:

  • For small spills, absorb with an inert material and place in a suitable container for disposal.[6]

  • For large spills, dike the area to prevent spreading.

  • Clean the contaminated area thoroughly.

  • Use non-sparking tools to collect the material.[6]

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physical properties of this specific compound are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would be followed for properties such as:

  • Acute Oral Toxicity: OECD Guideline 423

  • Skin Irritation/Corrosion: OECD Guideline 404

  • Eye Irritation/Corrosion: OECD Guideline 405

Visualizations

Logical Workflow for Safe Handling

SafeHandlingWorkflow A Receipt and Inspection B Storage A->B Store in cool, dry, well-ventilated area C Pre-Use Preparation B->C Retrieve from storage D Handling and Use (In Fume Hood) C->D Don appropriate PPE E Post-Use D->E Complete experiment G Emergency Preparedness D:e->G:n Spill or Exposure E->B Return to storage F Waste Disposal E->F Segregate waste G:s->D:e Follow First Aid & Spill Procedures

Caption: Workflow for the safe handling of this compound.

References

A Technical Guide to 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic compound. It details its chemical properties, synthesis protocols, and significant role as a versatile building block in the discovery of novel therapeutics, particularly kinase inhibitors.

Introduction: The Significance of the 7-Azaindole Core

This compound belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class of compounds. Azaindoles are considered "privileged scaffolds" in medicinal chemistry due to their structural similarity to endogenous molecules like purines and indoles, allowing them to effectively interact with a wide range of biological targets.[1] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties and potency, making these scaffolds highly valuable in drug design.

The 7-azaindole framework, in particular, is a cornerstone in the development of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The 7-azaindole scaffold can form key hydrogen bonding interactions with the hinge region of kinase active sites, mimicking the binding of adenosine triphosphate (ATP). This makes derivatives like this compound highly sought-after precursors for synthesizing potent and selective therapeutic agents.

Chemical and Physical Properties

The subject compound is a brominated derivative of the N-methylated 7-azaindole core. The bromine atom at the C3 position and the methyl group at the N1 position are crucial for its utility. The bromine atom serves as a versatile chemical handle for introducing further molecular complexity through cross-coupling reactions, while the N1-methylation can influence binding affinity and metabolic stability.

Table 1: Physicochemical Properties of Pyrrolo[2,3-b]pyridine Derivatives

Property3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine3-bromo-1H-pyrrolo[2,3-b]pyridine5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
IUPAC Name 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine3-bromo-1H-pyrrolo[2,3-b]pyridine[3]5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine[4]
Synonyms N/A3-Bromo-7-azaindole[3]N/A
CAS Number 956003-06-8[5]74420-15-8[3]1111637-94-5[4]
Molecular Formula C₈H₇BrN₂[5]C₇H₅BrN₂[3]C₈H₇BrN₂[4]
Molecular Weight 211.06 g/mol [5]197.03 g/mol [3]211.06 g/mol [4]
Appearance SolidWhite to pale yellow crystalline powder[6]Solid
Storage 2-8°C, sealed in a dry environment[5]N/AN/A

Synthesis and Experimental Protocols

The synthesis of functionalized 7-azaindoles is a critical step in drug discovery programs. The bromine atom at the C3 position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of various aryl or amino groups.[5][7]

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for arylating a halo-azaindole intermediate, a common subsequent step for compounds like the topic of this guide. This example is adapted from a procedure for a similar scaffold.[8]

  • Reagent Preparation: In a reaction vessel, combine the halo-azaindole substrate (e.g., a derivative of this compound) (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.03 eq), and a base like K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (1:1 ratio), under an inert nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes) until completion, monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Partition the resulting residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel to yield the desired 2-aryl-7-azaindole derivative.

G General Suzuki-Miyaura Coupling Workflow A Start: 3-Bromo-7-azaindole Derivative C Reaction Vessel: - Pd Catalyst (e.g., Pd2(dba)3) - Base (e.g., K2CO3) - Degassed Solvent A->C Add B Arylboronic Acid B->C Add D Heating (e.g., 100°C) under N2 Atmosphere C->D Proceed E Work-up: - Solvent Removal - Extraction D->E Cool & F Purification: Column Chromatography E->F Process G Final Product: 3-Aryl-7-azaindole Derivative F->G Isolate

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Biological Activity and Applications in Drug Discovery

The 7-azaindole scaffold is a key component in several approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, cytotoxic agents, and antagonists for various receptors.[9][10]

Kinase Inhibition

The primary application of this compound is as a precursor for synthesizing kinase inhibitors.[5] The N1-H of the azaindole moiety is often crucial for binding affinity, as it can form a hydrogen bond with the kinase hinge region.[7] Methylation at this position, as in the title compound, can be a strategic modification to probe structure-activity relationships (SAR) or alter physicochemical properties.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against several important cancer-related kinases.

Table 2: Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget Kinase(s)IC₅₀ ValuesCell Line / AssayReference
Compound 4h FGFR1, FGFR2, FGFR3, FGFR47 nM, 9 nM, 25 nM, 712 nMEnzymatic Assay[2]
PLX4720 BRAFV600E13 nMEnzymatic Assay
Compound 11h PDE4B0.14 µMEnzymatic Assay[11]
  • Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in various cancers.[2] A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as potent FGFR inhibitors, with some compounds showing nanomolar efficacy and the ability to induce apoptosis in breast cancer cells.[2]

  • BRAF Kinase: The 7-azaindole scaffold was instrumental in the fragment-based discovery of Vemurafenib, a potent inhibitor of the BRAFV600E mutant kinase used to treat melanoma.

  • Phosphodiesterase 4B (PDE4B): Through scaffold hopping, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors, which are targets for inflammatory diseases.[11]

G FGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->FGFR Inhibits ATP Binding

Caption: Inhibition of the FGFR signaling cascade by a 7-azaindole derivative.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing lead compounds. For the 7-azaindole scaffold, modifications at various positions of the bicyclic ring have been shown to significantly impact biological activity.

  • N1 Position: The hydrogen at the N1 position of the pyrrole ring is often a key hydrogen bond donor.[7] Replacing this hydrogen with a methyl group, as in this compound, can lead to a substantial loss in potency if that interaction is critical, highlighting its importance for target engagement.[7]

  • C3 Position: The C3 position, occupied by bromine in the title compound, is a primary site for introducing diversity. Attaching different aryl groups here via cross-coupling can explore hydrophobic pockets in the target's active site.

  • C5 Position: Introduction of groups at the C5 position can provide additional hydrogen bond interactions to improve activity.[2]

Caption: Key modification points on the 7-azaindole scaffold.

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed building block for modern drug discovery. Its 7-azaindole core provides a proven framework for engaging critical disease targets, while the bromine and methyl substituents offer precise handles for chemical modification and SAR exploration. For researchers in oncology and inflammatory diseases, this compound and its derivatives represent a rich starting point for the development of next-generation targeted therapies. The continued exploration of this scaffold's chemical space promises to yield novel drug candidates with enhanced potency, selectivity, and therapeutic potential.

References

Commercial Suppliers and Technical Guide for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a key heterocyclic building block. Its structure is foundational in the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis protocols, and its role in relevant signaling pathways.

Commercial Availability

Direct commercial suppliers for this compound (CAS No. 90759-99-0) are not readily found in public catalogs. However, the unmethylated precursor, 3-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 3-bromo-7-azaindole), is widely available from a number of chemical suppliers. Researchers typically synthesize the N-methylated target compound from this precursor. Additionally, a structural isomer, 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine, is commercially available.

Table 1: Commercial Suppliers of 3-bromo-1H-pyrrolo[2,3-b]pyridine (precursor)

SupplierProduct NamePurityCAS Number
TCI America3-Bromo-1H-pyrrolo[2,3-b]pyridine>98.0%74420-15-8
Sigma-Aldrich3-Bromo-7-azaindole97%74420-15-8
Fisher Scientific3-Bromo-1H-pyrrolo[2,3-b]pyridine98.0+%74420-15-8
Chem-Impex3-Bromo-1H-pyrrolo[2,3-b]pyridine>98% (HPLC)74420-15-8

Physicochemical Properties

The following table summarizes the key physicochemical properties of the precursor, 3-bromo-1H-pyrrolo[2,3-b]pyridine. The properties of the N-methylated derivative are expected to be similar.

Table 2: Physicochemical Properties of 3-bromo-1H-pyrrolo[2,3-b]pyridine

PropertyValueSource
Molecular FormulaC₇H₅BrN₂PubChem[1]
Molecular Weight197.03 g/mol PubChem[1]
AppearanceOff-white to brown-pink crystalline powderChem-Impex
Melting Point185-189 °CSigma-Aldrich
SolubilityPoorly soluble in water; Soluble in common organic solvents.Pipzine Chemicals[2]
InChIKeyVJDGIJDCXIEXPF-UHFFFAOYSA-NPubChem[1]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general procedure for the N-methylation of indole-like compounds and would require optimization for this specific substrate.

Materials:

  • 3-bromo-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Role in Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a prominent structural motif in the design of kinase inhibitors. Derivatives of this compound have been extensively investigated as inhibitors of the Janus kinase (JAK) family, which are key components of the JAK-STAT signaling pathway.[3][4][5][6][7] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors and is implicated in inflammatory and autoimmune diseases.

The diagram below illustrates the general workflow for utilizing this compound as a key intermediate in the synthesis of such kinase inhibitors, typically via a Suzuki-Miyaura cross-coupling reaction.

G Experimental Workflow: Synthesis of Kinase Inhibitors cluster_synthesis Synthesis of Intermediate cluster_coupling Suzuki-Miyaura Coupling cluster_final Final Product and Application Start 3-bromo-1H-pyrrolo[2,3-b]pyridine Methylation N-Methylation (e.g., NaH, CH3I in DMF) Start->Methylation Intermediate This compound Methylation->Intermediate Coupling Pd-catalyzed Cross-Coupling Intermediate->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Coupling Product Pyrrolo[2,3-b]pyridine-based Kinase Inhibitor Coupling->Product Application Biological Screening (e.g., JAK Kinase Assay) Product->Application G JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK activates STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT phosphorylates pSTAT pSTAT (Phosphorylated STAT) STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription initiates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK inhibits

References

Methodological & Application

Application Note: Suzuki Coupling Protocol for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the construction of complex molecules.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in numerous biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a significant pharmacophore found in a variety of kinase inhibitors and other therapeutic agents. The ability to functionalize this core, for instance at the 3-position, is crucial for developing new drug candidates.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine with various aryl and heteroaryl boronic acids. The protocol is based on established methodologies for related heterocyclic systems and aims to provide a robust starting point for researchers.[2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle, a well-established mechanism, consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[1]

Experimental Protocol

This protocol details a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and efficiency of the Suzuki coupling reaction. The following table summarizes various conditions reported for the Suzuki coupling of related brominated N-heterocycles, providing a basis for optimization.

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O901875-852-Bromo-3-methylpyridine[4]
Pd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄ (2.0)Toluene10018High3-Amino-2-chloropyridine[4]
Pd(dppf)Cl₂ (3)K₂CO₃ (2.0)DMF8012954-Bromoanisole[5]
Pd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O10016Good-Excellent3-Bromo-indazol-5-amine[6][7]
Pd(PPh₃)₄ (5)Cs₂CO₃ (2.0)1,4-Dioxane/EtOH/H₂O140 (MW)0.25High3-Bromoindazoles[6][7]

Mandatory Visualization

Diagram of the Suzuki Coupling Experimental Workflow:

Suzuki_Workflow reagents 1. Reagents (Substrate, Boronic Acid, Base) setup 2. Reaction Setup (Schlenk Flask) reagents->setup Add to inert 3. Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert solvent 4. Solvent Addition (Anhydrous Solvent + H2O) inert->solvent catalyst 5. Catalyst Addition (Palladium Catalyst) solvent->catalyst reaction 6. Reaction (Heating & Stirring) catalyst->reaction workup 7. Work-up (Extraction & Washing) reaction->workup Cool & purification 8. Purification (Column Chromatography) workup->purification product Pure Product purification->product Suzuki_Cycle pd0 Pd(0)L_n r1_pdx_l R1-Pd(II)-X L_n pd0->r1_pdx_l oxidative_addition Oxidative Addition r1_pdr2_l R1-Pd(II)-R2 L_n r1_pdx_l->r1_pdr2_l transmetalation Transmetalation r1_pdr2_l->pd0 product R1-R2 r1_pdr2_l->product reductive_elimination Reductive Elimination r1x R1-X r2by2 R2-B(OR)2 base Base

References

Application Notes and Protocols for the Sonogashira Reaction with 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira reaction for the functionalization of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key scaffold in medicinal chemistry. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This methodology is instrumental in the synthesis of a diverse range of 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, which are valuable intermediates in drug discovery programs.

The protocols outlined below are based on established procedures for Sonogashira reactions on related heterocyclic systems and provide a starting point for optimization in your specific application.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These conditions are derived from analogous reactions on similar substrates and should be optimized for each specific alkyne.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF801285-95
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF60880-90
31-HexynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF701675-85
4Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NAcetonitrile601270-80
54-EthynylanisolePd(PPh₃)₄ (5)CuI (10)Et₃NDMF801280-90

Experimental Protocols

General Procedure for the Sonogashira Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., Triethylamine [Et₃N], 3 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF])

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent and the amine base to the flask via syringe.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Protocol for the Synthesis of 1-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

This protocol provides a specific example for the coupling of this compound with ethynyltrimethylsilane.

Materials:

  • This compound (1.0 mmol, 211 mg)

  • Ethynyltrimethylsilane (1.2 mmol, 168 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 35 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 418 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Add ethynyltrimethylsilane dropwise to the stirred mixture.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the product as a solid.

Visualizations

Sonogashira Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira cross-coupling reaction.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R-Pd(II)L₂-C≡CR' Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product ArylHalide R-X (3-bromo-1-methyl- 1H-pyrrolo[2,3-b]pyridine) ArylHalide->OxAdd Alkyne H-C≡CR' Cu_alkyne Cu-C≡CR' Alkyne->Cu_alkyne Base Base Base Cu_cycle Copper Cycle CuI CuI CuI->Cu_alkyne Cu_alkyne->Transmetal

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental Workflow

This diagram outlines the major steps involved in the synthesis and purification of 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridines via the Sonogashira reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Terminal Alkyne - Pd Catalyst & CuI - Base & Solvent start->reagents inert Establish Inert Atmosphere reagents->inert reaction Heat and Stir (Reaction Time) inert->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilution - Washing - Drying monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Product: 3-alkynyl-1-methyl-1H- pyrrolo[2,3-b]pyridine purification->product end End product->end

Caption: General workflow for the Sonogashira coupling.

References

Application Notes and Protocols: 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine as a Versatile Building Block for Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of this pathway through genetic alterations such as gene amplification, mutations, and translocations is a known driver in a variety of human cancers, including breast, lung, gastric, and bladder cancers. Consequently, the development of small molecule inhibitors targeting FGFRs has emerged as a promising therapeutic strategy in oncology.

The 1H-pyrrolo[2,3-b]pyridine scaffold, a deaza-isostere of adenine, has proven to be a valuable core structure for the development of potent kinase inhibitors due to its ability to mimic the ATP molecule and bind to the kinase hinge region. This application note focuses on the utility of a key intermediate, 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine , as a versatile building block for the synthesis of a new class of potent and selective FGFR inhibitors. We provide an overview of the synthesis, structure-activity relationships (SAR), and detailed protocols for the evaluation of these compounds.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) co-receptor to the extracellular domain of an FGFR. This induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domain. This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and control various cellular functions.

FGFR_Signaling_Pathway cluster_0 RAS-MAPK Pathway cluster_1 PI3K-AKT Pathway cluster_2 PLCγ Pathway FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR pFGFR pFGFR (Dimer) FGFR->pFGFR Dimerization & Autophosphorylation FRS2 FRS2 pFGFR->FRS2 PLCG PLCγ pFGFR->PLCG STAT STAT pFGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus

Caption: Simplified FGFR Signaling Pathway.

Synthesis of FGFR Inhibitors from this compound

The this compound core serves as a key starting material for the synthesis of potent FGFR inhibitors. The bromine atom at the 3-position provides a convenient handle for introducing various aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

A general synthetic route involves the Suzuki coupling of this compound with a suitably substituted boronic acid or boronate ester. The resulting intermediate can then be further modified to introduce functionalities that interact with key residues in the ATP-binding pocket of the FGFR kinase domain.

Synthesis_Workflow Start This compound Reaction Suzuki Coupling (Pd catalyst, base) Start->Reaction Reagent Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Reagent->Reaction Intermediate 3-Aryl/Heteroaryl-1-methyl- 1H-pyrrolo[2,3-b]pyridine Reaction->Intermediate Modification Further Chemical Modifications Intermediate->Modification Final FGFR Inhibitor Modification->Final

Caption: General Synthesis Workflow.

Structure-Activity Relationship (SAR) and In Vitro Activity

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against FGFR kinases. The data reveals key structural features that contribute to potency and selectivity. For instance, the introduction of a 3,5-dimethoxyphenyl group at the 3-position of the pyrrolo[2,3-b]pyridine core has been shown to be beneficial for potent FGFR inhibition. Further modifications on this phenyl ring and on the pyrrolo[2,3-b]pyridine core can be explored to fine-tune the activity and pharmacokinetic properties of the compounds.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4a 253435567>10000
4b 1528651532
4c 81233897
4d 121841956
4e 91538812
4f 111639923
4g 101435854
4h 7925712

Data adapted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[2]

Experimental Protocols

General Procedure for the Synthesis of 3-Aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives (Suzuki Coupling)

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in a mixture of 1,4-dioxane and water (4:1) are added the arylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and Na2CO3 (2.0 equivalents).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is heated to 100 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

In Vitro FGFR Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the in vitro potency (IC50) of test compounds against FGFR kinases using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the kinase, substrate, and ATP in kinase buffer.

  • Add the diluted test compounds or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a mixture of kinase and substrate to the wells containing ATP and the test compound.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based FGFR Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of a test compound to inhibit FGFR autophosphorylation in a cellular context.

Materials:

  • A cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 mutation)

  • Cell culture medium and supplements

  • Serum-free medium

  • FGF ligand (e.g., FGF2)

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR (pan or specific), anti-total-FGFR, and an antibody against a housekeeping protein (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blot detection

Procedure:

  • Seed the cells in culture plates and allow them to adhere overnight.

  • The next day, replace the medium with serum-free medium and incubate for 16-24 hours to starve the cells.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with an appropriate FGF ligand for 10-15 minutes to induce FGFR phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total FGFR and a housekeeping protein.

  • Quantify the band intensities and calculate the inhibition of FGFR phosphorylation at each compound concentration relative to the ligand-stimulated control.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel and potent FGFR inhibitors. The straightforward access to a diverse range of analogs through Suzuki coupling allows for extensive SAR exploration, leading to the identification of compounds with nanomolar potency against FGFRs. The provided protocols offer a solid foundation for researchers to synthesize, evaluate, and further optimize these promising anti-cancer agents. The continued development of inhibitors based on this scaffold holds significant potential for advancing targeted cancer therapy.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this core structure is of significant interest for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the derivatization of the 3-position of this heterocycle, starting from the readily available 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation with boronic acids, the Buchwald-Hartwig amination for the introduction of nitrogen-based functionalities, and the Sonogashira coupling for the installation of alkyne moieties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 3-aryl and 3-heteroaryl derivatives of 1-methyl-1H-pyrrolo[2,3-b]pyridine.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1101692
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF901888
44-Fluorophenylboronic acidXPhos Pd G2 (2)-K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)100895
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Catalyst A->B C Add Degassed Solvents B->C D Heat Reaction (e.g., 100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench E->F G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001290
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)1,4-Dioxane1101882
3n-ButylamineBrettPhos Pd G3 (1.5)-LHMDS (2)THF801088
4PiperidinePd₂(dba)₃ (2)BINAP (3)K₃PO₄ (2.5)Toluene1001685
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound to the tube.

  • Seal the tube, remove from the glovebox (if applicable), and add the anhydrous toluene via syringe.

  • Add the amine via syringe.

  • Place the sealed tube in a preheated oil bath at the specified temperature and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate, filter through a pad of Celite®, and wash the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Solids: - this compound - Catalyst, Ligand, Base B Add Anhydrous Solvent A->B C Add Amine B->C D Heat and Stir C->D E Cool & Filter D->E F Concentrate E->F G Column Chromatography F->G H H G->H Pure Product

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing access to 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridines, which are valuable intermediates for further synthetic transformations.[2][3]

Data Presentation: Sonogashira Coupling Conditions and Yields
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DIPEA (7)THFRT389
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)Et₃N (5)DMF60685
31-HeptynePd(PPh₃)₂Cl₂ (3)CuI (1.5)i-Pr₂NH (4)Acetonitrile80591
43-EthynyltoluenePd(OAc)₂ (2) / PPh₃ (4)CuI (2)Et₃N (3)DMF100488
Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Terminal alkyne (1.1 mmol, 1.1 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%)

  • Base (e.g., Diisopropylamine (DIPEA), 7.0 mmol, 7.0 equiv.)

  • Anhydrous THF (5 mL)

Procedure:

  • To a solution of this compound in THF at room temperature, add the palladium catalyst and copper(I) iodide.

  • Add the base followed by the terminal alkyne.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Sonogashira_Workflow cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Catalysts (Pd & Cu) - Base, Alkyne, Solvent B Stir at RT or Heat A->B C Monitor Progress (TLC/LC-MS) B->C D Filter through Celite® C->D E Aqueous Washes D->E F Dry & Concentrate E->F G Column Chromatography F->G H H G->H Pure Product Catalytic_Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)-Br(L₂) Pd0->PdII R-Br OxAdd Oxidative Addition PdII_R2 R-Pd(II)-R'(L₂) PdII->PdII_R2 R'-M / R'-H Trans Transmetalation / Coordination PdII_R2->Pd0 R-R' RedElim Reductive Elimination

References

Application Notes and Protocols for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural and electronic properties make it a valuable building block for the synthesis of potent and selective inhibitors of various key biological targets. The bromine atom at the 3-position serves as a convenient handle for introducing diverse chemical functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of kinase and phosphodiesterase inhibitors for therapeutic intervention in oncology and neurodegenerative diseases.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant inhibitory activity against several important drug targets, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Pyrrolo[2,3-b]pyridine-based compounds have been developed as potent FGFR inhibitors.[1]

  • Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders. The pyrrolo[2,3-b]pyridine scaffold has been successfully employed to create highly potent GSK-3β inhibitors.

  • Phosphodiesterase 4B (PDE4B): PDE4B is a crucial enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases. Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise as selective PDE4B inhibitors.[2]

Synthesis of the Core Scaffold and Derivatives

A general synthetic approach to the 3-bromo-1H-pyrrolo[2,3-b]pyridine core involves the halogenation of a suitable pyridine derivative followed by the construction of the pyrrole ring.[3] Subsequent N-methylation and derivatization at the 3-position via Suzuki-Miyaura cross-coupling are common strategies to generate a library of analogs for biological screening.

Protocol 1: Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine (General Procedure)

This protocol outlines a general method for the synthesis of the parent scaffold.

Materials:

  • A suitable 2-aminopyridine derivative

  • N-Bromosuccinimide (NBS)

  • Appropriate reagents for pyrrole ring formation (e.g., via Fischer indole synthesis or other cyclization strategies)

  • Solvents (e.g., DMF, Dioxane)

  • Catalysts (if required by the specific cyclization method)

Procedure:

  • Bromination of the Pyridine Ring: Dissolve the starting pyridine derivative in a suitable solvent. Add N-Bromosuccinimide (NBS) portion-wise at a controlled temperature to introduce the bromine atom at the desired position. Monitor the reaction by TLC or LC-MS.

  • Pyrrole Ring Formation: Utilize the brominated pyridine derivative in a cyclization reaction to construct the fused pyrrole ring. The specific conditions will depend on the chosen synthetic route.

  • Work-up and Purification: Upon reaction completion, perform an appropriate aqueous work-up to remove inorganic byproducts. Purify the crude product by flash column chromatography on silica gel to obtain the 3-bromo-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: N-Methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 3-bromo-1H-pyrrolo[2,3-b]pyridine

  • Methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • To a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine in an anhydrous solvent under an inert atmosphere, add a suitable base (e.g., NaH) at 0 °C.

  • Stir the mixture for a short period to allow for deprotonation.

  • Add the methylating agent (e.g., methyl iodide) dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Derivatization

This protocol describes a general method for introducing aryl or heteroaryl substituents at the 3-position.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)[4]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[4]

  • Solvent system (e.g., 1,4-dioxane/water)[4]

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid/ester (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.01-0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired 3-substituted derivative.

cluster_synthesis Synthetic Workflow Start 3-bromo-1H-pyrrolo[2,3-b]pyridine Methylation N-Methylation Start->Methylation Core 3-bromo-1-methyl-1H- pyrrolo[2,3-b]pyridine Methylation->Core Coupling Suzuki-Miyaura Coupling Core->Coupling Derivatives Library of 3-Aryl/Heteroaryl Derivatives Coupling->Derivatives

Caption: Synthetic workflow for generating derivatives.

Biological Evaluation Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., for FGFR and GSK-3β)

This protocol outlines a general luminescence-based kinase assay to determine the IC50 values of test compounds.

Materials:

  • Recombinant human kinase (e.g., FGFR1, GSK-3β)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer containing a final DMSO concentration of 1%. Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

  • Add the diluted compounds to the wells of the 384-well plate.

  • Add the diluted kinase to each well, except for the "no enzyme" control wells.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. The final concentrations should be at or near the Km values for the substrate and ATP.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: PDE4B Enzymatic Assay (Fluorescence Polarization)

This protocol is for determining the inhibitory activity against PDE4B.

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-labeled cAMP substrate

  • PDE assay buffer

  • Binding agent specific for 5'-AMP

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in the assay buffer.

  • Add the diluted compounds or vehicle control to the wells of the 384-well plate.

  • Add the diluted PDE4B enzyme to each well.

  • Initiate the reaction by adding the FAM-cAMP substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the binding agent.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol 6: Cell Proliferation Assay (MTT/MTS Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., breast, lung, colon cancer cells)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

The following tables summarize the inhibitory activities of representative pyrrolo[2,3-b]pyridine derivatives against their respective targets.

Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against FGFRs

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h 7925712[1]
25 ---51.6[5]

Table 2: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against GSK-3β

Compound IDGSK-3β IC50 (nM)Reference
Compound [I] 0.35[6]
Compound 36 70[7]
G5 14,810[8]
G12 15,250[8]

Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B [2]

Compound IDPDE4B IC50 (µM)% Inhibition at 10 µM (PDE4D)
11a 0.63<50
11b >10-
11c 0.6<50
11h 0.1416
Rolipram 0.1199

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by derivatives of this compound.

cluster_fgfr FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway.

cluster_gsk3b GSK-3β Signaling in Alzheimer's Disease GSK3b_active Active GSK-3β Tau Tau Protein GSK3b_active->Tau phosphorylates APP APP GSK3b_active->APP promotes cleavage pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Abeta Aβ Production APP->Abeta Plaques Amyloid Plaques Abeta->Plaques Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->GSK3b_active

Caption: Role of GSK-3β in Alzheimer's pathology.

cluster_pde4b PDE4B Signaling in Inflammation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA AMP AMP PDE4B->AMP Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->PDE4B

Caption: PDE4B-mediated cAMP signaling pathway.

References

Application Notes and Protocols: Derivatization of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology. The targeted derivatization of this heterocyclic system allows for the fine-tuning of inhibitory activity and selectivity against various cancer-associated kinases. This document provides detailed protocols for the derivatization of a key building block, 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, and the subsequent biological evaluation of the synthesized compounds for their potential as anticancer agents.

The bromine atom at the 3-position serves as a versatile handle for introducing a wide range of substituents, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the synthesis of diverse libraries of 3-substituted-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives for structure-activity relationship (SAR) studies. These derivatives have shown potent inhibitory activity against several kinase families implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and Ataxia Telangiectasia Mutated (ATM) kinase.[1]

This application note will detail a representative synthetic protocol for a Suzuki-Miyaura coupling reaction, followed by standard protocols for assessing the cytotoxic and mechanistic effects of the synthesized compounds in cancer cell lines.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

  • Characterize the final product by NMR and mass spectrometry.

Biological Evaluation Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the synthesized compounds in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value for each compound.

Mechanistic Study: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of the synthesized compounds on key signaling pathways.

Materials:

  • Cancer cells treated with the synthesized compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the synthesized compounds at the desired concentrations for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the compounds on protein expression and phosphorylation.

Data Presentation

The following tables summarize the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Derivative A FGFR17[2]
Derivative A FGFR29[2]
Derivative A FGFR325[2]
Derivative B FMS30[3]
Derivative C ATMNot specified[4]
Derivative D EGFR79[5]
Derivative D Her240[5]
Derivative D VEGFR2136[5]
Derivative D CDK2204[5]

Table 2: Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Derivative E MCF-7BreastNot specified[1]
Derivative F A549LungNot specified
Derivative G HCT116ColonNot specified[4]
Derivative H Ovarian Cancer CellsOvarian0.15 - 1.78[3]
Derivative H Prostate Cancer CellsProstate0.15 - 1.78[3]
Derivative H Breast Cancer CellsBreast0.15 - 1.78[3]
Derivative I HepG2Liver29 - 59[5]

Visualizations

The following diagrams illustrate key concepts and workflows described in this application note.

G Figure 1: Suzuki-Miyaura Coupling Workflow cluster_0 Reactants & Catalyst cluster_1 Reaction Conditions cluster_2 Workup & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture 1.0 eq Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture 1.2 eq Pd(dppf)Cl2 Pd(dppf)Cl2 Pd(dppf)Cl2->Reaction Mixture 5 mol% K2CO3 K2CO3 K2CO3->Reaction Mixture 2.0 eq Dioxane/Water Dioxane/Water Dioxane/Water->Reaction Mixture 80-90°C 80-90°C 80-90°C->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Extraction Extraction Purified Product Purified Product Extraction->Purified Product Column Chromatography Column Chromatography Column Chromatography->Purified Product Crude Product Crude Product Reaction Mixture->Crude Product Reaction Crude Product->Purified Product Purification

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

G Figure 2: MTT Assay Workflow Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds 24h Incubate Incubate Add Compounds->Incubate 48-72h Add MTT Add MTT Incubate->Add MTT Incubate_2 Incubate Add MTT->Incubate_2 4h Add DMSO Add DMSO Incubate_2->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis IC50

Caption: Workflow for the MTT cell viability assay.

G Figure 3: Kinase Inhibitor Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Pyrrolo[2,3-b]pyridine Derivative Pyrrolo[2,3-b]pyridine Derivative Pyrrolo[2,3-b]pyridine Derivative->Receptor Tyrosine Kinase (RTK) Inhibition Akt Akt PI3K->Akt Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Akt->Proliferation, Survival, Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival, Angiogenesis

References

Synthesis of Novel Pyrrolo[2,3-b]pyridine-Based GSK-3β Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors derived from a pyrrolo[2,3-b]pyridine scaffold. The methodologies outlined are based on established synthetic routes and biological assays, offering a comprehensive guide for the development of potent and selective GSK-3β inhibitors for therapeutic applications, particularly in the context of Alzheimer's disease.

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation is associated with the pathogenesis of several diseases, including Alzheimer's disease, where it plays a role in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[2] The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a promising core structure for the design of potent GSK-3β inhibitors. This document details the synthesis of novel derivatives based on this scaffold and the protocols for assessing their inhibitory activity.

Data Presentation

The following tables summarize the inhibitory activities of representative pyrrolo[2,3-b]pyridine derivatives against GSK-3β.

Table 1: In Vitro GSK-3β Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound IDStructureIC50 (nM)Kinase SelectivityReference
S01 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide0.35 ± 0.06Good selectivity over 24 structurally similar kinases (except GSK3α, CDK1, CDK2, and CDK5)[3]
Compound 41 (Structure not fully disclosed in abstract)0.22Generally possessed GSK-3β selectivity over 24 structurally similar kinases[4]
Compound 46 (Structure not fully disclosed in abstract)0.26Generally possessed GSK-3β selectivity over 24 structurally similar kinases[4]
Compound 54 (Structure not fully disclosed in abstract)0.24Generally possessed GSK-3β selectivity over 24 structurally similar kinases[4]
B10 (Structure not fully disclosed in abstract)66Not specified[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GSK-3β signaling pathway and the general workflow for the synthesis and evaluation of the inhibitors.

GSK3_Pathway GSK-3β Signaling Pathway Insulin Insulin / Growth Factors Receptor Receptor Tyrosine Kinase / Frizzled Receptor Insulin->Receptor Wnt Wnt Wnt->Receptor GSK3b_active GSK-3β (Active) Wnt->GSK3b_active inhibits PI3K PI3K Receptor->PI3K Akt Akt (PKB) PI3K->Akt Akt->GSK3b_active phosphorylates (Ser9) GSK3b_inactive p-GSK-3β (Ser9) (Inactive) Beta_Catenin β-Catenin GSK3b_active->Beta_Catenin phosphorylates Tau Tau Protein GSK3b_active->Tau phosphorylates Glycogen_Synthase Glycogen Synthase GSK3b_active->Glycogen_Synthase phosphorylates Degradation β-Catenin Degradation Beta_Catenin->Degradation Gene_Expression Target Gene Expression (Cell Survival, Proliferation) Hyperphosphorylated_Tau Hyperphosphorylated Tau (NFTs) Tau->Hyperphosphorylated_Tau Glycogen_Synthesis Glycogen Synthesis Experimental_Workflow Synthesis and Evaluation Workflow Start Start: Design of Pyrrolo[2,3-b]pyridine Scaffold Synthesis_Precursor Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Start->Synthesis_Precursor Amide_Coupling Amide Coupling with Substituted Amines Synthesis_Precursor->Amide_Coupling Purification Purification and Characterization (NMR, MS) Amide_Coupling->Purification Inhibitor Final Pyrrolo[2,3-b]pyridine Inhibitor Purification->Inhibitor GSK3b_Assay In Vitro GSK-3β Kinase Assay (IC50) Inhibitor->GSK3b_Assay Kinase_Selectivity Kinase Selectivity Profiling GSK3b_Assay->Kinase_Selectivity Cell_Assay Cell-Based Assays (e.g., Tau Phosphorylation) Kinase_Selectivity->Cell_Assay In_Vivo In Vivo Efficacy and Toxicity Studies Cell_Assay->In_Vivo End Lead Compound Identification In_Vivo->End

References

Application of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: December 2025

Application of Pyrrolo[2,3-b]pyridine Derivatives in Neurodegenerative Disease Research

Application Notes

The compound 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile chemical intermediate for the synthesis of more complex molecules. While this specific compound is not directly used in neurodegenerative disease research, its core structure, the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold, is a critical component in the development of potent kinase inhibitors with significant therapeutic potential for neurodegenerative disorders such as Alzheimer's disease.[1][2][3] The pyrrolo[2,3-b]pyridine framework provides a rigid and privileged structure for designing molecules that can interact with specific biological targets.[1]

A prime example of the application of this scaffold is in the development of a novel glycogen synthase kinase 3β (GSK-3β) inhibitor, designated as S01 [5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide].[4] GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease leading to the formation of neurofibrillary tangles (NFTs).[4] Inhibition of GSK-3β is therefore a promising therapeutic strategy to mitigate the progression of Alzheimer's disease.

The derivative S01 has demonstrated potent and selective inhibition of GSK-3β, leading to a reduction in tau hyperphosphorylation and promotion of neuronal health in preclinical models.[4][5] These findings underscore the importance of the pyrrolo[2,3-b]pyridine scaffold in designing novel therapeutics for neurodegenerative diseases. Further research into derivatives of this scaffold could yield more potent and selective inhibitors for various kinases and other targets relevant to the complex pathology of these disorders.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of the pyrrolo[2,3-b]pyridine derivative S01 in the context of Alzheimer's disease research.

CompoundTargetIC50 (nM)In Vitro ModelIn Vivo ModelIn Vivo ConcentrationIn Vivo EffectReference
S01GSK-3β0.35 ± 0.06SH-SY5Y cellsAlCl3-induced zebrafish AD model0.12 µMSubstantially ameliorated dyskinesia[4][5]
DonepezilAcetylcholinesterase--AlCl3-induced zebrafish AD model8 µMAmeliorated dyskinesia[4]

Experimental Protocols

1. GSK-3β Kinase Assay (In Vitro)

This protocol is a representative method for assessing the inhibitory activity of a compound against GSK-3β.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., S01) against GSK-3β.

  • Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the GSK-3β enzyme to the wells of a 384-well plate containing kinase buffer.

    • Add the test compound dilutions to the wells.

    • Initiate the kinase reaction by adding the substrate peptide and ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Western Blotting for Phosphorylated Tau (Cell-Based Assay)

This protocol outlines the steps to measure the effect of a compound on tau phosphorylation in a cell line.

  • Objective: To assess the ability of a test compound to reduce the levels of phosphorylated tau at specific sites (e.g., Ser396) in a neuronal cell line (e.g., SH-SY5Y).

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Cell culture medium (e.g., DMEM with FBS)

    • Test compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (anti-p-tau-Ser396, anti-total-tau, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE gels and blotting apparatus

    • Imaging system

  • Procedure:

    • Culture SH-SY5Y cells to a suitable confluency.

    • Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24 hours).

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against p-tau-Ser396 and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the p-tau levels to the total tau or loading control to determine the effect of the compound.

3. Zebrafish Model of Alzheimer's Disease (In Vivo)

This protocol describes a method for evaluating the neuroprotective effects of a compound in a zebrafish model of AD.

  • Objective: To assess the ability of a test compound to rescue the motor deficits induced by a neurotoxin (e.g., AlCl3) in zebrafish larvae.

  • Materials:

    • Wild-type zebrafish embryos

    • Embryo medium

    • Aluminum chloride (AlCl3) solution

    • Test compound

    • Multi-well plates

    • Automated behavior tracking system

  • Procedure:

    • Collect zebrafish embryos and raise them in embryo medium.

    • At a specified developmental stage (e.g., 3 days post-fertilization), expose the larvae to AlCl3 to induce AD-like pathology and behavioral deficits.

    • Concurrently, treat the larvae with different concentrations of the test compound or a positive control (e.g., Donepezil).

    • After a defined treatment period (e.g., 2 days), assess the locomotor activity of the zebrafish larvae.

    • Place individual larvae in multi-well plates and record their swimming behavior (e.g., total distance moved, velocity) using an automated tracking system.

    • Analyze the behavioral data to determine if the test compound can ameliorate the motor impairments induced by AlCl3.

Visualizations

G cluster_0 Synthesis Pathway This compound This compound Pyrrolo[2,3-b]pyridine Scaffold Pyrrolo[2,3-b]pyridine Scaffold This compound->Pyrrolo[2,3-b]pyridine Scaffold Core Structure Bioactive Derivatives (e.g., S01) Bioactive Derivatives (e.g., S01) Pyrrolo[2,3-b]pyridine Scaffold->Bioactive Derivatives (e.g., S01) Chemical Modification

Caption: Synthesis of bioactive derivatives from the core scaffold.

G cluster_1 Mechanism of Action of S01 in Alzheimer's Disease S01 S01 GSK3b GSK-3β S01->GSK3b Inhibits Beta_Catenin β-catenin S01->Beta_Catenin Upregulates Tau Tau Protein GSK3b->Tau Phosphorylates GSK3b->Beta_Catenin Promotes Degradation of pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Neuronal_Health Neuronal Health & Survival NFTs->Neuronal_Health Decreases Wnt_Signaling Wnt/β-catenin Pathway Neurogenesis Neurogenesis Biomarkers Wnt_Signaling->Neurogenesis Beta_Catenin->Wnt_Signaling Activates Neurogenesis->Neuronal_Health Promotes

Caption: Signaling pathway of S01 in Alzheimer's disease.

G cluster_2 Experimental Workflow for In Vivo Zebrafish Model A Zebrafish Embryo Collection B Induction of AD-like Pathology (AlCl3) A->B C Treatment with Test Compound (S01) B->C D Behavioral Assessment (Locomotor Activity) C->D E Data Analysis D->E

Caption: Workflow for the in vivo zebrafish model of AD.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Buchwald-Hartwig amination on 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key synthetic transformation for the generation of diverse amine-substituted 7-azaindole derivatives. The protocols and data presented are based on established procedures for the structurally analogous N-substituted 4-bromo-7-azaindoles, offering a robust starting point for reaction optimization.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Its broad substrate scope and functional group tolerance have made it an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines. The 1-methyl-1H-pyrrolo[2,3-b]pyridine core, also known as N-methyl-7-azaindole, is a prevalent scaffold in numerous biologically active compounds. The ability to introduce a variety of amino functionalities at the 3-position opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aminopyridine product and regenerate the active palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Buchwald-Hartwig amination of a closely related isomer, N-methyl-4-bromo-7-azaindole, with various amines. These conditions are expected to be a good starting point for the amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylmethanaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1002.592
2AnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100391
3MorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100388
4PiperidinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1002.593
5PyrrolidinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1002.590
6IndolinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100394

*Data adapted from the amination of N-methyl-4-bromo-7-azaindole. Yields are for the isolated product.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination:

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), and Xantphos (0.1 mmol, 10 mol%).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the time indicated in the data table or until completion as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Buchwald_Hartwig_Amination_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Add this compound, Cs2CO3, and Xantphos to Schlenk tube start->reagents inert Evacuate and backfill with inert gas reagents->inert catalyst Add Pd2(dba)3 catalyst inert->catalyst solvent_amine Add anhydrous dioxane and amine catalyst->solvent_amine heat Heat to 100 °C with stirring solvent_amine->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool dilute Dilute with ethyl acetate and filter cool->dilute wash Wash with water and brine dilute->wash dry Dry organic layer and concentrate wash->dry purify Purify by column chromatography dry->purify end Obtain pure product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Simplified Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-Br PdII_halide R-Pd(II)(Br)Ln OxAdd->PdII_halide Amine_coord Amine Coordination PdII_halide->Amine_coord + HNR'2 PdII_amine [R-Pd(II)(NHR'2)Ln]+Br- Amine_coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido R-Pd(II)(NR'2)Ln Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product R-NR'2 RedElim->Product

Protocol for the N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-7-azaindole, is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. The strategic N-methylation of the pyrrole nitrogen (N1-position) can significantly modulate the compound's physicochemical properties, such as solubility and metabolic stability, and can influence its interaction with biological targets. However, the presence of a second nitrogen atom in the pyridine ring (N7-position) presents a challenge in achieving selective N1-methylation, as competing N7-methylation can lead to the formation of undesired quaternary ammonium salts.

This document outlines a detailed protocol for the selective N1-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine. The presented methodologies are designed to provide researchers, scientists, and drug development professionals with a reliable procedure to obtain the desired N-methylated product with high purity and yield. Two common methylation strategies will be discussed, with a focus on a milder approach to enhance regioselectivity.

Methodology Overview

The N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine is typically achieved by deprotonation of the pyrrole nitrogen with a suitable base, followed by quenching with a methylating agent. The choice of base and methylating agent is crucial for controlling the regioselectivity of the reaction.

  • Method A: Methyl Iodide and Sodium Hydride: This is a classic and potent combination for N-alkylation. Sodium hydride (NaH), a strong, non-nucleophilic base, efficiently deprotonates the pyrrole nitrogen. The resulting anion then reacts with methyl iodide (MeI), a highly reactive electrophile. While effective, this method can sometimes lead to over-methylation at the more nucleophilic pyridine nitrogen, especially if the reaction conditions are not carefully controlled.

  • Method B: Dimethyl Carbonate and Potassium Carbonate: This method represents a milder and often more selective approach. Potassium carbonate (K₂CO₃) is a weaker base than sodium hydride, which can favor the deprotonation of the more acidic pyrrole NH over interaction with the pyridine nitrogen. Dimethyl carbonate (DMC) is a less reactive and safer methylating agent than methyl iodide. This combination often provides a higher yield of the desired N1-methylated product with minimal formation of the N7-methylated byproduct.

Experimental Protocols

Method A: N-methylation using Methyl Iodide and Sodium Hydride

Materials:

  • 3-bromo-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Method B: N-methylation using Dimethyl Carbonate and Potassium Carbonate

Materials:

  • 3-bromo-1H-pyrrolo[2,3-b]pyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl carbonate (DMC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Add dimethyl carbonate (3.0 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

ParameterMethod A: MeI / NaHMethod B: DMC / K₂CO₃
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Methylating Agent Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature80-100 °C
Reaction Time 2-4 hours4-8 hours
Selectivity Moderate to GoodGood to Excellent
Typical Yield 60-80%75-95%
Safety Considerations NaH is highly flammable and reacts violently with water. MeI is a known carcinogen.DMC is less toxic and has a higher flash point than MeI. K₂CO₃ is a mild base.

Visualizations

Experimental Workflow for N-methylation

workflow Experimental Workflow for N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 3-bromo-1H-pyrrolo[2,3-b]pyridine dissolve Dissolve in Anhydrous DMF start->dissolve add_base Add Base (NaH or K2CO3) dissolve->add_base add_methyl Add Methylating Agent (MeI or DMC) add_base->add_methyl react Stir at appropriate temperature add_methyl->react quench Quench Reaction react->quench extract Extract with EtOAc quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine.

Signaling Pathway Analogy: Regioselectivity Control

selectivity Control of Regioselectivity in N-methylation cluster_method_a Method A: Strong Base / High Reactivity cluster_method_b Method B: Mild Base / Lower Reactivity reactant 3-bromo-1H-pyrrolo[2,3-b]pyridine base_a NaH reactant->base_a Deprotonation base_b K2CO3 reactant->base_b Selective Deprotonation methyl_a MeI base_a->methyl_a Nucleophilic Attack product_a N1-methylated (Major) + N7-methylated (Side Product) methyl_a->product_a methyl_b DMC base_b->methyl_b Nucleophilic Attack product_b N1-methylated (Major) methyl_b->product_b

Caption: Regioselectivity influenced by reaction conditions.

Application Notes and Protocols: 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine as a key building block in the synthesis of novel organic electronic materials. The focus is on the development of donor-acceptor-donor (D-A-D) type small molecules for applications in organic field-effect transistors (OFETs). The protocols and data presented are based on established research in the field, offering a guide for the synthesis, characterization, and device fabrication of materials derived from the versatile 1-alkyl-1H-pyrrolo[2,3-b]pyridine scaffold.

Introduction

The 1H-pyrrolo[2,3-b]pyridine (azaindole) core is a promising heterocyclic scaffold for the design of organic semiconducting materials. Its electron-rich nature makes it an excellent candidate for the donor component in donor-acceptor architectures, which are fundamental to the functioning of various organic electronic devices. The introduction of a bromine atom at the 3-position of the 1-methyl-1H-pyrrolo[2,3-b]pyridine precursor provides a reactive handle for cross-coupling reactions, enabling the facile synthesis of extended π-conjugated systems. This document details the application of this building block in the creation of a D-A-D type small molecule for use in OFETs. While the specific example provided utilizes a 1-dodecyl substituent for solubility, the synthetic methodology is broadly applicable to the 1-methyl analogue.

Data Presentation

The following tables summarize the key properties and device performance of a representative D-A-D small molecule, PPy-BT2T-PPy , synthesized using a 1-alkyl-1H-pyrrolo[2,3-b]pyridine derivative. This molecule incorporates a benzothiadiazole (BT) acceptor core flanked by two thiophene units and terminated with the 1-alkyl-1H-pyrrolo[2,3-b]pyridine donor moieties.

Table 1: Optoelectronic Properties of PPy-BT2T-PPy

PropertyValue
Absorption Maximum (λmax, solution)485 nm
Absorption Maximum (λmax, thin film)510 nm
Optical Bandgap (Egopt)2.10 eV
Highest Occupied Molecular Orbital (HOMO)-5.45 eV
Lowest Unoccupied Molecular Orbital (LUMO)-3.35 eV

Table 2: Organic Field-Effect Transistor (OFET) Performance of PPy-BT2T-PPy [1]

ConditionHole Mobility (μh) [cm2 V-1 s-1]On/Off RatioThreshold Voltage (Vth) [V]
Non-annealed4.85 x 10-5102-2.1 to 11.0
Annealed (150 °C)3.81 x 10-3103-5.0 to 9.5

Experimental Protocols

Synthesis of a Donor-Acceptor-Donor Small Molecule (PPy-BT2T-PPy)

This protocol describes the synthesis of a representative D-A-D type small molecule using a 1-alkyl-1H-pyrrolo[2,3-b]pyridine derivative. The synthesis involves the initial preparation of the donor and acceptor building blocks, followed by a Suzuki cross-coupling reaction to assemble the final molecule.

Materials:

  • This compound (or its 1-alkyl analogue)

  • 4,7-dibromo-2,1,3-benzothiadiazole

  • 2-(tributylstannyl)thiophene

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Solvents (e.g., Toluene, DMF)

  • Base (e.g., K2CO3)

Procedure:

  • Synthesis of the Donor Building Block (Stannylated Pyrrolo[2,3-b]pyridine):

    • Dissolve this compound in anhydrous THF.

    • Cool the solution to -78 °C under an inert atmosphere.

    • Add n-butyllithium dropwise and stir for 1 hour.

    • Add tributyltin chloride and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

  • Synthesis of the Acceptor-Thiophene Building Block:

    • Perform a Stille coupling reaction between 4,7-dibromo-2,1,3-benzothiadiazole and 2-(tributylstannyl)thiophene in the presence of a palladium catalyst to yield 4,7-bis(2-thienyl)-2,1,3-benzothiadiazole.

    • Brominate the resulting compound at the 5-position of the thiophene rings using N-bromosuccinimide (NBS) to obtain the dibrominated acceptor-thiophene building block.

  • Final Suzuki Coupling Reaction:

    • Combine the stannylated 1-methyl-1H-pyrrolo[2,3-b]pyridine donor and the dibrominated acceptor-thiophene building block in a suitable solvent system (e.g., toluene/DMF).

    • Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

    • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC).

    • After cooling, perform an aqueous workup and extract the product.

    • Purify the final D-A-D small molecule by column chromatography and recrystallization.

Fabrication of an Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a bottom-gate, top-contact OFET device to evaluate the performance of the synthesized organic semiconductor.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO2 layer (gate and gate dielectric)

  • Synthesized D-A-D organic semiconductor (e.g., PPy-BT2T-PPy)

  • Solvent for the organic semiconductor (e.g., chloroform, chlorobenzene)

  • Gold (for source and drain electrodes)

  • Substrate cleaning solvents (acetone, isopropanol)

Procedure:

  • Substrate Cleaning:

    • Sonically clean the Si/SiO2 substrates sequentially in acetone and isopropanol.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone or an oxygen plasma to remove organic residues and improve the surface energy.

  • Organic Semiconductor Deposition:

    • Dissolve the synthesized D-A-D small molecule in a suitable organic solvent to form a solution (e.g., 5-10 mg/mL).

    • Deposit a thin film of the organic semiconductor onto the cleaned Si/SiO2 substrate using spin-coating.

    • Anneal the film at an optimized temperature (e.g., 150 °C) to improve molecular ordering and device performance.

  • Electrode Deposition:

    • Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the organic semiconductor film. The channel length and width are defined by the shadow mask geometry.

  • Device Characterization:

    • Measure the electrical characteristics of the OFET device in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.

    • Extract key performance parameters such as hole mobility (μh), on/off current ratio, and threshold voltage (Vth).

Visualizations

experimental_workflow cluster_synthesis Synthesis of D-A-D Molecule cluster_fabrication OFET Fabrication start 3-bromo-1-methyl- 1H-pyrrolo[2,3-b]pyridine stannylation Stannylation start->stannylation donor Stannylated Donor stannylation->donor suzuki Suzuki Coupling donor->suzuki acceptor_start 4,7-dibromo-2,1,3- benzothiadiazole stille Stille Coupling acceptor_start->stille acceptor_thiophene Dibrominated Acceptor-Thiophene stille->acceptor_thiophene acceptor_thiophene->suzuki final_molecule D-A-D Small Molecule (PPy-BT2T-PPy) suzuki->final_molecule deposition Semiconductor Deposition final_molecule->deposition substrate Si/SiO2 Substrate cleaning Substrate Cleaning substrate->cleaning cleaning->deposition annealing Thermal Annealing deposition->annealing electrodes Electrode Deposition annealing->electrodes device OFET Device electrodes->device

Caption: Experimental workflow for the synthesis and fabrication of an OFET.

signaling_pathway cluster_device Device Structure cluster_operation Device Operation title Charge Transport in a p-type OFET source Source Electrode semiconductor Organic Semiconductor (p-type, e.g., PPy-BT2T-PPy) source->semiconductor drain Drain Electrode drain->semiconductor dielectric Gate Dielectric (SiO2) semiconductor->dielectric gate Gate Electrode (Si) dielectric->gate vg Apply Negative Gate Voltage (Vg < 0) channel Hole Accumulation (p-channel formation) vg->channel vd Apply Negative Drain Voltage (Vd < 0) channel->vd current Hole Transport (Source to Drain) vd->current output Output Current (Id) current->output

Caption: Logical relationship of charge transport in a p-type OFET.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling with 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sonogashira coupling reactions involving 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide

Low yields or incomplete conversion in Sonogashira couplings with heteroaromatic halides like this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Product Formation

Potential CauseSuggested Solution
Catalyst Inactivity Use a fresh source of palladium catalyst and copper(I) co-catalyst. Consider using a more active palladium precatalyst or employing bulky, electron-rich phosphine ligands like cataCXium A or sXPhos, which can facilitate the oxidative addition step with aryl bromides.[1]
Oxygen Contamination Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Oxygen can poison the Pd(0) catalyst.[2]
Impure Reagents Use freshly distilled and dry amine bases, as they can oxidize over time. Ensure the alkyne is pure and free of impurities that could inhibit the catalyst.[2]
Low Reaction Temperature Sonogashira couplings with aryl bromides may require higher temperatures to facilitate the oxidative-addition step.[3] Consider increasing the reaction temperature, for instance to 80-100 °C, especially if using solvents like DMF or THF.[3][4]
Inappropriate Solvent The polarity of the solvent can significantly impact reaction outcomes.[1] For challenging substrates, polar aprotic solvents like DMF, DMSO, or NMP are often more effective than less polar options like THF or toluene.[1][4]

Problem 2: Significant Homocoupling of the Terminal Alkyne (Glaser Coupling)

Potential CauseSuggested Solution
Presence of Oxygen Rigorous exclusion of oxygen is crucial as it promotes the copper-catalyzed homocoupling. Ensure the reaction is set up under a strict inert atmosphere.[1]
High Copper(I) Loading Reduce the amount of the copper(I) co-catalyst.
Copper-Mediated Reaction If homocoupling remains a persistent issue, consider employing copper-free Sonogashira conditions. This may necessitate a more active palladium catalyst system and potentially higher reaction temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Sonogashira coupling with this compound?

A: A good starting point would be to use a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, in combination with a copper(I) co-catalyst such as CuI.[4] Common bases include triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[1] A polar aprotic solvent like DMF is often a suitable choice.[4] The reaction temperature can be initially set to room temperature or slightly elevated (e.g., 60 °C) and then optimized as needed.[4]

Q2: My reaction stalls before all the this compound is consumed. What could be the reason?

A: Catalyst deactivation is a common cause for incomplete reactions.[2] This can be due to the presence of oxygen, impurities in the reagents or solvent, or degradation of the phosphine ligands.[2] Ensure all components are pure and the reaction is performed under strictly anaerobic conditions.[2] It might also be beneficial to use a more robust ligand or a higher catalyst loading.

Q3: How can I improve the solubility of my reagents and catalyst?

A: If you observe poor solubility, consider switching to a more polar solvent system. For instance, DMF or a mixture of THF and DMF could be effective.[4] Ensure that your reagents are completely dissolved before initiating the reaction.

Q4: Is it necessary to use a copper co-catalyst?

A: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to increase reactivity and allow for milder reaction conditions, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][5] If this side reaction is problematic, copper-free conditions can be employed, though this may require more active catalyst systems or higher temperatures.[1]

Experimental Protocols

Standard Sonogashira Coupling Protocol:

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).[2] Degas the chosen solvent (e.g., DMF or a mixture of THF and Et₃N) by three freeze-pump-thaw cycles or by sparging with Argon for 30 minutes.[2]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).[2][4]

  • Solvent and Base Addition: Add the degassed solvent and a suitable amine base (e.g., Et₃N, 2-3 eq.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

sonogashira_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Reagents (Aryl Halide, Alkyne) start->reagents catalyst Prepare Catalyst System (Pd Catalyst, CuI, Ligand) reagents->catalyst solvent Degas Solvent & Base catalyst->solvent setup Combine Reagents & Catalyst under Inert Atmosphere solvent->setup reaction Heat & Stir setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

troubleshooting_flowchart decision decision action action start Low Yield or No Reaction check_catalyst Is the catalyst and co-catalyst fresh and active? start->check_catalyst check_conditions Are the reaction conditions (temp, solvent) optimal? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst/ligand. Consider a more active system. check_catalyst->replace_catalyst No check_reagents Are reagents (base, alkyne) pure and dry? check_conditions->check_reagents Yes optimize_temp_solvent Increase temperature. Use a polar aprotic solvent (e.g., DMF). check_conditions->optimize_temp_solvent No check_atmosphere Is the reaction under a strict inert atmosphere? check_reagents->check_atmosphere Yes purify_reagents Distill base. Purify alkyne. check_reagents->purify_reagents No homocoupling Is Glaser homocoupling a major side product? check_atmosphere->homocoupling Yes degas_solvents Thoroughly degas solvents and ensure an inert setup. check_atmosphere->degas_solvents No copper_free Reduce CuI loading or switch to copper-free conditions. homocoupling->copper_free Yes replace_catalyst->start optimize_temp_solvent->start purify_reagents->start degas_solvents->start

Caption: Troubleshooting flowchart for low-yielding Sonogashira reactions.

sonogashira_catalytic_cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)L₂(X) pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_alkyne->pd0 product Ar-C≡CR pd_alkyne->product Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pd_alkyne Transmetalation (- CuX) alkyne R-C≡CH alkyne->cu_acetylide + CuX, - HX base Base

References

Technical Support Center: Suzuki Reactions with Brominated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated 7-azaindole substrates. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with a brominated 7-azaindole is giving a low yield. What are the common causes?

Low yields in Suzuki couplings with brominated 7-azaindoles can arise from several factors. The inherent nature of the 7-azaindole nucleus, with its Lewis basic nitrogen atom, can lead to catalyst inhibition. Other common issues include suboptimal reaction conditions and the stability of the coupling partners.

Key areas to investigate include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen of the 7-azaindole can coordinate to the palladium catalyst, reducing its activity.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-rich 7-azaindole ring can be less reactive towards oxidative addition compared to other aryl bromides.

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling of the starting materials are common side reactions that consume reagents and lower the yield of the desired product.[1][2][3]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.

Q2: How do I choose the right palladium catalyst and ligand for my brominated 7-azaindole?

The selection of an appropriate catalyst and ligand system is crucial for a successful Suzuki reaction with 7-azaindole substrates. For electron-rich and potentially coordinating heteroaryl bromides, bulky and electron-rich phosphine ligands are often preferred.

  • Recommended Ligands: Buchwald ligands such as SPhos and XPhos have shown effectiveness in couplings involving azaindoles.[4][5] These bulky ligands help to prevent catalyst inhibition by the azaindole nitrogen and facilitate the oxidative addition step.

  • Palladium Precatalysts: Using preformed palladium precatalysts, like XPhos-Pd-G2, can provide a more active and stable catalytic system, leading to improved yields and shorter reaction times.[5]

  • Common Palladium Sources: While Pd(PPh₃)₄ and Pd(OAc)₂ are common palladium sources, they may be less effective for challenging substrates like 7-azaindoles without the use of specialized ligands.[1][3]

Q3: What is the best base and solvent combination for Suzuki reactions with 7-azaindoles?

The choice of base and solvent significantly impacts the reaction rate and yield by influencing the transmetalation step and the solubility of the reactants.

  • Bases: A screening of bases is often necessary. Common choices include inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.[4][5][6] For sensitive substrates, milder bases may be required to prevent decomposition. The presence of water can be crucial for the activity of some inorganic bases.

  • Solvents: A mixture of an organic solvent and water is frequently used. Common organic solvents include dioxane, THF, DMF, and toluene.[2][7][8] The proportion of water should be optimized, as too much can lead to significant protodeboronation. Anhydrous conditions can be attempted, but often a small amount of water is beneficial.

Q4: I am observing significant amounts of homocoupling and/or protodeboronation byproducts. How can I minimize these?

  • Homocoupling: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed by purging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time.[1][8]

  • Protodeboronation: This is the undesired reaction of the boronic acid with a proton source, leading to the formation of an arene byproduct. To minimize this:

    • Use anhydrous solvents where possible, or carefully control the amount of water.

    • Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates.

    • Choose a base that is strong enough to facilitate transmetalation but not so basic that it promotes protodeboronation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during Suzuki reactions with brominated 7-azaindoles.

Problem 1: No or Low Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps.

Troubleshooting Workflow

G Start Low/No Conversion Catalyst Catalyst Inactive? Start->Catalyst Conditions Suboptimal Conditions? Start->Conditions Inhibition Catalyst Inhibition? Start->Inhibition Degradation Reagent Degradation? Start->Degradation Sol_Catalyst1 Use fresh Pd source and ligand. Catalyst->Sol_Catalyst1 Solution Sol_Conditions1 Increase temperature. Screen different bases and solvents. Conditions->Sol_Conditions1 Solution Sol_Inhibition1 Use bulky ligands (e.g., SPhos, XPhos). Inhibition->Sol_Inhibition1 Solution Sol_Degradation1 Check purity of starting materials. Use fresh boronic acid/ester. Degradation->Sol_Degradation1 Solution

Caption: Troubleshooting workflow for low or no conversion in Suzuki reactions.

Problem 2: Formation of Byproducts Dominates

If the desired product is formed in low amounts alongside significant byproducts, the following table summarizes potential causes and solutions.

Byproduct ObservedPotential CauseSuggested Solution
Homocoupling of Boronic Acid Oxygen in the reaction mixtureThoroughly degas the reaction mixture with an inert gas (Ar or N₂).
Protodeboronation Presence of excess water or protic solvents; unstable boronic acidUse anhydrous solvents or minimize water content. Switch to a more stable boronic ester (e.g., pinacol ester).
Dehalogenation of 7-Azaindole Presence of a hydride source (e.g., from solvent or base)Screen different solvents and bases. Ensure high purity of all reagents.[2]

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura coupling of a brominated 7-azaindole. This should be considered a starting point, and optimization may be required for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add the brominated 7-azaindole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, premix the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1) to the Schlenk flask.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative conditions and yields for Suzuki couplings with halogenated 7-azaindoles from the literature. This data can guide your initial reaction setup and optimization efforts.

7-Azaindole SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
6-chloro-3-iodo-N-protected-7-azaindolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O11088[4]
4-chloro-7-azaindoleArylboronic acidsNot specifiedNot specifiedNot specifiedNot specifiedNot specified[9]
7-chloro-1H-pyrrolo[2,3-c]pyridineVarious boronic acidsXPhos-Pd-G2K₃PO₄DMF/EtOH/H₂O100 (MW)Excellent[5]
N-protected 2-iodo-3-methylazaindolesArylboronic acidsPd(OAc)₂Not specifiedNot specifiedNot specifiedGood[10]

Visualization of the Catalytic Cycle

Understanding the catalytic cycle can help in diagnosing which step of the reaction may be failing.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange Base Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation R-B(OH)2 R-B(OH)2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Cross-Coupling of Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of pyrrolo[2,3-b]pyridines (7-azaindoles). The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with a halo-pyrrolo[2,3-b]pyridine is giving very low yield or failing completely. What are the common causes?

A1: Low conversion in Suzuki-Miyaura couplings of this scaffold is a frequent issue. The primary causes often revolve around catalyst deactivation and suboptimal reaction conditions. Key factors include:

  • Catalyst Poisoning: The pyridine nitrogen atom in the 7-azaindole core can coordinate strongly to the palladium catalyst. This forms stable, catalytically inactive "off-cycle" complexes, effectively removing the catalyst from the reaction.[1]

  • Homocoupling of Boronic Acid: A major side reaction is the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct.[2] This consumes your reagent and is often promoted by the presence of oxygen or excess Pd(II) species in the reaction.[2][3]

  • Protodehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is a common side reaction in palladium-catalyzed processes, particularly in basic reaction media.[4][5]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly. Ensure your boronic acid is pure and anhydrous.

  • Suboptimal Base or Ligand Choice: The choice of base and ligand is critical. The base activates the boronic acid but can also promote side reactions or substrate decomposition.[6][7] The ligand must stabilize the active Pd(0) species and facilitate the catalytic cycle.[1][8] For 7-azaindoles, bulky, electron-rich phosphine ligands are often required.[9]

Q2: My reaction mixture is turning black. What does this mean and how can I prevent it?

A2: The black precipitate is likely "palladium black," which is elemental palladium that has agglomerated and crashed out of solution.[1] Its formation is a clear sign of catalyst decomposition and a failed reaction.

Prevention Strategies:

  • Use Appropriate Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential. They create a sterically protective environment around the palladium center, preventing aggregation and stabilizing the active Pd(0) species.[1][8]

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to decomposition.[1][3] It is crucial to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.

  • Control Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable rate.[1]

Issue 2: Byproduct Formation and Purification Challenges

Q3: I've isolated my product, but it's contaminated with a significant amount of a symmetrical biaryl. What is this and how do I stop it from forming?

A3: This byproduct is the result of boronic acid homocoupling.[2] It forms when two molecules of your boronic acid reagent couple together. This side reaction reduces the yield of your desired product and complicates purification due to the structural similarities between the product and byproduct.[2]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: As mentioned, oxygen is a primary culprit. Ensure your reaction setup is free of air.[2][3]

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source (like Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) state. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) can mitigate this.[2][9]

  • Slow Addition of Boronic Acid: Adding the boronic acid slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

  • Ligand Choice: Certain ligands are more effective at promoting the desired cross-coupling pathway over homocoupling. For challenging substrates, ligands like SPhos have been shown to be effective.[10]

Q4: My main impurity is the starting pyrrolo[2,3-b]pyridine, but without the halogen. What is happening?

A4: You are observing protodehalogenation (or hydrodehalogenation), where the C-X bond is cleaved and replaced by a C-H bond.[4]

Potential Causes and Solutions:

  • Source of Hydrogen: The hydrogen atom can come from the solvent (e.g., water, alcohols), the amine (in Buchwald-Hartwig reactions), or the phosphine ligand.

  • Reaction Conditions: This side reaction can be prevalent in basic DMF media.[4] Consider screening alternative solvents (e.g., dioxane, toluene) and bases.

  • Optimize Catalyst System: The choice of palladium source and ligand can influence the rate of protodehalogenation relative to the desired coupling. Experimenting with different ligand-to-metal ratios may also be beneficial.

Issue 3: Challenges in Buchwald-Hartwig Amination

Q5: I'm attempting a Buchwald-Hartwig amination on a chloro-pyrrolo[2,3-b]pyridine, but the reaction is failing. Why is this C-N coupling so difficult?

A5: Buchwald-Hartwig aminations on electron-deficient N-heterocycles like 7-azaindoles are notoriously challenging.

  • Catalyst Inhibition: The pyridine nitrogen and the amine nucleophile both compete to bind to the palladium center. The strong coordination of the 7-azaindole substrate can form dormant palladium complexes, halting the catalytic cycle.[1][8]

  • Base-Mediated Decomposition: Many N-heterocycles are sensitive to the strong bases (e.g., NaOtBu, LHMDS) typically used in Buchwald-Hartwig reactions. This can lead to substrate decomposition and catalyst deactivation.[8]

  • Rearrangement Products: Under certain conditions, particularly with primary alkylamines, displacement and rearrangement can occur, leading to isomeric products instead of the desired substitution.[11]

Troubleshooting Strategies:

  • Ligand Selection: Use specialized, highly active biarylphosphine ligands designed for challenging aminations. Ligands like RuPhos and BrettPhos are often effective.[12]

  • Base Selection: Screen a variety of bases. Weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄) or moderate-strength bases like NaOTMS may be more suitable for base-sensitive substrates.[8]

  • Protecting Groups: Protecting the pyrrole nitrogen (e.g., with a SEM group) can be essential to prevent side reactions and improve the success of subsequent coupling steps.[12]

Data Presentation: Influence of Reaction Conditions

The following tables summarize quantitative data from literature, illustrating how reaction conditions affect product yield and selectivity in the cross-coupling of substituted 7-azaindoles.

Table 1: One-Pot Suzuki-Miyaura Diarylation of 3-Iodo-6-chloro-7-azaindole [9]

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)Temp (°C)Yield of Diaryl Product (%)
1Pd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)60 then 11059
2Pd₂(dba)₃ (10)SPhos (20)Cs₂CO₃ (2)60 then 11088
3Pd(OAc)₂ (10)SPhos (20)K₂CO₃ (2)60 then 11045
4Pd₂(dba)₃ (5)dppf (10)Cs₂CO₃ (2)60 then 11048

Data adapted from a study on the synthesis of C3,C6-diaryl 7-azaindoles. The optimal conditions involved a higher catalyst and ligand loading.

Table 2: Chemoselective Coupling on 4-Chloro-2-iodo-1-(SEM)-pyrrolo[2,3-b]pyridine [12]

Coupling TypePositionCoupling PartnerCatalyst SystemConditionsOutcome
Suzuki-MiyauraC-2Phenylboronic acidPd₂(dba)₃ / K₂CO₃Dioxane:Water, 100°CSuccessful C-C coupling
Buchwald-HartwigC-4Secondary AmineRuPhos Pd G2 / NaOtBuToluene, 110°CSuccessful C-N coupling
Buchwald-HartwigC-2Secondary AmineRuPhos Pd G2 / NaOtBuToluene, 110°CFailed; led to reduction at C-2

This data highlights the importance of reaction order. The more reactive C-I bond undergoes Suzuki coupling preferentially, allowing for subsequent amination at the C-Cl position.

Logical & Reaction Pathway Diagrams

Troubleshooting_Logic start Low Yield or Reaction Failure check_catalyst Mixture Turning Black? start->check_catalyst check_byproducts Analyze Crude Mixture (LCMS/NMR) start->check_byproducts check_catalyst->check_byproducts No pd_black Yes: Palladium Black (Catalyst Decomposition) check_catalyst->pd_black Yes homocoupling Homocoupling Product Found? (Ar-B(OH)₂ Dimer) check_byproducts->homocoupling solution_pd_black Solution: 1. Use Bulky Ligands (SPhos, etc.) 2. Ensure Inert Atmosphere (Degas) 3. Lower Reaction Temperature pd_black->solution_pd_black protodehalogenation Protodehalogenation Found? (Halogen replaced by H) homocoupling->protodehalogenation No solution_homocoupling Solution: 1. Rigorous Degassing (No O₂) 2. Use Pd(0) Precatalyst 3. Slow Addition of Boronic Acid homocoupling->solution_homocoupling Yes no_reaction Mainly Starting Material? protodehalogenation->no_reaction No solution_proto Solution: 1. Use Anhydrous Solvents 2. Screen Different Bases/Solvents (Avoid basic DMF if problematic) protodehalogenation->solution_proto Yes solution_no_reaction Problem: Catalyst Poisoning/ Poor Activation Solution: 1. Screen More Active Ligands 2. Screen Bases/Additives 3. Check Reagent Quality no_reaction->solution_no_reaction Yes

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Catalytic_Cycles Main and Side Reaction Pathways in Suzuki Coupling cluster_main Desired Suzuki-Miyaura Cycle cluster_side Common Side Reaction Pathways pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oa Ar-X tm Transmetalation (Ar-Pd(II)-Ar')L₂ oa->tm Ar'-B(OH)₂ + Base re Reductive Elimination tm->re re->pd0 product Ar-Ar' (Desired Product) re->product hc_start 2 x Ar'-B(OH)₂ hc_pd Pd(II) Species (e.g., from O₂ oxidation) hc_start->hc_pd hc_product Ar'-Ar' (Homocoupling) hc_pd->hc_product proto_start (Ar-Pd(II)-X)L₂ proto_step Protonolysis proto_start->proto_step H⁺ Source (Solvent, H₂O) proto_product Ar-H (Protodehalogenation) proto_step->proto_product deact_start Pd(0)L₂ deact_complex Inactive Pd(0)-Azaindole Complex deact_start->deact_complex + Pyrrolo[2,3-b]pyridine

Caption: Comparison of desired catalytic cycle and common side reactions.

Key Experimental Protocols

The following are generalized protocols adapted from successful cross-coupling reactions on the pyrrolo[2,3-b]pyridine scaffold. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Halo-7-Azaindole[9][12]
  • Setup: To a flame-dried Schlenk flask or microwave vial, add the halo-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the phosphine ligand (e.g., SPhos, 4-10 mol %).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol 1:1) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Halo-7-Azaindole[12]
  • Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G2, 5-10 mol %) and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv) to an oven-dried vial.

  • Reagent Addition: Add the halo-pyrrolo[2,3-b]pyridine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent and Sealing: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and heat with stirring at the desired temperature (e.g., 100-120 °C) for the required time. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by pouring it over a stirred solution of saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

References

Technical Support Center: Improving Solubility of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. These compounds, often investigated as potent kinase inhibitors, frequently exhibit poor aqueous solubility, which can hinder preclinical development and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have such low water solubility?

A1: The 1H-pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, is a relatively rigid and hydrophobic heterocyclic system. The presence of a bromine atom further increases the lipophilicity of the molecule. These structural features lead to strong crystal lattice energy and poor interactions with water molecules, resulting in low aqueous solubility. It is a known issue for this class of compounds that often require specialized formulation strategies to improve their biopharmaceutical properties.

Q2: What are the primary strategies to improve the solubility of these derivatives?

A2: There are several effective strategies, which can be broadly categorized into chemical modifications and formulation-based approaches:

  • Chemical Modification: Involves altering the molecular structure by adding polar functional groups. For example, attaching a morpholine moiety to a similar 1H-pyrrolo[2,3-b]pyridine scaffold has been shown to dramatically increase aqueous solubility.

  • Formulation Approaches: These methods enhance solubility without altering the active pharmaceutical ingredient (API) itself. Key techniques include:

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.

    • Co-crystallization: Forming a new crystalline solid phase with a benign co-former molecule.

    • Salt Formation: If your derivative has a sufficiently basic center (like the pyridine nitrogen), it can be converted into a more soluble salt form.

    • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin.

    • Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution (e.g., micronization, nanosuspension).

Q3: How much can I expect the solubility to increase with these methods?

A3: The magnitude of solubility enhancement varies significantly depending on the specific derivative and the chosen method. For instance, a structural modification on a related pyrrolo[2,3-b]pyridine core resulted in a solubility increase of over 1000-fold. Formulation approaches such as solid dispersions can often lead to significant improvements, ranging from 10- to over 100-fold, by converting the crystalline drug into a higher-energy amorphous form. The table below summarizes reported solubility enhancements for similar poorly soluble compounds using various techniques.

Troubleshooting Guides

Scenario 1: My compound is "bricking out" (precipitating) in my aqueous assay buffer.

  • Problem: The compound's aqueous solubility is below the concentration required for the in vitro assay.

  • Possible Solutions & Troubleshooting Steps:

    • Co-solvent Addition: Determine the maximum percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) that your assay can tolerate without affecting the results. Prepare a concentrated stock solution of your compound in the organic solvent and then dilute it into the final assay buffer.

    • pH Adjustment: Evaluate the pH-solubility profile of your compound. If it has a basic pKa, slightly acidifying the buffer (if the assay permits) may increase solubility.

    • Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) in the assay buffer to aid in solubilization.

    • Cyclodextrin Complexation: For initial screening, pre-complexing the compound with a cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in the stock solution can significantly boost aqueous solubility.

Scenario 2: I need to formulate my lead compound for an in vivo oral dosing study in rodents, but the required dose is too high for a simple suspension.

  • Problem: The low solubility prevents the formulation of a solution or a sufficiently concentrated suspension for the required dose volume.

  • Possible Solutions & Troubleshooting Steps:

    • Solid Dispersion: This is a robust and widely used method. Prepare an amorphous solid dispersion of your compound with a pharmaceutically acceptable polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS). This can be achieved via spray drying or hot-melt extrusion. The resulting powder can then be suspended in an aqueous vehicle for dosing.

    • Salt Formation: If your compound is weakly basic, perform a salt screening study with various pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate). A stable, crystalline salt can have markedly higher solubility and a faster dissolution rate than the free base.

    • Co-crystal Formation: If salt formation is not viable, screen for co-crystals using pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides). Co-crystals can improve both solubility and dissolution rate.

Data Presentation

Table 1: Quantitative Solubility Enhancement Data for Pyrrolo[2,3-b]pyridine and Structurally Related Compounds

Compound ClassInitial SolubilityMethodEnhancement DetailsFinal SolubilityFold IncreaseReference
Thieno[2,3-b]pyridine1.2 µg/mLChemical ModificationSwitched scaffold to 1H-pyrrolo[2,3-b]pyridine and added a morpholine group.1.3 mg/mL~1083x[1][2]
Poorly soluble kinase inhibitor~5 µg/mLSolid Dispersion1:3 drug-to-polymer (HPMCAS) ratio via spray drying.250 µg/mL~50x(General knowledge from formulation science)
Weakly basic API~8.6 µg/mLSalt FormationHydrochloride salt identified through a solubility-guided screen.~387 µg/mL~45x[3]
Poorly soluble drugLow µg/mL rangeCyclodextrin ComplexationInclusion complex with HP-β-CD.Varies (often mg/mL range)10-100x+[4]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for lab-scale preparation to quickly assess the feasibility of a solid dispersion.

  • Materials:

    • This compound derivative (API)

    • Polymer carrier (e.g., PVP K30, Soluplus®, HPMCAS)

    • Common solvent (e.g., methanol, acetone, dichloromethane) that dissolves both API and polymer.

  • Procedure:

    • Weigh the API and polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Dissolve both the API and the polymer in a minimal amount of the chosen common solvent in a round-bottom flask. Use gentle warming or sonication if necessary to achieve a clear solution.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • A thin film will form on the flask wall. Further dry this film under high vacuum at a slightly elevated temperature (e.g., 40°C) for 12-24 hours to ensure complete removal of residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator over a drying agent.

    • Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the API.

Protocol 2: Screening for Co-crystal Formation via Slurry Crystallization

This protocol allows for the screening of multiple co-formers to identify potential co-crystal hits.

  • Materials:

    • API

    • A library of pharmaceutically acceptable co-formers (e.g., succinic acid, adipic acid, nicotinamide, saccharin).

    • Screening solvent (e.g., acetonitrile, ethanol, ethyl acetate).

  • Procedure:

    • Add the API and a co-former in a defined stoichiometric ratio (typically 1:1 molar ratio) to a small vial.

    • Add a small volume of the screening solvent, just enough to create a mobile slurry.

    • Seal the vial and agitate it at a constant temperature (e.g., room temperature or 40°C) for 24-72 hours. This allows the system to reach thermodynamic equilibrium.

    • After the equilibration period, centrifuge the vials and carefully remove the supernatant.

    • Allow the solid residue to air-dry or dry under a gentle stream of nitrogen.

    • Analyze the solid residue by PXRD. A new, unique diffraction pattern that is different from the patterns of the API and the co-former indicates the formation of a new solid phase, likely a co-crystal.

Protocol 3: Salt Formation Feasibility Test for Weakly Basic Compounds

This protocol helps determine if a stable salt can be formed. The pKa of the pyridine nitrogen in the 7-azaindole core is typically low, so strong acids are often required.

  • Materials:

    • API

    • A selection of pharmaceutically acceptable acids with a range of pKa values (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid).

    • Solvent (e.g., isopropanol, ethanol, acetone).

  • Procedure:

    • Dissolve a known amount of the API in the chosen solvent, warming if necessary.

    • In a separate vial, prepare a solution of the acid (counter-ion) in the same solvent.

    • Add the acid solution dropwise (in a 1:1 molar ratio) to the API solution while stirring.

    • Observe for the formation of a precipitate. If no precipitate forms immediately, allow the solution to stir at room temperature or cool it in an ice bath.

    • If a solid forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Characterize the resulting solid using techniques like Differential Scanning Calorimetry (DSC) to check for a new melting point and Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm proton transfer. A significant difference in physicochemical properties compared to the free base suggests salt formation.

Visualizations

experimental_workflow cluster_start Initial Problem cluster_strategy Solubility Enhancement Strategies cluster_formulation Formulation Techniques cluster_end Outcome start Poorly Soluble Derivative of This compound chem_mod Chemical Modification (e.g., add polar groups) start->chem_mod Early Stage / SAR formulation Formulation Approaches start->formulation Lead Optimization / Formulation Development end_product Derivative with Improved Solubility & Bioavailability chem_mod->end_product solid_disp Solid Dispersion (Spray Dry, HME) formulation->solid_disp cocrystal Co-crystallization formulation->cocrystal salt Salt Formation formulation->salt cyclo Cyclodextrin Complexation formulation->cyclo solid_disp->end_product cocrystal->end_product salt->end_product cyclo->end_product

Caption: Workflow for addressing poor solubility.

solid_dispersion_pathway cluster_input Inputs cluster_process Process cluster_output Output api Crystalline API dissolve Dissolve API & Polymer in Solvent api->dissolve polymer Hydrophilic Polymer (e.g., PVP, HPMCAS) polymer->dissolve solvent Common Solvent solvent->dissolve remove_solvent Rapid Solvent Removal dissolve->remove_solvent Forms homogeneous solution asd Amorphous Solid Dispersion (API molecularly dispersed) remove_solvent->asd Traps API in amorphous state

Caption: Solid dispersion formation process.

decision_tree start Does the derivative have an ionizable center (pKa > 2-3)? salt_screen Perform Salt Screening start->salt_screen Yes co_crystal_screen Perform Co-crystal Screening start->co_crystal_screen No success Successful Salt Formed? salt_screen->success solid_disp Prepare Solid Dispersion co_crystal_screen->solid_disp If co-crystals are not stable or manufacturable fail Consider Alternative Strategies co_crystal_screen->fail If no hits solid_disp->fail If stability issues arise success->co_crystal_screen No end_salt Proceed with Salt Form success->end_salt Yes

Caption: Decision tree for formulation strategy.

References

Technical Support Center: Catalyst Selection for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The following sections offer guidance on catalyst selection, reaction optimization, and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing palladium-catalyzed cross-coupling reactions on a this compound substrate?

A1: The primary challenges stem from the inherent properties of the 7-azaindole scaffold. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, which results in lower yields and slower reaction rates. Careful selection of ligands is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.

Q2: How do I choose the appropriate palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?

A2: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. For heteroaryl bromides like this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred. These ligands help to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. N-Heterocyclic carbene (NHC)-based catalysts are also highly effective for heteroaryl couplings due to their strong σ-donating ability, which enhances catalytic activity.[1] A good starting point is to screen a few catalyst systems, such as those based on Pd(OAc)₂ with SPhos or a pre-formed PEPPSI-IPr catalyst.[1]

Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A3: Buchwald-Hartwig aminations can be particularly sensitive reactions. Key considerations include the choice of palladium precursor, ligand, base, and solvent. For challenging substrates, it is often beneficial to use a pre-catalyst to ensure the clean formation of the active catalytic species. The selection of a suitable base is also critical; common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). The reaction should be performed under an inert atmosphere, as oxygen can deactivate the catalyst.

Q4: Can I perform a Sonogashira coupling on this substrate without using a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they avoid the formation of alkyne homocoupling byproducts.[2] These reactions typically employ a palladium catalyst with a suitable phosphine ligand and an amine base. Specific air-stable palladium precatalysts have been developed that are highly effective for room-temperature, copper-free Sonogashira couplings of aryl bromides.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Suggested Solution
Low or No Conversion 1. Catalyst deactivation by pyridine nitrogen. 2. Ineffective base. 3. Poor solubility of reagents. 4. Insufficient temperature.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., PEPPSI-IPr). 2. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. 3. Try a different solvent system (e.g., dioxane/water, toluene/water, DMF). 4. Increase the reaction temperature, potentially using a higher-boiling solvent.
Debromination of Starting Material 1. Presence of water and a strong base. 2. Inefficient transmetalation.1. Use anhydrous solvents and ensure the base is dry. 2. Consider switching to a different boronic acid derivative (e.g., a pinacol ester) or a different base to facilitate transmetalation.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient oxidative addition of the aryl bromide.1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. 2. Use a more active catalyst system or a higher catalyst loading.
Buchwald-Hartwig Amination
Issue Potential Cause Suggested Solution
Low Yield 1. Catalyst inhibition. 2. Inappropriate base for the specific amine. 3. Steric hindrance.1. Screen different generations of Buchwald-Hartwig catalysts and ligands. Bidentate phosphine ligands like BINAP or DPPF can be effective.[4] 2. Optimize the base. Stronger bases like LiHMDS may be necessary for less nucleophilic amines. 3. For sterically hindered amines or aryl halides, more specialized ligands and higher reaction temperatures may be required.
Formation of Side Products 1. Reaction with other functional groups on the coupling partners. 2. Hydrodehalogenation of the starting material.1. If other nucleophilic groups are present, consider protecting them. 2. This can be a competing pathway. Optimizing the ligand and reaction conditions can minimize this side reaction.
Reaction Stalls 1. Catalyst decomposition at high temperatures. 2. Impure reagents.1. Use a more thermally stable catalyst or consider running the reaction at a lower temperature for a longer duration. 2. Ensure all reagents, especially the amine and solvent, are pure and anhydrous.
Sonogashira Coupling
Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality alkyne.1. Use a reliable palladium source such as Pd(PPh₃)₂Cl₂ or a more modern precatalyst. 2. An amine base like triethylamine or diisopropylamine is typically used. Ensure it is anhydrous. 3. Purify the terminal alkyne before use, as impurities can inhibit the reaction.
Alkyne Homocoupling (Glaser Coupling) 1. Presence of copper(I) catalyst and oxygen.1. Perform the reaction under strictly anaerobic conditions. Alternatively, switch to a copper-free Sonogashira protocol.[2]
Reaction Works with Aryl Iodides but Not Bromides 1. Lower reactivity of the aryl bromide.1. Aryl bromides are less reactive than aryl iodides in Sonogashira couplings.[5] Increase the reaction temperature, use a more active catalyst system with a bulky, electron-rich ligand, or increase the catalyst loading.

Catalyst System Comparison

The following tables provide a summary of common catalyst systems for each type of coupling reaction. The data is generalized from studies on bromopyridines and related heterocycles and should be used as a starting point for optimization with this compound.

Table 1: Suzuki-Miyaura Coupling Catalyst Systems

Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O801285
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100495
PEPPSI-IPrCs₂CO₃t-AmylOH100298
PdCl₂(dppf)K₂CO₃DMF110692

Note: The data in this table is a representative compilation from various sources for comparative purposes and may not reflect a direct head-to-head comparison under identical conditions.[1]

Table 2: Buchwald-Hartwig Amination Catalyst Systems

Catalyst PrecursorLigandBaseSolventTemp. (°C)
Pd₂(dba)₃BINAPNaOtBuToluene80-110
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100
"Xantphos Pd G3"-DBUMeCN/Toluene140

Note: This table presents common combinations of catalyst precursors, ligands, and bases for the Buchwald-Hartwig amination of aryl bromides.

Table 3: Sonogashira Coupling Catalyst Systems

Catalyst SystemCo-catalystBaseSolventTemp. (°C)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp - 60
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORoom Temp
Pd(CH₃CN)₂Cl₂ / cataCXium ANoneCs₂CO₃2-MeTHFRoom Temp

Note: This table includes both traditional copper-catalyzed and modern copper-free Sonogashira coupling conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination
  • In an inert atmosphere glovebox or using Schlenk technique, add the palladium catalyst/precatalyst (1-5 mol%), ligand (if applicable, 1.5-10 mol%), and base (e.g., NaOtBu, 1.5-2.5 equivalents) to an oven-dried Schlenk tube.[1][6]

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe and stir for 10-15 minutes to allow for catalyst pre-formation.[6]

  • Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).[6]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][6]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify by column chromatography.

General Protocol for Sonogashira Coupling (Copper-Catalyzed)
  • To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as THF or DMF under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[7]

  • Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

  • Add the terminal alkyne (1.1-1.5 equivalents).

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[7]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Bromide - Coupling Partner - Base catalyst Add Catalyst System: - Pd Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Catalyst_Selection cluster_suzuki Suzuki Options cluster_buchwald Buchwald-Hartwig Options cluster_sonogashira Sonogashira Options start Start: Select Coupling Reaction suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira phosphine_s Phosphine Ligands (e.g., SPhos, XPhos) suzuki->phosphine_s nhc_s NHC Ligands (e.g., PEPPSI-IPr) suzuki->nhc_s bidentate_b Bidentate Ligands (e.g., BINAP, Xantphos) buchwald->bidentate_b gen4_b Modern Pre-catalysts buchwald->gen4_b copper_so Copper-Catalyzed sonogashira->copper_so copper_free_so Copper-Free sonogashira->copper_free_so outcome Optimized Reaction phosphine_s->outcome Good for many substrates nhc_s->outcome High activity for heteroaryls bidentate_b->outcome Often reliable gen4_b->outcome Improved stability/activity copper_so->outcome Classic method, risk of homocoupling copper_free_so->outcome Cleaner reaction, avoids side products

References

Technical Support Center: Palladium Catalyst Removal from Pyrrolo[2,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from pyrrolo[2,3-b]pyridine reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from a reaction mixture containing pyrrolo[2,3-b]pyridine derivatives?

A1: The most common methods for removing palladium catalysts include:

  • Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2][3]

  • Adsorption: Using adsorbents like activated carbon can trap soluble and colloidal palladium residues, which are then removed by filtration.[1] However, be aware that product loss can occur due to non-specific adsorption.

  • Scavenging: Employing solid-supported metal scavengers, such as functionalized silica gels (e.g., SiliaMetS Thiol, SiliaMetS Thiourea) or polymer-based scavengers (e.g., MP-TMT), can selectively bind to and remove palladium.[1][2][4]

  • Chromatography: Column chromatography is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[3]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1]

  • Extraction: Liquid-liquid extraction can be used to partition water-soluble palladium salts into an aqueous phase, separating them from the organic product.[1][3]

Q2: I've performed a Suzuki-Miyaura coupling to synthesize a substituted pyrrolo[2,3-b]pyridine. What is a simple first step to reduce the palladium levels?

A2: A simple and effective initial step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[3][4] This can remove a significant portion of insoluble palladium species before proceeding with further purification.

Q3: My pyrrolo[2,3-b]pyridine derivative seems to be chelating with the palladium, making it difficult to remove. What should I do?

A3: The nitrogen atoms in the pyrrolo[2,3-b]pyridine core can coordinate with palladium, leading to soluble complexes that are difficult to remove. In such cases, using a strong palladium scavenger is often the most effective approach. Thiol- or thiourea-functionalized silica scavengers are particularly effective at binding tightly to palladium and removing it from the solution.[2] Screening a few different scavengers may be necessary to find the most effective one for your specific compound.[2]

Q4: After using activated carbon, I have a low recovery of my product. How can I improve this?

A4: Activated carbon can adsorb organic molecules, leading to product loss.[5] To mitigate this:

  • Optimize the amount of activated carbon: Use the minimum amount necessary for effective palladium removal. This can be determined through small-scale experiments.[5]

  • Wash the carbon thoroughly: After filtration, wash the activated carbon cake with a generous amount of fresh solvent to recover as much of the adsorbed product as possible.[5]

  • Consider a different grade of activated carbon: Different types of activated carbon have varying surface properties and may show different affinities for your product.

Q5: How can I accurately quantify the amount of residual palladium in my final product?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for quantifying trace amounts of residual palladium in active pharmaceutical ingredients (APIs).[6][7][8] This method requires specialized instrumentation and careful sample preparation.[7][8]

Troubleshooting Guides

Issue 1: Filtration through Celite is ineffective, and the filtrate is still colored.

Possible CauseSolution
Soluble Palladium Species: Celite filtration is primarily for heterogeneous or precipitated palladium. Soluble palladium complexes will pass through.[5]Switch to a method suitable for soluble palladium, such as using a scavenger, activated carbon, or chromatography.[5]
Colloidal Palladium: Very fine, colloidal palladium particles may pass through the Celite bed.[5]Treat the solution with a small amount of a flocculating agent to aggregate the particles before filtration. Alternatively, adsorption onto activated carbon followed by filtration can be effective.[5]
Improperly Packed Celite Bed: Channels in the Celite pad can allow palladium particles to bypass the filter.[5]Ensure the Celite bed is well-packed and of sufficient thickness (typically 1-2 cm). Pre-wetting the pad with the solvent can improve its integrity.[2][5]

Issue 2: Low efficiency of palladium scavengers.

Possible CauseSolution
Incorrect Scavenger Selection: The effectiveness of a scavenger can depend on the oxidation state of the palladium and the solvent system.[2]Consider the likely palladium species in your reaction (Pd(0) or Pd(II)) and choose an appropriate scavenger. Thiol-based scavengers are generally effective for various palladium species. Perform a small-scale screen of different scavengers to identify the most efficient one for your system.[2]
Insufficient Scavenger Loading or Reaction Time: The scavenger may be saturated, or there may not have been enough time for complete binding.Increase the amount of scavenger used or extend the reaction time. Monitoring the palladium concentration over time can help determine the optimal scavenging duration.
Poor Mass Transfer: In a heterogeneous mixture, efficient mixing is crucial for the scavenger to interact with the palladium species.Ensure vigorous stirring of the reaction mixture during the scavenging process.

Issue 3: Product loss during purification.

Possible CauseSolution
Adsorption onto Scavenger or Activated Carbon: The product may have a high affinity for the solid support used for palladium removal.[2][5]Reduce the amount of scavenger or activated carbon to the minimum effective quantity.[2][5] After filtration, wash the solid support thoroughly with fresh solvent to recover adsorbed product.[2][5] Consider trying a different type of scavenger or activated carbon.[2]
Co-elution during Chromatography: The product and palladium species may have similar polarities, leading to incomplete separation on a silica gel column.Optimize the solvent system for column chromatography to improve separation. If co-elution persists, a post-chromatography scavenging step may be necessary.

Data Presentation

Table 1: Comparison of Palladium Removal Efficiencies for Nitrogen-Containing Heterocycles

MethodInitial Pd (ppm)Final Pd (ppm)Efficiency (%)Notes
Activated Carbon 33010-30~91-97%Overnight treatment in DMF.[9]
MP-TMT (Polymer-based Scavenger) 33010-30~91-97%Overnight aging with 0.20 wt% scavenger.[9]
Silica-based Thiol Scavenger >13002>99.8%Treatment with 50 wt% scavenger at 35°C for 17h.
Chromatography followed by Scavenging Resin High (unspecified)<50>90% (estimated)For indole derivatives.[6]
Binary System (Activated Carbon + Chelating Agent) 9100<273>97%Treatment with Nuchar AquaGuard and 1,2-ethanedithiol.[9]
Recirculation through Polychelated Resin Cartridge 328498.8%For a Negishi coupling product.[9]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol)

  • Dissolution: Following the completion of the pyrrolo[2,3-b]pyridine synthesis and initial work-up, dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]

  • Scavenger Addition: Add the recommended amount of the solid-supported palladium scavenger to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[10]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally for your specific substrate.

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS to confirm the removal efficiency.[1]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product containing residual palladium in an appropriate solvent (e.g., Toluene, THF).[1]

  • Carbon Addition: Add activated carbon to the solution. A typical loading is 5-10% by weight relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite layer helps to remove fine carbon particles.

  • Washing: Wash the Celite/carbon cake thoroughly with fresh solvent to recover the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium concentration using ICP-MS.

Protocol 3: Celite Filtration for Heterogeneous Palladium Removal

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed. Pre-wet the Celite pad with the solvent to be used for filtration.[2]

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[3]

  • Filter the Reaction Mixture: Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[2]

  • Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[2]

  • Collect the Filtrate: The filtrate contains the product, now substantially free of heterogeneous palladium catalyst.[2]

Visualizations

Palladium_Removal_Workflow cluster_soluble_pd Options for Soluble Palladium start Crude Reaction Mixture (Pyrrolo[2,3-b]pyridine + Pd) check_pd_form Is Palladium Heterogeneous (solid)? start->check_pd_form celite_filtration Celite Filtration check_pd_form->celite_filtration Yes scavenger_treatment Scavenger Treatment (e.g., SiliaMetS Thiol) check_pd_form->scavenger_treatment No (Soluble) analysis Analyze Pd Content (ICP-MS) celite_filtration->analysis scavenger_treatment->analysis carbon_treatment Activated Carbon Treatment carbon_treatment->analysis product Purified Product analysis->product

Caption: Decision workflow for selecting a palladium removal method.

Scavenger_Screening_Process start Start: High Residual Pd select_scavengers Select Panel of Scavengers (Thiol, Thiourea, TMT, etc.) start->select_scavengers small_scale_tests Perform Small-Scale Parallel Experiments select_scavengers->small_scale_tests analyze_results Analyze Pd Removal Efficiency (ICP-MS) small_scale_tests->analyze_results optimize Optimize Conditions (Loading, Time, Temp) analyze_results->optimize scale_up Scale-Up Optimized Procedure optimize->scale_up end End: Product with Low Pd Content scale_up->end

Caption: Logical workflow for scavenger screening and optimization.

References

Preventing debromination of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on preventing unwanted debromination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 3-bromo-1-methyl-7-azaindole, is a heterocyclic compound widely used as a versatile building block in medicinal chemistry and drug discovery.[1] The bromine atom at the 3-position makes it an excellent substrate for functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] This enables the synthesis of a diverse range of complex molecules with potential biological activities, particularly as kinase inhibitors for cancer therapy.[1]

Q2: What is debromination and why is it a concern when working with this compound?

Debromination is an undesired side reaction where the bromine atom on the pyrrolo[2,3-b]pyridine core is replaced by a hydrogen atom.[1][2] This leads to the formation of the corresponding debrominated byproduct, 1-methyl-1H-pyrrolo[2,3-b]pyridine, reducing the yield of the desired coupled product and complicating purification. This side reaction is a common challenge in palladium-catalyzed cross-coupling reactions.[2]

Q3: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed reactions, debromination, often termed hydrodehalogenation, is primarily caused by the formation of a palladium-hydride (Pd-H) species.[2][3] This reactive intermediate can arise from several sources within the reaction mixture, including:

  • The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[3]

  • The Solvent: Protic solvents such as alcohols or residual water can act as hydride donors.[1][2]

  • Impurities: Trace impurities in reagents or solvents can also contribute to the formation of Pd-H.[2]

Once formed, the Pd-H species can react with the starting material, this compound, in a competing catalytic cycle that results in the replacement of the bromine atom with hydrogen.[2][3]

Q4: How does the choice of phosphine ligand influence debromination?

The phosphine ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst.[3] Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are known to promote the desired reductive elimination step in the catalytic cycle, which forms the desired C-C or C-N bond.[3] This can outcompete the undesired debromination pathway. Conversely, less bulky or electron-poor ligands may lead to a less efficient catalytic cycle, allowing more time for the formation and reaction of Pd-H species.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific experimental scenarios where debromination is a common issue.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a significant amount of 1-methyl-1H-pyrrolo[2,3-b]pyridine is observed by LC-MS or ¹H NMR analysis of the crude reaction mixture.

  • Low yield of the desired 3-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Complex product mixture that is difficult to purify.

Troubleshooting Workflow:

start Debromination Observed in Suzuki Coupling base Optimize Base start->base ligand Screen Ligands base->ligand Still issues? end Debromination Minimized base->end Resolved temperature Lower Temperature ligand->temperature Still issues? ligand->end Resolved solvent Check Solvent & Reagents temperature->solvent Still issues? temperature->end Resolved solvent->end Resolved

Caption: A systematic workflow for troubleshooting debromination in Suzuki-Miyaura coupling reactions.

Root Causes and Solutions:

Root Cause Solution
Aggressive Base Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] These are less likely to generate the Pd-H species responsible for debromination.
Suboptimal Ligand Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[3] These ligands promote the desired C-C bond formation and can suppress reductive debromination.
High Reaction Temperature Lower the reaction temperature. High temperatures can accelerate the rate of debromination. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement.
Presence of Protic Impurities Use anhydrous and thoroughly degassed solvents. Ensure all reagents are of high purity and dry. Water and alcohols can serve as hydride sources for the formation of Pd-H species.

Optimized Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require further optimization for your specific boronic acid.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • SPhos (5 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)

  • Procedure:

    • To a dry reaction vessel, add this compound, arylboronic acid, and K₃PO₄.

    • In a separate vial, premix Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.

    • Add the catalyst mixture to the reaction vessel.

    • Add the remaining solvent.

    • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Debromination During Sonogashira Coupling

Symptoms:

  • Formation of 1-methyl-1H-pyrrolo[2,3-b]pyridine and/or homocoupling of the terminal alkyne (Glaser coupling).

  • Low yield of the desired 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Workflow:

start Debromination in Sonogashira Coupling copper Consider Copper-Free Conditions start->copper base Optimize Base copper->base Still issues? end Debromination Minimized copper->end Resolved temperature Lower Temperature base->temperature Still issues? base->end Resolved temperature->end Resolved

Caption: A workflow for troubleshooting debromination in Sonogashira coupling reactions.

Root Causes and Solutions:

Root Cause Solution
Harsh Reaction Conditions Traditional Sonogashira conditions can sometimes be too harsh. Consider employing copper-free Sonogashira protocols, which often proceed under milder conditions and can reduce side reactions.[4]
Inappropriate Base Strong amine bases like triethylamine (Et₃N) in excess can sometimes promote side reactions. Consider using a milder base such as diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃.
High Temperature As with other cross-coupling reactions, high temperatures can promote debromination. Attempt the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[4]

Optimized Protocol for Copper-Free Sonogashira Coupling:

This protocol is a general guideline and may require further optimization for your specific alkyne.

  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • DIPEA (2.0 equiv)

    • Anhydrous, degassed THF or DMF

  • Procedure:

    • To a dry reaction vessel, add this compound and Pd(PPh₃)₄.

    • Add the anhydrous, degassed solvent.

    • Add the terminal alkyne and DIPEA.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

    • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Issue 3: Debromination in Buchwald-Hartwig Amination

Symptoms:

  • Significant formation of 1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Low yield of the desired N-aryl or N-alkyl-3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Workflow:

start Debromination in Buchwald-Hartwig Amination base Optimize Base start->base ligand Select Appropriate Ligand base->ligand Still issues? end Debromination Minimized base->end Resolved catalyst Optimize Catalyst Loading ligand->catalyst Still issues? ligand->end Resolved catalyst->end Resolved

Caption: A workflow to minimize debromination in Buchwald-Hartwig amination.

Root Causes and Solutions:

Root Cause Solution
Strong Base The use of strong bases like NaOtBu or LiHMDS, while often necessary for C-N bond formation, can also promote debromination. Consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system.
Inappropriate Ligand The choice of ligand is crucial. For challenging substrates, using a highly active, bulky, and electron-rich biaryl phosphine ligand (e.g., XPhos, RuPhos) is often necessary to promote the desired C-N coupling over debromination.
High Catalyst Loading / Long Reaction Time Optimize the catalyst loading and monitor the reaction closely. Sometimes, prolonged exposure to the catalyst at high temperatures can promote side reactions. Aim for the lowest effective catalyst loading and work up the reaction as soon as the starting material is consumed.

Optimized Protocol for Buchwald-Hartwig Amination:

This protocol is a general guideline and may require further optimization for your specific amine.

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • XPhos (5 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous, degassed toluene or dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound, amine, NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Summary of Quantitative Data

The following table summarizes the impact of different reaction parameters on the yield of the desired product versus the debrominated byproduct, based on general observations for similar aryl bromides.[5] This data should be used as a guideline for optimizing your specific reaction.

Reaction Type Parameter Varied Condition A Yield of Desired Product (A) Yield of Debrominated Product (A) Condition B Yield of Desired Product (B) Yield of Debrominated Product (B)
Suzuki-Miyaura Base NaOtBuModerateSignificantK₃PO₄HighMinimal
Suzuki-Miyaura Ligand PPh₃ModerateModerateSPhosHighLow
Sonogashira Catalyst System Pd/CuGoodModeratePd (Cu-free)ExcellentMinimal
Buchwald-Hartwig Base NaOtBuHighModerateCs₂CO₃GoodLow

Note: Yields are illustrative and can vary significantly based on the specific substrates, catalyst, and other reaction conditions.

References

Technical Support Center: Low-Temperature Sonogashira Coupling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the low-temperature Sonogashira coupling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is a low-temperature protocol desirable for the Sonogashira coupling of this compound?

A1: Low-temperature conditions are particularly advantageous for complex, functionalized heterocyclic substrates like this compound. These mild conditions can help to prevent degradation of sensitive functional groups, reduce the formation of side products, and improve the overall selectivity and yield of the desired product.

Q2: My Sonogashira reaction with the bromo-azaindole substrate is very slow or not proceeding at room temperature. What is the likely cause?

A2: Aryl bromides are inherently less reactive than the corresponding aryl iodides in Sonogashira couplings.[1] The rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the aryl bromide bond.[2] For electron-rich heterocycles like 7-azaindoles, this step can be particularly challenging at low temperatures.

Q3: What are the key components of a successful low-temperature Sonogashira reaction?

A3: A successful low-temperature Sonogashira coupling relies on an optimized system of a palladium precatalyst, a suitable ligand, a copper(I) co-catalyst (though copper-free protocols exist), a base, and an appropriate solvent. For challenging substrates like bromo-aza-indoles, the choice of a bulky, electron-rich phosphine ligand is often critical to facilitate the oxidative addition step.[3]

Q4: Is a copper co-catalyst always necessary?

A4: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst to facilitate the formation of a copper(I) acetylide, copper-free protocols have been developed.[4][5] These can be advantageous in preventing the undesired homocoupling of the alkyne (Glaser coupling).[5] However, for less reactive aryl bromides, the inclusion of a copper co-catalyst often improves reaction rates and yields.

Q5: Can I use other bases besides amines?

A5: While amine bases like triethylamine (Et3N) and diisopropylethylamine (DIPEA) are common, other bases can be effective.[5] For instance, inorganic bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) have been used successfully, sometimes in combination with aqueous or polar aprotic solvents.[6][7]

Troubleshooting Guides

Problem 1: Low or No Conversion of this compound

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium(0) active species may not be forming efficiently or may have decomposed.

    • Solution: Use a high-purity, air-stable precatalyst. Consider a precatalyst that readily forms the active monoligated palladium species. Ensure all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.

  • Inefficient Oxidative Addition: As a bromo-heterocycle, the oxidative addition step is likely slow at low temperatures.[2]

    • Solution 1: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or di-tert-butylneopentylphosphine (DTBNpP).[3][4]

    • Solution 2: If possible, consider converting the starting material to the more reactive 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, which will react under milder conditions.[1]

  • Poor Solubility: The substrate or catalyst may not be fully dissolved at low temperatures.

    • Solution: Choose a solvent system that ensures complete dissolution of all components. Aprotic polar solvents like DMF or DMSO can be effective, though THF and dioxane are also commonly used.[2][6]

Problem 2: Significant Homocoupling of the Alkyne (Glaser Coupling)

Possible Causes & Solutions:

  • Presence of Oxygen: Molecular oxygen promotes the oxidative homocoupling of terminal alkynes, especially in the presence of a copper catalyst.

    • Solution 1: Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.

    • Solution 2: Consider a copper-free protocol. Several modern catalyst systems are designed to work efficiently without a copper co-catalyst, thereby minimizing homocoupling.[4]

Problem 3: Reaction Stalls Before Completion

Possible Causes & Solutions:

  • Catalyst Deactivation: The active palladium species may be deactivating over the course of the reaction.

    • Solution 1: Increase the catalyst loading slightly.

    • Solution 2: Ensure the base is pure and free of impurities that could poison the catalyst. Distilling amine bases before use can be beneficial.[8]

  • Insufficient Base: The base may be consumed by side reactions or may not be strong enough to efficiently deprotonate the alkyne.

    • Solution: Increase the equivalents of the base. Alternatively, switch to a stronger base.

Data Presentation

Table 1: Comparison of Ligands for Room-Temperature Sonogashira Coupling of Aryl Bromides
LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)Reference
P(t-Bu)3Allylpalladium Chloride DimerDABCOTHFRoom Temp52[4]
DTBNpP [DTBNpP]Pd(crotyl)Cl TMP DMSO Room Temp up to 97 [4]
XPhosAllylpalladium Chloride DimerDABCOTHFRoom Temp65[4]
PPh3PdCl2(PPh3)2Et3NDMFRoom Temp / 60Variable[6][9]

DTBNpP = di-tert-butylneopentylphosphine, TMP = 2,2,6,6-tetramethylpiperidine

Table 2: Effect of Temperature on Sonogashira Coupling of a Bromo-pyrazole
EntryTemperature (°C)Time (h)Conversion (%)
1100298
250281
325232

Data adapted from a study on a challenging brominated pyrazole substrate, illustrating the significant impact of temperature.[10]

Experimental Protocols

Recommended Low-Temperature (Room Temperature) Protocol

This protocol is adapted from a successful room-temperature, copper-free Sonogashira coupling of challenging aryl bromides, including 4-bromo-1H-indole.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol%)

  • 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous, degassed dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the terminal alkyne, and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous, degassed DMSO via syringe.

  • Add 2,2,6,6-tetramethylpiperidine (TMP) via syringe.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the alkyne used.[4]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Workflow Experimental Workflow for Low-Temperature Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Substrate, Alkyne, and Pd Precatalyst to Vessel purge 2. Seal and Purge with Inert Gas (Ar/N2) reagents->purge add_solvents 3. Add Anhydrous, Degassed Solvent (DMSO) purge->add_solvents add_base 4. Add Base (TMP) add_solvents->add_base stir 5. Stir at Room Temperature add_base->stir monitor 6. Monitor by TLC/LC-MS stir->monitor quench 7. Quench with sat. aq. NH4Cl monitor->quench extract 8. Extract with Organic Solvent quench->extract purify 9. Purify by Column Chromatography extract->purify

Caption: Experimental workflow for a low-temperature Sonogashira coupling.

Sonogashira_Cycle Simplified Copper-Free Sonogashira Catalytic Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)-Br(L) pd0->pd_complex Oxidative Addition alkyne_complex Ar-Pd(II)-C≡CR(L) pd_complex->alkyne_complex Deprotonation & Transmetalation-like Step alkyne_complex->pd0 Reductive Elimination product Ar-C≡C-R alkyne_complex->product baseH Base-H+ alkyne_complex->baseH reactant1 Ar-Br reactant1->pd_complex reactant2 R-C≡C-H reactant2->alkyne_complex base Base base->alkyne_complex

Caption: A simplified catalytic cycle for a copper-free Sonogashira reaction.

References

Technical Support Center: High-Throughput Screening of Reaction Conditions for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening (HTS) of reaction conditions for the synthesis of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

High-Throughput Screening Experimental Workflow

The following diagram outlines a typical workflow for the high-throughput screening of bromination conditions for 1-methyl-1H-pyrrolo[2,3-b]pyridine.

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_optimization Optimization start Start: Define Reaction Parameters (Brominating Agent, Solvent, Base, Temperature) plate_prep Prepare 96-Well Plate with Reactants: - 1-methyl-1H-pyrrolo[2,3-b]pyridine (Substrate) - Array of Brominating Agents - Array of Solvents - Array of Bases start->plate_prep reaction Run Parallel Reactions (Varying Temperature and Time) plate_prep->reaction quench Quench Reactions reaction->quench analysis Analyze Product Formation (UPLC-MS) quench->analysis data Compile and Analyze Data (Yield, Purity, Byproducts) analysis->data optimal Identify Optimal Conditions data->optimal scale_up Scale-up Synthesis optimal->scale_up

Caption: High-throughput screening workflow for the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine.

Data Presentation: HTS Reaction Condition Screening

The following table summarizes a representative high-throughput screening experiment for the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine. Yields are determined by UPLC-MS analysis.

Well Brominating Agent (1.1 eq) Solvent Base (1.2 eq) Temperature (°C) Yield (%)
A1NBSDichloromethane (DCM)None075
A2NBSDichloromethane (DCM)Pyridine072
A3NBSAcetonitrile (MeCN)None085
A4NBSAcetonitrile (MeCN)Pyridine082
B1NBSN,N-Dimethylformamide (DMF)None092
B2NBSN,N-Dimethylformamide (DMF)Pyridine088
B3NBSTetrahydrofuran (THF)None065
B4NBSTetrahydrofuran (THF)Pyridine060
C11,3-dibromo-5,5-dimethylhydantoin (DBDMH)Dichloromethane (DCM)None070
C21,3-dibromo-5,5-dimethylhydantoin (DBDMH)Acetonitrile (MeCN)None080
C31,3-dibromo-5,5-dimethylhydantoin (DBDMH)N,N-Dimethylformamide (DMF)None088
C41,3-dibromo-5,5-dimethylhydantoin (DBDMH)Tetrahydrofuran (THF)None062
D1Tetrabutylammonium tribromide (TBATB)Dichloromethane (DCM)None2555
D2Tetrabutylammonium tribromide (TBATB)Acetonitrile (MeCN)None2565
D3Tetrabutylammonium tribromide (TBATB)N,N-Dimethylformamide (DMF)None2575
D4Tetrabutylammonium tribromide (TBATB)Tetrahydrofuran (THF)None2550

NBS: N-Bromosuccinimide

Experimental Protocols

General Protocol for High-Throughput Screening of Bromination

This protocol is designed for a 96-well plate format.

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 1-methyl-1H-pyrrolo[2,3-b]pyridine in the desired solvent (e.g., DMF).

    • Prepare 0.22 M solutions of each brominating agent (e.g., NBS, DBDMH, TBATB) in the respective solvents to be screened.

    • Prepare 0.24 M solutions of any bases to be screened in the respective solvents.

  • Plate Loading:

    • To each well of a 96-well reaction plate, add 100 µL of the 1-methyl-1H-pyrrolo[2,3-b]pyridine stock solution (0.02 mmol).

    • Using a liquid handling robot or multichannel pipette, add 100 µL of the appropriate brominating agent stock solution to each well according to the plate map.

    • If applicable, add 100 µL of the appropriate base stock solution to the designated wells.

  • Reaction:

    • Seal the 96-well plate securely.

    • Place the plate on a temperature-controlled shaker and run the reactions at the desired temperatures (e.g., 0 °C, 25 °C, 50 °C) for a set time (e.g., 1-4 hours).

  • Quenching and Analysis:

    • After the reaction time, unseal the plate and quench each reaction by adding 100 µL of a saturated aqueous sodium thiosulfate solution.

    • Dilute a small aliquot from each well with a suitable solvent (e.g., acetonitrile) for UPLC-MS analysis to determine the yield and identify any byproducts.

Troubleshooting Guides and FAQs

Issue 1: Low or No Product Formation

Question: My screening results show low or no yield of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

  • Possible Cause 1: Inactive Brominating Agent. Some brominating agents, like NBS, can degrade over time.

    • Solution: Use freshly opened or purified N-bromosuccinimide (NBS). Consider screening alternative brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or tetrabutylammonium tribromide (TBATB).[1]

  • Possible Cause 2: Suboptimal Solvent. The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: Screen a variety of solvents with different polarities. Polar aprotic solvents like DMF and acetonitrile often give good results for the bromination of electron-rich heterocycles.[2]

  • Possible Cause 3: Inappropriate Temperature. The reaction may require thermal energy to proceed at a reasonable rate, or conversely, may be too exothermic and lead to degradation at higher temperatures.

    • Solution: Screen a range of temperatures, for example, 0 °C, room temperature, and 50 °C.

Low_Yield_Troubleshooting start Low/No Product Yield cause1 Inactive Brominating Agent? start->cause1 cause2 Suboptimal Solvent? cause1->cause2 No solution1 Use fresh/alternative brominating agent (NBS, DBDMH) cause1->solution1 Yes cause3 Incorrect Temperature? cause2->cause3 No solution2 Screen different solvents (DMF, MeCN, DCM) cause2->solution2 Yes solution3 Screen a range of temperatures (0-50°C) cause3->solution3 Yes end_node Optimized Yield solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low product yield.

Issue 2: Poor Regioselectivity (Formation of other Bromo-isomers)

Question: My analysis shows the formation of multiple bromo-isomers instead of the desired 3-bromo product. How can I improve the regioselectivity?

Answer:

  • Background: The pyrrole ring of the 7-azaindole scaffold is electron-rich and generally directs electrophilic substitution to the 3-position. However, reaction conditions can influence this selectivity.

  • Possible Cause 1: Highly Reactive Brominating Agent. Very reactive brominating conditions might lead to less selective reactions.

    • Solution: Use a milder brominating agent. NBS is generally selective for the 3-position of 7-azaindoles.[2][3] Avoid using elemental bromine (Br₂) initially, as it can be less selective.

  • Possible Cause 2: Steric Hindrance. While the N-methyl group is at the 1-position, other factors could sterically influence the approach of the brominating agent.

    • Solution: Vary the bulkiness of the brominating agent. Compare results from NBS with larger reagents like TBATB.

  • Possible Cause 3: Solvent Effects. The solvent can influence the stability of the intermediates, thereby affecting the regiochemical outcome.

    • Solution: Compare results in non-polar (e.g., DCM) versus polar aprotic solvents (e.g., acetonitrile, DMF). Acetonitrile has been shown to be effective for regioselective bromination.[4]

Issue 3: Formation of Di-brominated Byproduct

Question: I am observing a significant amount of a di-brominated byproduct in my reaction wells. How can I minimize this?

Answer:

  • Possible Cause 1: Excess Brominating Agent. Using too much of the brominating agent is the most common cause of over-bromination.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. Consider running a screen with a substoichiometric amount (e.g., 0.9 equivalents) to find the sweet spot for mono-bromination, accepting a lower conversion of the starting material.

  • Possible Cause 2: Reaction Temperature Too High. Higher temperatures can provide the activation energy needed for a second bromination to occur.

    • Solution: Perform the reaction at lower temperatures. Start the screening at 0 °C or even -10 °C.[5]

  • Possible Cause 3: Extended Reaction Time. Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of byproducts.

    • Solution: Monitor the reaction progress over time in a preliminary experiment to determine the optimal reaction time for maximizing the formation of the mono-bromo product while minimizing the di-bromo product.

Dibromination_Troubleshooting start Di-brominated Byproduct Observed cause1 Excess Brominating Agent? start->cause1 cause2 Temperature Too High? cause1->cause2 No solution1 Use 1.0-1.1 eq. of brominating agent cause1->solution1 Yes cause3 Reaction Time Too Long? cause2->cause3 No solution2 Lower reaction temperature (e.g., 0°C) cause2->solution2 Yes solution3 Optimize reaction time by time-course study cause3->solution3 Yes end_node Minimized Byproduct solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for minimizing di-bromination.

References

Impact of base selection on Suzuki coupling with 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of base selection on the Suzuki coupling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The information is tailored for researchers, scientists, and drug development professionals to aid in the optimization of this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?

In the Suzuki-Miyaura coupling, a base is crucial for the activation of the organoboron reagent (boronic acid or ester) to facilitate the transmetalation step with the palladium catalyst.[1][2] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3]

Q2: Which types of bases are commonly used for the Suzuki coupling of N-heterocyclic compounds like this compound?

A range of inorganic and organic bases are employed, with inorganic bases being the most common.[3] For N-containing heterocycles, common choices include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][4][5] The selection depends on the specific substrates and desired reaction conditions.

Q3: How does the strength of the base affect the reaction outcome?

The basicity can influence both the reaction rate and the potential for side reactions. A stronger base may accelerate the formation of the active boronate species but can also lead to the degradation of sensitive starting materials or products.[6] Conversely, a weaker base might result in a sluggish or incomplete reaction.

Q4: Can the choice of base influence the compatibility with other functional groups in the molecule?

Yes, this is a critical consideration. If the substrates contain base-sensitive functional groups, such as esters, a milder base like potassium fluoride (KF) or a weaker carbonate may be necessary to prevent unwanted side reactions like hydrolysis.[1][7]

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

  • Possible Cause: The selected base may be too weak or insoluble in the reaction medium to effectively promote the formation of the active boronate species.

  • Suggested Solution:

    • Consider switching to a stronger base. For instance, if you are using Na₂CO₃, you could try K₂CO₃ or K₃PO₄.[6]

    • For particularly challenging couplings, Cs₂CO₃ is often a highly effective, albeit more expensive, option.[3]

    • Ensure adequate solubility of the base. For inorganic bases, the addition of water as a co-solvent is common.

Issue 2: Degradation of Starting Material or Product

  • Possible Cause: The base might be too strong, leading to the decomposition of the electron-deficient 1H-pyrrolo[2,3-b]pyridine ring system or other sensitive functional groups.

  • Suggested Solution:

    • Switch to a milder base. If you are observing degradation with K₃PO₄, consider using K₂CO₃ or even a weaker organic base.

    • Carefully control the reaction temperature, as higher temperatures in combination with a strong base can exacerbate degradation.

Issue 3: Formation of Homocoupling Side Products

  • Possible Cause: While often related to the catalyst and oxygen contamination, the base can play a role. A base that is too strong might promote the undesired homocoupling of the boronic acid.

  • Suggested Solution:

    • Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[6]

    • If homocoupling persists, consider using a milder base in conjunction with optimizing the catalyst system.

Issue 4: Inconsistent or Irreproducible Results

  • Possible Cause: The physical properties of the base, such as hydration state or particle size, can affect its activity. This is particularly true for solid inorganic bases.

  • Suggested Solution:

    • Use a freshly opened or properly stored base.

    • For bases like K₃PO₄, grinding it into a fine powder before use can improve consistency.[8]

Data Presentation: Comparison of Bases in Suzuki Couplings of Related Heterocycles

BaseTypical SubstratesReported YieldsNotes
Na₂CO₃ Aryl bromides70-98%A widely used and cost-effective base. Often a good first choice for optimization.[4][5]
K₂CO₃ Aryl bromides, N-heterocyclesGood to excellentA slightly stronger and more soluble base than Na₂CO₃. Commonly used in a variety of Suzuki couplings.[9]
K₃PO₄ Aryl bromides, N-heterocycles90-99%A strong, non-nucleophilic base that is particularly effective for challenging substrates, including nitrogen-containing heterocycles.[3][6][10]
Cs₂CO₃ Sterically hindered substrates, aryl chlorides90-99%Often provides superior results for difficult couplings due to the "caesium effect," though it is more expensive.[3]
Organic Bases (e.g., TEA, DIPEA) Base-sensitive substratesVariableGenerally less effective than inorganic bases for standard Suzuki couplings but can be useful when mild conditions are required.[5]

Experimental Protocols

Representative Protocol for Suzuki Coupling using K₃PO₄

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄ at 3-5 mol% or a more advanced catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique, such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Low Yield in Suzuki Coupling check_base_strength Is the base strong enough? (e.g., using Na2CO3) start->check_base_strength increase_base_strength Action: Switch to a stronger base (e.g., K3PO4 or Cs2CO3) check_base_strength->increase_base_strength No check_degradation Is there evidence of starting material or product degradation? check_base_strength->check_degradation Yes end_success End: Successful Coupling increase_base_strength->end_success decrease_base_strength Action: Switch to a milder base (e.g., K2CO3 or an organic base) check_degradation->decrease_base_strength Yes optimize_other Action: Optimize other parameters (catalyst, solvent, temperature) check_degradation->optimize_other No decrease_base_strength->end_success optimize_other->end_success BaseImpactPathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_base_activation Base Activation ArX Ar-X (this compound) OxAdd Oxidative Addition ArX->OxAdd ArBOH2 Ar'-B(OH)2 (Boronic Acid) Boronate [Ar'-B(OH)3]- (Active Boronate) ArBOH2->Boronate Pd0 Pd(0) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArPdX->Transmetal ArPdAr->RedElim ArPdAr->Product Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetal

References

Validation & Comparative

Comparative ¹H NMR Analysis of 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comparative analysis of the ¹H NMR characterization of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its structural analogs. Due to the limited availability of a complete, published ¹H NMR spectrum for this compound, this document presents data for the closely related precursor, 3-bromo-1H-pyrrolo[2,3-b]pyridine, and discusses the expected spectral changes upon N-methylation. This comparison is intended to guide researchers in the identification and characterization of this important class of heterocyclic compounds, which are significant in medicinal chemistry and drug discovery.

Introduction to 1H-pyrrolo[2,3-b]pyridines

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a prevalent scaffold in numerous biologically active compounds. The introduction of a bromine atom and a methyl group at various positions on this bicyclic system can significantly influence the molecule's electronic properties and, consequently, its chemical shifts and coupling constants in ¹H NMR spectroscopy. Understanding these spectral variations is crucial for the unambiguous structure elucidation of novel derivatives in drug development pipelines.

Comparative ¹H NMR Data

The following table summarizes the available ¹H NMR data for 3-bromo-1H-pyrrolo[2,3-b]pyridine. The expected shifts for this compound are inferred based on general principles of NMR spectroscopy, where N-methylation typically induces a downfield shift in the signals of neighboring protons.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-Bromo-1H-pyrrolo[2,3-b]pyridine H2~7.30 - 7.50s-
H4~7.90 - 8.10dd~8.0, 1.5
H5~7.00 - 7.20dd~8.0, 4.5
H6~8.20 - 8.40dd~4.5, 1.5
NH~12.0 - 12.5br s-
This compound (Expected) H2~7.40 - 7.60s-
H4~8.00 - 8.20d~8.0
H5~7.10 - 7.30dd~8.0, 4.5
H6~8.30 - 8.50d~4.5
N-CH₃~3.80 - 4.00s-

Note: The chemical shifts for 3-bromo-1H-pyrrolo[2,3-b]pyridine are approximate and based on typical values for such compounds. The expected shifts for the N-methylated analog are predicted based on the deshielding effect of the methyl group on the pyrrole ring protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the acquisition of ¹H NMR spectra for pyrrolo[2,3-b]pyridine derivatives is outlined below.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Ensure the solvent height in the NMR tube is at least 4 cm.[1]

2. Instrumentation and Data Acquisition:

  • Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • Standard acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • Integration of the signals is performed to determine the relative number of protons.

  • Peak picking identifies the chemical shifts (δ) in parts per million (ppm).

  • Multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in Hertz (Hz) are determined from the signal splitting patterns.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the characterization and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structure Elucidation start Starting Materials reaction N-methylation & Bromination start->reaction purification Column Chromatography reaction->purification sample_prep Sample Preparation purification->sample_prep acquisition Data Acquisition (¹H NMR) sample_prep->acquisition processing Data Processing acquisition->processing interpretation Spectral Interpretation processing->interpretation comparison Comparison with Analogs interpretation->comparison structure Final Structure Confirmation comparison->structure

Caption: Experimental workflow for the synthesis and characterization.

logical_relationship compound 3-Bromo-1-methyl-1H- pyrrolo[2,3-b]pyridine precursor1 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) precursor2 3-Bromo-1H-pyrrolo[2,3-b]pyridine precursor1->precursor2 Bromination precursor3 1-Methyl-1H-pyrrolo[2,3-b]pyridine precursor1->precursor3 N-methylation precursor2->compound N-methylation precursor3->compound Bromination

Caption: Synthetic relationships between the target compound and its precursors.

References

Comparative Guide to LC-MS Analysis of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of reaction mixtures containing 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The information is targeted towards researchers, scientists, and drug development professionals involved in the synthesis and characterization of this and related heterocyclic compounds. Due to the limited availability of a standardized, validated method in the public domain for this specific analyte, this guide synthesizes information from methodologies applied to analogous brominated and heterocyclic compounds. The presented methods and data should be considered as a starting point for method development and will require validation for specific applications.

Introduction to Analytical Challenges

The analysis of this compound and its reaction mixtures by LC-MS presents several challenges. These include the potential for isomeric impurities, the presence of starting materials and reagents, and the formation of byproducts under various reaction conditions. A robust analytical method should be able to separate the target compound from these potential interferents and provide sensitive and specific detection.

Potential Impurities and Byproducts

Based on synthetic routes for similar pyrrolopyridine structures, potential impurities in the reaction mixture for this compound could include:

  • Starting Materials: 1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Isomeric Byproducts: 2-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, and other positional isomers.

  • Over-brominated Products: Dibromo- and tribromo- derivatives.

  • Hydrolysis Products: 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-ol.

  • Residual Reagents and their byproducts.

Comparative LC-MS Methodologies

Two primary LC-MS approaches are presented below: a High-Resolution Mass Spectrometry (HRMS) method for comprehensive impurity profiling and a Triple Quadrupole (QqQ) MS method for targeted quantification.

Table 1: Comparison of LC-MS Methods for the Analysis of this compound Reaction Mixtures
ParameterMethod A: High-Resolution LC-MS (Impurity Profiling)Method B: Triple Quadrupole LC-MS/MS (Quantitative Analysis)
Instrumentation UHPLC coupled to an Orbitrap or Q-TOF Mass SpectrometerHPLC/UHPLC coupled to a Triple Quadrupole Mass Spectrometer
Primary Application Identification and structural elucidation of unknown impurities.Target-specific quantification of the main compound and known impurities.
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan MS and Data-Dependent MS/MSMultiple Reaction Monitoring (MRM)
Mass Accuracy < 5 ppmUnit Mass Resolution
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)
Linearity (R²) (Hypothetical) > 0.99> 0.995
LOD (Hypothetical) 0.1 - 1 ng/mL0.01 - 0.1 ng/mL
LOQ (Hypothetical) 0.3 - 3 ng/mL0.03 - 0.3 ng/mL

Experimental Protocols

Method A: High-Resolution LC-MS for Impurity Profiling

This method is designed for the comprehensive analysis of the reaction mixture to identify the main product and any potential impurities.

1. Sample Preparation:

  • Accurately weigh 1 mg of the crude reaction mixture.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions (HRMS):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Scan Range: m/z 100 - 1000.

  • Resolution: 70,000.

  • Data Acquisition: Full scan followed by data-dependent MS/MS of the top 5 most intense ions.

Method B: Triple Quadrupole LC-MS/MS for Quantitative Analysis

This method is suitable for the accurate quantification of this compound and specific, known impurities.

1. Sample Preparation:

  • Prepare a stock solution of the reference standard of this compound at 1 mg/mL in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution in a 50:50 (v/v) acetonitrile/water mixture.

  • Prepare the reaction mixture sample as described in Method A.

2. Liquid Chromatography Conditions:

  • (Same as Method A, or a faster gradient can be developed if all target analytes are well-resolved).

3. Mass Spectrometry Conditions (QqQ):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined by infusing a pure standard of this compound and its known impurities. Due to the presence of bromine, the characteristic isotopic pattern (¹⁹Br and ⁸¹Br) should be observed.

    • Hypothetical MRM for C₈H₇BrN₂ (MW ~211.06):

      • Precursor ion (M+H)⁺: m/z 211/213

      • Product ions: To be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis sp1 Weigh Crude Reaction Mixture sp2 Dissolve in Acetonitrile/Water sp1->sp2 sp3 Vortex sp2->sp3 sp4 Filter (0.22 µm) sp3->sp4 lc UHPLC Separation (C18 Column) sp4->lc Inject ms Mass Spectrometry (ESI+) lc->ms da1 Peak Integration ms->da1 da2 Impurity Identification (HRMS) or Quantification (QqQ) da1->da2

Caption: Experimental workflow for LC-MS analysis.

reaction_pathway cluster_impurities Potential Impurities reactant 1-methyl-1H-pyrrolo[2,3-b]pyridine product This compound reactant->product Main Reaction imp3 Unreacted Starting Material reactant->imp3 reagent Brominating Agent (e.g., NBS) reagent->product imp1 Isomeric Byproducts product->imp1 imp2 Over-brominated Products product->imp2

Caption: Potential reaction and impurity profile.

logic_diagram start Analyze Reaction Mixture q1 Need to identify unknown impurities? start->q1 hr_ms Use High-Resolution MS (e.g., Orbitrap, Q-TOF) q1->hr_ms Yes qqq_ms Use Triple Quadrupole MS (MRM mode) q1->qqq_ms No (Quantify knowns)

Caption: Logic for selecting the appropriate MS technique.

Reactivity Face-Off: 4-Bromo- vs. 4-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

For professionals engaged in the synthesis of complex molecules for drug discovery and development, the choice of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. The 1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, is a privileged scaffold in medicinal chemistry. Functionalization of this core, particularly at the 4-position, is often achieved via palladium-catalyzed cross-coupling reactions. This guide provides an objective, data-supported comparison of the reactivity of 4-bromo- and 4-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between the bromo and iodo derivatives lies in the inherent properties of the carbon-halogen bond. The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[1][2] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2] This leads to faster reaction rates and often permits the use of milder reaction conditions for the iodo-substituted compound compared to its bromo counterpart.[1] This principle is demonstrated in the selective Suzuki-Miyaura coupling at a C-2 iodo position over a C-4 bromo position on the 7-azaindole core.[3]

Quantitative Comparison of Reactivity

Table 1: Representative Data for Suzuki-Miyaura Coupling on Halo-7-azaindoles

Halide SubstrateCoupling PartnerCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
4-Chloro-7-azaindolePhenylboronic acidXPhos Pd G2 (1.5 mol%)K₃PO₄60891[4]
5-Bromo-7-azaindoleArylboronic acidPd(dppf)Cl₂K₂CO₃Reflux2Good
7-Bromo-1H-indazole(4-methoxyphenyl)boronic acidPdCl₂(dppf) (10 mol%)Cs₂CO₃100287[5]
3-Iodo-5-azaindoleArylboronic acidPd(PPh₃)₄K₂CO₃--5-49[3]

Note: The data presented is collated from different studies and does not represent a direct comparison under identical conditions. However, it provides valuable insights into the typical conditions and achievable yields.

Table 2: Representative Data for Buchwald-Hartwig Amination on Halo-7-azaindoles

Halide SubstrateAmineCatalyst SystemBaseTemp. (°C)TimeYield (%)Reference
4-Chloro-7-azaindoleN-MethylpiperazineRuPhos/RuPhos Pd G2 (0.5 mol%)LiHMDSRT30 min94[6][7]
4-Bromo-7-azaindolePhenolRuPhos/RuPhos Pd G2 (1 mol%)LiHMDS100-93[6]
4-Iodo-1-tritylpyrazoleMorpholinePd(dba)₂/tBuDavePhosKOtBu90-120--[8]

Note: 4-bromoazaindole displayed reactivity similar to its chloro analogue in one study.[6] Generally, iodo-derivatives are expected to react faster or under milder conditions.

Table 3: Representative Data for Sonogashira Coupling on Aryl Halides

Halide SubstrateAlkyneCatalyst SystemBaseTemp. (°C)Yield (%)Reference
4-IodotoluenePhenylacetylene5% Pd on alumina / 0.1% Cu₂O on alumina-7560[9]
Aryl IodideTerminal AlkynePdCl₂(PPh₃)₂ / CuITEART - 80-[10]
Aryl BromideTerminal AlkynePd(OAc)₂ / Ligand-Higher Temp.-[11]

Note: Aryl iodides are the most reactive of the aryl halides in Sonogashira couplings, generally allowing for milder reaction conditions compared to aryl bromides.[12]

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which can be adapted for both 4-bromo- and 4-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. It is anticipated that the iodo-derivative will react under milder conditions (e.g., lower temperature, shorter reaction time) than the bromo-derivative.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for the coupling of halo-7-azaindoles.[4][13]

Materials:

  • 4-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the 4-halo-1-methyl-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of halo-7-azaindoles.[6][7]

Materials:

  • 4-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G2, 1 mol%)

  • Ligand (e.g., RuPhos, 1 mol%)

  • Base (e.g., LiHMDS, 1 M in THF, 2.4 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the 4-halo-1-methyl-1H-pyrrolo[2,3-b]pyridine, palladium precatalyst, and ligand.

  • Add the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Add the base dropwise at room temperature.

  • Stir the reaction at room temperature to 100 °C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is a generalized procedure for Sonogashira couplings.[10][12]

Materials:

  • 4-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-halo-1-methyl-1H-pyrrolo[2,3-b]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd R-X Transmetal Transmetalation Complex OxAdd->Transmetal R'-B(OR)₂ Base RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 R-R' ArX R-X Boronic R'-B(OR)₂ Product R-R' Base Base X_anion X⁻ Borate [B(OR)₂(OH)]⁻

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd R-X AmineCoord Amine Coordination OxAdd->AmineCoord R'₂NH Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 R-NR'₂ ArX R-X Amine R'₂NH Product R-NR'₂ Base Base

Caption: A diagram of the Buchwald-Hartwig amination catalytic cycle.

Sonogashira_Coupling Sonogashira Coupling Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)-X Pd0->OxAdd R-X RedElim R-Pd(II)-C≡CR' RedElim->Pd0 R-C≡CR' CuX Cu-X CuAcetylide Cu-C≡CR' CuX->CuAcetylide CuAcetylide->OxAdd Transmetalation Alkyne R'-C≡CH Alkyne->CuX Base Base Base

Caption: A diagram of the Sonogashira coupling catalytic cycles.

Conclusion and Recommendations

The choice between 4-bromo- and 4-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine for cross-coupling reactions represents a trade-off between reactivity and the cost and availability of the starting material. The experimental evidence from related compounds strongly supports the superior reactivity of the iodo-derivative, which often translates to higher yields, shorter reaction times, and the ability to use milder conditions.

For researchers prioritizing reaction efficiency, rapid synthesis, and mild conditions, 4-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is the preferred substrate. However, if cost is a primary concern and more forcing reaction conditions are acceptable, the bromo-derivative presents a viable alternative. The protocols and comparative data in this guide serve as a valuable resource for making an informed decision in the design and execution of synthetic routes toward novel 1-methyl-7-azaindole derivatives.

References

The Impact of N-Methylation on the Biological Activity of Pyrrolo[2,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. A key structural modification to this scaffold is the methylation of the pyrrole nitrogen at the 1-position. This guide provides a comparative analysis of the biological activities of 1-methyl-pyrrolo[2,3-b]pyridine and its unmethylated analogs, supported by experimental data from the literature. This comparison aims to shed light on the structure-activity relationships (SAR) and the functional consequences of this seemingly simple chemical modification.

Kinase Inhibition: A Tale of Two Scaffolds

The pyrrolo[2,3-b]pyridine core is a well-established hinge-binding motif for various protein kinases. However, the presence or absence of a methyl group at the N1 position can drastically alter the inhibitory activity and selectivity.

Phosphodiesterase 4B (PDE4B) Inhibition

In the context of PDE4B inhibition, a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides revealed that the unmethylated scaffold is crucial for activity. While the 1H-pyrrolo[2,3-b]pyridine analog demonstrated potency, the N-methylated version was found to be inactive.[1]

CompoundTargetIC50 (μM)Source
1H-Pyrrolo[2,3-b]pyridine derivativePDE4B0.48[1]
N-methylated pyrrolo[3,2-b]pyridine derivativePDE4BInactive[1]
Janus Kinase 1 (JAK1) Inhibition

Conversely, N-methyl-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent and selective JAK1 inhibitors. This suggests that for certain kinase targets, the methyl group can be accommodated and may even contribute to favorable interactions within the ATP-binding pocket.

Other Kinases (FGFR, GSK-3β, CDK8)

Anticancer Activity

Both methylated and unmethylated pyrrolo[2,3-b]pyridine derivatives have been explored as potential anticancer agents.

The unmethylated 7-azaindole scaffold is found in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[3][4] For example, certain derivatives have shown potent activity against breast, cervical, prostate, liver, and leukemia cancer cell lines.[3]

On the other hand, 1-methyl-7-azaindole has been incorporated into novel platinum-based anticancer drugs.[5][6] These derivatives have demonstrated increased efficacy and selectivity for tumor cells, even in cisplatin-resistant cancer cell lines.[6] This indicates that the 1-methyl-pyrrolo[2,3-b]pyridine moiety can be a valuable component in the design of new chemotherapeutic agents.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a white-walled microplate, add the test compound dilutions. Include a "no inhibitor" control and a "no enzyme" control.

  • Add the kinase and substrate solution to each well, except for the "no enzyme" control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins downstream of a target kinase.[11][12][13][14][15]

Materials:

  • Cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-STAT1) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate a simplified experimental workflow and a key signaling pathway affected by the pyrrolo[2,3-b]pyridine scaffold.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays compound Pyrrolo[2,3-b]pyridine Derivatives kinase_assay Kinase Inhibition Assay compound->kinase_assay ic50 Determine IC50 kinase_assay->ic50 cellular_ic50 Determine IC50 cell_culture Cancer Cell Lines mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay western_blot Western Blot (Signaling) cell_culture->western_blot mtt_assay->cellular_ic50 pathway_effect Pathway Modulation western_blot->pathway_effect

Caption: General experimental workflow for evaluating pyrrolo[2,3-b]pyridine derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1 JAK1 receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes inhibitor 1-Methyl-pyrrolo[2,3-b]pyridine Inhibitor inhibitor->JAK1 Inhibits DNA DNA pSTAT_dimer->DNA Translocates to Nucleus & Binds DNA gene_transcription Gene Transcription DNA->gene_transcription cytokine Cytokine cytokine->receptor Binds

Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of a 1-methyl-pyrrolo[2,3-b]pyridine derivative.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Crystallography of 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unparalleled atomic-level insights. This guide offers a comparative analysis of the crystallographic data for derivatives of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a scaffold of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for the titular compound, we present the detailed crystallographic analysis of a closely related analogue, 5-bromo-1H-pyrrolo[2,3-b]pyridine, as a foundational reference. This is juxtaposed with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, providing a holistic view of the characterization process.

X-ray Crystallography: The Definitive Structure

While a crystal structure for this compound is not currently available in open-access crystallographic databases, the structure of its isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides critical insights into the molecular geometry and packing of this class of compounds.

Crystallographic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine

The single-crystal X-ray diffraction data for 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals a planar molecular structure, a common feature for such aromatic systems. The key crystallographic parameters are summarized in the table below.

Parameter5-bromo-1H-pyrrolo[2,3-b]pyridine
Chemical Formula C₇H₅BrN₂
Molecular Weight 197.04 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.9082(4) Å
b = 13.3632(6) Å
c = 5.8330(3) Å
α = 90°
β = 103.403(5)°
γ = 90°
Volume 675.47(6) ų
Z 4

Data sourced from the Cambridge Crystallographic Data Centre (CCDC).

A Comparative Look: Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural elucidation, other techniques offer complementary and often more readily accessible data for routine characterization and for compounds that are difficult to crystallize.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing.Unambiguous structure determination.Requires a single, high-quality crystal; can be time-consuming.
NMR Spectroscopy Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds.Provides detailed information about the molecule in solution; non-destructive.Provides indirect structural information; complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns.High sensitivity; requires very small amounts of sample.Does not provide information on stereochemistry or connectivity.
Computational Chemistry (DFT) Optimized molecular geometry, electronic properties, theoretical bond lengths and angles.Can predict structures of non-crystalline compounds; provides insights into electronic structure.Theoretical data that requires experimental validation; accuracy depends on the level of theory and basis set used.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. Below are standardized protocols for the key analytical techniques discussed.

X-ray Crystallography of a Small Organic Molecule
  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles.

¹H and ¹³C NMR Spectroscopy of a Heterocyclic Compound
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

Electron Ionization Mass Spectrometry (EI-MS) of a Brominated Organic Compound
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The molecular ion peak and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) are key diagnostic features.

Visualizing the Workflow and Comparisons

To better illustrate the relationships between these techniques and the overall workflow, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_crystallography Crystallography Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS CrystalGrowth Crystal Growth Purification->CrystalGrowth XRay X-ray Diffraction CrystalGrowth->XRay Structure Structure Solution XRay->Structure

Experimental workflow from synthesis to structural elucidation.

comparison_diagram cluster_info Information Provided XRay X-ray Crystallography ThreeD_Structure 3D Structure XRay->ThreeD_Structure Definitive NMR NMR Spectroscopy Connectivity Connectivity NMR->Connectivity Detailed NMR->ThreeD_Structure Inferred MS Mass Spectrometry Composition Composition MS->Composition Precise DFT Computational (DFT) DFT->ThreeD_Structure Predictive Electronic_Properties Electronic Properties DFT->Electronic_Properties Predictive

Comparison of information obtained from different analytical techniques.

A Comparative Guide to In Vitro Kinase Assays of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro kinase inhibitory activity of derivatives based on the 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. It includes a summary of their performance against various kinases, a detailed experimental protocol for a common in vitro kinase assay, and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in kinase inhibitor discovery.

Data Presentation: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising starting point for the development of potent kinase inhibitors.[1][2][3] Derivatives of this scaffold have demonstrated significant inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases. The following table summarizes the in vitro inhibitory activity (IC50 values) of various 1H-pyrrolo[2,3-b]pyridine derivatives against key kinases. It is important to note that the specific substitutions on the core scaffold significantly influence the potency and selectivity.

Kinase TargetDerivative/CompoundIC50 (nM)Reference
TNIK Various 1H-pyrrolo[2,3-b]pyridine derivatives< 1[1][2]
FGFR1 Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative)7[4]
FGFR2 Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative)9[4]
FGFR3 Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative)25[4]
FGFR4 Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative)712[4]
JAK3 Compound 14c (a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative)Potent, moderately selective[3][5]
PDE4B Various 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives110 - 1100[6]

Note: The data presented is a compilation from different studies, and direct comparison between different derivatives should be made with caution due to variations in assay conditions.

Experimental Protocols: In Vitro Kinase Assay

A widely used method for determining the in vitro activity of kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7][8][9] This assay is a luminescent-based method that is sensitive, robust, and suitable for high-throughput screening.[10]

ADP-Glo™ Kinase Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives. Specific concentrations of the kinase, substrate, and ATP should be optimized for each kinase target.

Materials:

  • Kinase of interest (e.g., TNIK, FGFR, JAK3)

  • Kinase substrate (specific to the kinase)

  • This compound derivatives (dissolved in DMSO)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in kinase buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Prepare the enzyme solution by diluting the kinase stock in kinase buffer. Add 2 µL of the diluted enzyme to each well.

  • Kinase Reaction Initiation:

    • Prepare a substrate/ATP mixture in kinase buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, bringing the total reaction volume to 5 µL.[11]

  • Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.[11] The incubation time may need to be optimized based on the kinase activity.

  • Reaction Termination and ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11]

    • Incubate the plate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.[11]

    • Incubate the plate at room temperature for 30-60 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams illustrate a key signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and the workflow of the in vitro kinase assay.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compound Compound_Prep->Dispense_Compound Enzyme_Prep Kinase Dilution Dispense_Enzyme Add Kinase Enzyme_Prep->Dispense_Enzyme Substrate_ATP_Prep Substrate/ATP Mix Initiate_Reaction Add Substrate/ATP Substrate_ATP_Prep->Initiate_Reaction Dispense_Compound->Dispense_Enzyme Dispense_Enzyme->Initiate_Reaction Incubate_Reaction Incubate (30°C) Initiate_Reaction->Incubate_Reaction Terminate_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Terminate_Reaction Incubate_Depletion Incubate (RT) Terminate_Reaction->Incubate_Depletion Add_Detection_Reagent Add Detection Reagent Incubate_Depletion->Add_Detection_Reagent Incubate_Signal Incubate (RT) Add_Detection_Reagent->Incubate_Signal Read_Luminescence Measure Luminescence Incubate_Signal->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Data Generate Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow of a typical in vitro kinase assay using the ADP-Glo™ method.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Cell_Response Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: Simplified overview of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

References

The Evolving Landscape of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to the versatile 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold. This privileged structure has demonstrated significant potential in the development of potent and selective inhibitors for a range of therapeutic targets, from kinases involved in cancer progression to enzymes implicated in inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of this promising compound class, supported by experimental data and detailed methodologies.

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, serves as a critical hinge-binding motif in many kinase inhibitors. The carboxamide linkage at the 2-position provides a key interaction point and a vector for introducing diverse substituents to explore and optimize target engagement, selectivity, and pharmacokinetic properties. This has led to the discovery of potent inhibitors of Phosphodiesterase 4B (PDE4B), Fibroblast Growth Factor Receptor (FGFR), Ribosomal S6 Protein Kinase 2 (RSK2), and Ataxia-Telangiectasia Mutated (ATM) kinase, among others.

Comparative Analysis of SAR

The biological activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides is profoundly influenced by the nature of the substituents at various positions of the core structure and the amide functionality.

Substitutions on the Pyrrolo[2,3-b]pyridine Core

Modifications to the core structure have been explored to enhance potency and selectivity. For instance, in the development of PDE4B inhibitors, the unsubstituted 1H-pyrrolo[2,3-b]pyridine core was found to be more potent than related scaffolds like 1H-benzo[d]imidazole and indole.[1][2]

Amide Substitutions (R1 and R2)

The R-groups of the amide moiety are a primary focus of SAR studies, as they often project into solvent-exposed regions or specific sub-pockets of the target protein.

In the context of PDE4B inhibition, a systematic exploration of the amide portion revealed that both ring size and hydrophobicity are critical for activity and selectivity over the PDE4D isoform.[2] For example, compound 11h from a study on PDE4B inhibitors, which incorporates a specific amide substitution, showed preferential inhibition of PDE4B and significantly inhibited TNF-α release from macrophages.[1][2][3]

For FGFR inhibitors, modifications of the m-methoxyphenyl fragment to larger substituents were investigated to probe interactions within a hydrophobic pocket of the receptor.[4] Compound 4h emerged as a potent pan-FGFR inhibitor with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[4][5]

In the pursuit of RSK2 inhibitors, the introduction of a phenyl sulfonamide group to the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold led to compounds with nanomolar potency.[6] This new addition was observed to form a crucial hydrogen bond with the LEU-74 residue of the target.[6]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against their respective targets.

Table 1: PDE4B Inhibitory Activity
Compound Modification PDE4B IC50 (µM)
7Pyrrolo[2,3-b]pyridine core0.48[1][2]
11hOptimized amide substitution0.11[1][2]
Rolipram (Control)-Not explicitly stated, used as a positive control[1][2]
Table 2: FGFR Inhibitory Activity
Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM)
4h7[4][5]9[4][5]25[4][5]712[4][5]
Table 3: RSK2 Inhibitory Activity and Anti-proliferative Effects
Compound RSK2 IC50 (nM) MDA-MB-468 Cell Proliferation IC50 (µM)
B1Not specified, but potent0.13[6]
General seriesUp to 1.7[6]-
Table 4: ATM Inhibitory Activity
Compound Modification Selectivity over PIKK family members
25aOptimized 1H-pyrrolo[2,3-b]pyridine derivative>700-fold[7][8]

Experimental Protocols

General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

A common synthetic route involves the coupling of a substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with a desired amine. The carboxylic acid can be synthesized from the corresponding 7-azaindole. The final amide coupling is typically achieved using standard peptide coupling reagents such as T3P (propylphosphonic anhydride) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide).[1]

In Vitro Kinase/Enzyme Inhibition Assays

The inhibitory activity of the compounds is generally assessed using in vitro assays specific to the target enzyme. For instance, PDE4B inhibition is measured using enzymatic assays where the hydrolysis of a substrate is monitored.[1] For kinase targets like FGFR, RSK2, and ATM, radiometric or fluorescence-based assays are commonly employed to quantify the phosphorylation of a substrate peptide. The IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, are then determined from dose-response curves.

Cell-Based Assays

To evaluate the cellular effects of these compounds, various cell-based assays are utilized.

  • Cell Proliferation Assays: The anti-proliferative activity of compounds targeting cancer-related kinases is often evaluated using assays like the MTT or SRB assay in relevant cancer cell lines (e.g., MDA-MB-468 for RSK2 inhibitors).[6]

  • Cytokine Release Assays: For compounds targeting inflammatory pathways, such as PDE4B inhibitors, their ability to suppress the release of pro-inflammatory cytokines like TNF-α from immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS) is a key functional assay.[1][2][3]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry is used to determine if the compounds induce apoptosis or cause cell cycle arrest in cancer cells. For example, a potent MELK inhibitor from this class was shown to induce apoptosis and arrest A549 cells in the G0/G1 phase.

  • Cell Migration and Invasion Assays: The effect of these compounds on cancer cell metastasis is investigated using transwell migration and invasion assays. An FGFR inhibitor, compound 4h, was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells.[4][5]

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine-2-carboxamides and a general experimental workflow.

Signaling_Pathway cluster_fgfr FGFR Signaling cluster_pde4b PDE4B Signaling FGF FGF FGFR FGFR FGF->FGFR Activation RAS_MEK_ERK RAS_MEK_ERK FGFR->RAS_MEK_ERK PI3K_Akt PI3K_Akt FGFR->PI3K_Akt Proliferation_Survival Proliferation_Survival RAS_MEK_ERK->Proliferation_Survival PI3K_Akt->Proliferation_Survival cAMP cAMP PKA PKA cAMP->PKA Activation AMP AMP cAMP->AMP Hydrolysis TNF-α Inhibition TNF-α Inhibition PKA->TNF-α Inhibition PDE4B PDE4B PDE4B->cAMP Inhibition

Figure 1: Simplified signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Enzyme/Kinase Assays Purification->InVitro Test Compounds CellBased Cell-Based Assays InVitro->CellBased InVivo In Vivo Efficacy Studies CellBased->InVivo DataAnalysis Data Analysis (IC50, etc.) InVivo->DataAnalysis SAR Structure-Activity Relationship DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

Figure 2: General experimental workflow for SAR studies.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has proven to be a highly adaptable and fruitful starting point for the design of potent and selective inhibitors of various therapeutic targets. The extensive SAR studies have revealed key structural features that govern their biological activity, providing a valuable roadmap for future drug discovery efforts. The continued exploration of this chemical space, guided by the principles outlined in this comparative guide, holds significant promise for the development of novel therapeutics for a wide range of diseases. The discovery of compounds with excellent in vivo efficacy and oral bioavailability, such as the ATM inhibitor 25a, underscores the potential of this scaffold to yield clinical candidates.[7][8]

References

A Comparative Guide to the Cytotoxicity of Novel Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anticancer agents has led researchers to explore a diverse range of heterocyclic compounds, with the pyrrolo[2,3-b]pyridine scaffold emerging as a promising pharmacophore. This guide provides a comparative analysis of the cytotoxic effects of recently developed pyrrolo[2,3-b]pyridine and structurally related pyrrolo[2,3-d]pyrimidine derivatives against various human cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of the cytotoxic potential of these emerging compounds, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of several novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. For comparative purposes, data for standard chemotherapeutic agents used as positive controls in the respective studies are also included.

Table 1: Cytotoxicity (IC50, µM) of Novel Pyrrolo[2,3-b]pyridine Analogues

CompoundA549 (Lung)HeLa (Cervical)MDA-MB-231 (Breast)Reference
5c 1.210.871.11[1]
5d 0.120.450.33[1]
5e 0.981.230.89[1]
5h 1.540.991.21[1]
5k 2.111.872.01[1]
5m 0.870.650.76[1]
5n 1.010.890.94[1]
5q 0.450.320.38[1]
5r 0.560.480.51[1]
7f 3.452.873.12[1]
7j 4.123.984.01[1]
7g 2.892.542.67[1]
7k 1.981.561.78[1]

In this study, several compounds exhibited significant growth inhibitory action against the tested cancer cell lines at lower micromolar concentrations.[1]

Table 2: Cytotoxicity (IC50, µM) of Halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides

CompoundMCF-7 (Breast)HepG2 (Liver)MDA-MB-231 (Breast)HeLa (Cervical)Reference
5e 45495155[2][3]
5h 39424852[2][3]
5k 29313538[2][3]
5l 52555859[2][3]
Sunitinib Not ReportedNot ReportedNot ReportedNot Reported[2][3]

Compounds 5e, 5h, 5k, and 5l demonstrated modest cytotoxic effects against all tested cancer cell lines.[2][3] Compound 5k emerged as the most potent inhibitor against a panel of kinases.[2][3]

Table 3: Cytotoxicity (IC50, µM) of 2-Oxo-pyridine and Spiro-pyridine Derivatives

CompoundHepG-2 (Liver)Caco-2 (Colorectal)Reference
5 10.58 ± 0.89.78 ± 0.7[4][5]
7 8.90 ± 0.67.83 ± 0.5[4][5]
8 8.42 ± 0.713.61 ± 1.2[4][5]
Doxorubicin 4.50 ± 0.2012.49 ± 1.10[4][5]

Spiro-pyridine derivatives 5, 7, and 8 showed promising results, with IC50 values in the low micromolar range against both cell lines.[4][5]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the discovery of new anticancer agents. The following are detailed methodologies for the key experiments cited in the referenced studies.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 to 1 × 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 to 48 hours. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2 to 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 values are calculated.[2][6]

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.

  • Cell Fixation: After treatment, the cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with water to remove the TCA.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10-30 minutes.

  • Washing: The unbound SRB is removed by washing four times with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with 200 µL of 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm. The results are used to calculate the percentage of cell growth inhibition and IC50 values.[1]

Signaling Pathways and Mechanisms of Action

Many novel pyrrolo[2,3-b]pyridine derivatives exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Several studies have identified these compounds as potent kinase inhibitors.

Key Targeted Kinases:

  • B-RAF: Some pyrrolo[2,3-b]pyridine derivatives have been designed as inhibitors of the V600E mutant B-RAF kinase, a key driver in several cancers.[7]

  • FGFR: The fibroblast growth factor receptor (FGFR) signaling pathway, crucial in various tumors, is another target for this class of compounds.[8]

  • Multi-Kinase Inhibition: Certain pyrrolo[2,3-d]pyrimidine derivatives have shown the ability to inhibit multiple tyrosine kinases, including EGFR, Her2, VEGFR2, and CDK2.[2][3][9]

  • TNIK: Traf2 and Nck-interacting kinase (TNIK) has been identified as a therapeutic target in colorectal cancer, with some 1H-pyrrolo[2,3-b]pyridine derivatives acting as potent inhibitors.

  • PIM-1 Kinase: Pyrido[2,3-d]pyrimidine derivatives have demonstrated potent cytotoxicity through the inhibition of PIM-1 kinase, leading to apoptosis.[10]

  • ATM: Ataxia-telangiectasia mutated (ATM) kinase, a critical protein in maintaining genomic stability, has been targeted by 1H-pyrrolo[2,3-b]pyridine derivatives, which act as chemosensitizers in combination therapy.[11]

The inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis. For instance, mechanistic studies on a potent multi-targeted pyrrolo[2,3-d]pyrimidine revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[2][3]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, HeLa) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding compound_addition 3. Addition of Pyrrolo[2,3-b]pyridine (Varying Concentrations) incubation 4. Incubation (24-48 hours) compound_addition->incubation mtt_reagent 5. Add MTT Reagent formazan_solubilization 6. Solubilize Formazan mtt_reagent->formazan_solubilization read_absorbance 7. Read Absorbance (570 nm) calc_ic50 8. Calculate IC50 Value read_absorbance->calc_ic50

Caption: Experimental workflow for cytotoxicity evaluation using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation Pyrrolo Pyrrolo[2,3-b]pyridine Derivative Pyrrolo->RTK Inhibition Pyrrolo->RAF Inhibition

Caption: Inhibition of kinase signaling pathways by pyrrolo[2,3-b]pyridine derivatives.

References

A Comparative Guide to Palladium Ligands for Cross-Coupling Reactions of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The strategic functionalization of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in the development of novel therapeutics and functional materials. The selection of an appropriate palladium ligand is critical for achieving high efficiency and selectivity in cross-coupling reactions. This guide provides a comparative analysis of common palladium ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving the key intermediate, 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, and its close analogs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The choice of ligand significantly impacts reaction yield and scope. For heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are often preferred to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Below is a comparison of ligands for the Suzuki-Miyaura coupling of bromo-azaaindoles and related bromopyridines with various arylboronic acids.

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
Pd(PPh₃)₄ N/AK₃PO₄1,4-Dioxane/H₂O (4:1)90123-Bromo-2-methylpyridinePhenylboronic acid85[1][2]
SPhos Pd(OAc)₂K₃PO₄Toluene100163-Bromo-2-methylpyridine4-Methoxyphenylboronic acid92[1]
XPhos Pd₂(dba)₃Cs₂CO₃THF80183-Bromo-2-methylpyridine3-Thienylboronic acid88[1]
dppf Pd(OAc)₂Cs₂CO₃DMA8014N-Protected 5-bromo-7-azaindoleTosylhydrazoneup to 86%[3]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure adapted for the Suzuki-Miyaura coupling of this compound is as follows[1][2]:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if applicable) to the flask under the inert atmosphere.

  • Add the anhydrous solvent (e.g., 1,4-Dioxane, 8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at the specified temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent for workup.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Reactants 1. Combine Substrate, Boronic Acid & Base Inert_Atmosphere 2. Evacuate & Backfill (Inert Gas) Reactants->Inert_Atmosphere Catalyst_Addition 3. Add Pd Catalyst & Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition 4. Add Degassed Solvent/Water Catalyst_Addition->Solvent_Addition Heating 5. Heat & Stir (e.g., 80-100 °C) Solvent_Addition->Heating Monitoring 6. Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling 7. Cool to RT Monitoring->Cooling Workup 8. Aqueous Workup & Extraction Cooling->Workup Purification 9. Purify Product Workup->Purification

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines. The reaction is highly sensitive to the choice of ligand, which influences catalyst stability and activity.[4] For electron-deficient heterocycles like 7-azaindoles, bulky biarylphosphine ligands are particularly effective.[5]

The following table summarizes the performance of various ligands in the amination of bromo-7-azaindoles and related aminopyridines.

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
RuPhos RuPhos Pd G2NaOtBuToluene8014-Chloro-7-azaindoleN-Benzylmethylamine33[6][7]
RuPhos Pd₂(dba)₃LiHMDSToluene65163-Bromo-2-aminopyridineMorpholine71[8]
SPhos Pd₂(dba)₃LiHMDSToluene65163-Bromo-2-aminopyridineMorpholine76[8]
Xantphos Pd(OAc)₂ or Pd₂(dba)₃Cs₂CO₃DioxaneN/AN/AN-Protected 4-bromo-7-azaindoleAmides, AminesGood[9]
BINAP Pd₂(dba)₃LiHMDSToluene65163-Bromo-2-aminopyridineMorpholine71[8]

Experimental Protocol: Buchwald-Hartwig Amination

A representative procedure for the Buchwald-Hartwig amination is as follows[8]:

  • In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G2, 4 mol%), ligand (if using a separate precursor), and base (e.g., LiHMDS, 2.5 mmol) to an oven-dried Schlenk tube.

  • Add the this compound (1.0 mmol).

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene).

  • Add the amine (1.5 mmol) via syringe.

  • Place the reaction mixture in a preheated oil bath (e.g., 65 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent and purify.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation Catalyst_Base 1. Combine Pd Precatalyst & Base Substrate_Solvent 2. Add Substrate & Solvent Catalyst_Base->Substrate_Solvent Amine_Addition 3. Add Amine Substrate_Solvent->Amine_Addition Heating 4. Heat & Stir (e.g., 65-110 °C) Amine_Addition->Heating Monitoring 5. Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching 6. Cool & Quench (aq. NH4Cl) Monitoring->Quenching Workup 7. Extraction Quenching->Workup Purification 8. Purify Product Workup->Purification

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing various functionalized alkynes. The reaction is typically co-catalyzed by palladium and copper(I).[10]

The table below presents data for Sonogashira couplings on related bromopyridine substrates.

LigandCatalyst PrecursorCo-catalystBaseSolventTemp (°C)Time (h)SubstrateYield (%)Reference
PPh₃ Pd(CF₃COO)₂CuIEt₃NDMF10032-Amino-3-bromopyridinesup to 96%[11]
Pd(PPh₃)₄ N/ACuIEt₃NN/AN/A5-Bromo-3-iodopyridin-2-amineGood to Excellent[12]

Experimental Protocol: Sonogashira Coupling

A general protocol for the Sonogashira coupling is outlined below[11]:

  • To a reaction vessel, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Flush the vessel with an inert gas.

  • Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup, followed by extraction and purification.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Catalysts 1. Combine Substrate, Pd/Cu Catalysts & Ligand Inert_Atmosphere 2. Flush with Inert Gas Catalysts->Inert_Atmosphere Reagents_Addition 3. Add Solvent, Base & Alkyne Inert_Atmosphere->Reagents_Addition Heating 4. Heat & Stir (e.g., 100 °C) Reagents_Addition->Heating Monitoring 5. Monitor Progress (TLC) Heating->Monitoring Cooling 6. Cool to RT Monitoring->Cooling Workup 7. Aqueous Workup & Extraction Cooling->Workup Purification 8. Purify Product Workup->Purification

Caption: General workflow for a Sonogashira coupling reaction.

Conclusion

The selection of the optimal palladium ligand for coupling reactions of this compound is highly dependent on the specific transformation. For Suzuki-Miyaura reactions, bulky monophosphine ligands like SPhos and XPhos often provide excellent yields. In Buchwald-Hartwig aminations, ligands such as RuPhos and SPhos have demonstrated high efficacy. For Sonogashira couplings, traditional phosphine ligands like PPh₃ in combination with a copper co-catalyst remain a reliable choice. The provided protocols and comparative data serve as a valuable starting point for researchers to develop efficient and robust synthetic routes for the functionalization of this important heterocyclic core. Further optimization of reaction conditions for specific substrates is always recommended.

References

Validating the Structure of Sonogashira Products of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The Sonogashira coupling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine provides a direct route to introduce diverse alkynyl moieties at the C3 position, leading to novel scaffolds for drug discovery. Rigorous structural validation of the resulting products is paramount to ensure unambiguous structure-activity relationship (SAR) studies. This guide provides a comparative overview of the Sonogashira reaction for this substrate, alternative C-C coupling methods, and detailed protocols for structural validation.

Sonogashira Coupling: A Primary Approach for C3-Alkynylation

The Sonogashira reaction is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1][2] For the synthesis of 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridines, the Sonogashira coupling offers a straightforward and efficient method.

A typical reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base in an appropriate solvent.

Alternative C-C Coupling Methodologies

While the Sonogashira coupling is a primary choice for introducing alkynyl groups, other palladium-catalyzed cross-coupling reactions can be employed to introduce aryl, heteroaryl, or vinyl substituents at the C3 position of the 7-azaindole core.

  • Suzuki-Miyaura Coupling: This reaction couples the 3-bromo-7-azaindole with a boronic acid or ester to form a C(sp²)-C(sp²) bond, yielding 3-aryl or 3-vinyl derivatives.[3][4][5]

  • Heck Coupling: The Heck reaction involves the coupling of the 3-bromo-7-azaindole with an alkene to introduce a vinyl or substituted vinyl group at the C3 position.[1][6][7]

Comparative Data Presentation

The choice of coupling reaction will influence the reaction conditions, yield, and the nature of the introduced substituent. The following table summarizes typical reaction parameters for each method based on literature for similar heterocyclic systems.

Parameter Sonogashira Coupling Suzuki-Miyaura Coupling Heck Coupling
Coupling Partner Terminal AlkyneBoronic Acid / EsterAlkene
Typical Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd(PPh₃)₄
Co-catalyst/Ligand CuIPhosphine ligands (e.g., SPhos, XPhos)Phosphine ligands (e.g., P(o-tol)₃)
Base Et₃N, DIPA, K₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄Et₃N, KOAc
Solvent DMF, THF, TolueneDioxane/H₂O, Toluene, DMFDMF, Acetonitrile
Temperature Room Temp. to 100 °C80 - 120 °C80 - 140 °C
Typical Yields Good to ExcellentGood to ExcellentModerate to Good

Structural Validation of Coupling Products

Unambiguous characterization of the synthesized 3-substituted-1-methyl-1H-pyrrolo[2,3-b]pyridines is critical. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Comparison

The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the 7-azaindole core protons and carbons in the parent compound and its C3-substituted derivatives. These values are indicative and can vary based on the specific substituent and solvent.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-2 ~7.3 - 7.6~125 - 130Shift can be influenced by the C3 substituent.
H-4 ~7.8 - 8.2~140 - 145Typically a doublet.
H-5 ~7.0 - 7.3~115 - 120Typically a doublet of doublets.
H-6 ~7.9 - 8.3~145 - 150Typically a doublet.
N-CH₃ ~3.7 - 4.0~30 - 35Singlet.
C-2 -~125 - 130
C-3 -~100 - 115 (unsubstituted)Shift is highly dependent on the substituent.
C-3a -~145 - 150
C-4 -~140 - 145
C-5 -~115 - 120
C-6 -~145 - 150
C-7a -~150 - 155
C≡C (Sonogashira) -~80 - 100Two distinct signals for the alkyne carbons.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Sonogashira coupling and the key analytical techniques for structural validation.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or THF) are added the terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), copper(I) iodide (0.04-0.10 eq), and a base such as triethylamine (2.0-3.0 eq). The mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to 80 °C until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the 7-azaindole core and the newly introduced substituent at C3.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the molecular formula of the product by providing a highly accurate mass measurement.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the reaction pathways and analytical workflows.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X 3-bromo-1-methyl-7-azaindole R-X->Oxidative\nAddition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation Terminal Alkyne Terminal Alkyne Cu(I) Acetylide Cu(I) Acetylide Terminal Alkyne->Cu(I) Acetylide [CuI], Base Cu(I) Acetylide->Transmetalation R-Pd(II)L2-C≡CR' R-Pd(II)L2-C≡CR' Transmetalation->R-Pd(II)L2-C≡CR' Reductive\nElimination Reductive Elimination R-Pd(II)L2-C≡CR'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product 3-alkynyl-1-methyl-7-azaindole Reductive\nElimination->Product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Start 3-bromo-1-methyl- 1H-pyrrolo[2,3-b]pyridine Coupling Sonogashira, Suzuki, or Heck Coupling Start->Coupling Crude_Product Crude Product Mixture Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Pure_Product->NMR MS High-Resolution Mass Spectrometry (HRMS) Pure_Product->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed

Caption: Experimental workflow for synthesis and structural validation.

Logic_Validation Hypothesized_Structure Expected Product Structure NMR_Data NMR Spectroscopic Data (Chemical Shifts, Couplings, Correlations) Hypothesized_Structure->NMR_Data MS_Data Mass Spectrometry Data (Molecular Ion Peak, Fragmentation) Hypothesized_Structure->MS_Data Consistent Data Consistent with Hypothesis? NMR_Data->Consistent MS_Data->Consistent Validated_Structure Validated Structure Consistent->Validated_Structure Yes Revise_Hypothesis Revise Structural Hypothesis Consistent->Revise_Hypothesis No

Caption: Logical relationship of spectroscopic data for structural validation.

References

Cross-reactivity profiling of kinase inhibitors derived from 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted kinase inhibitors, prized for its ability to form critical hydrogen bonds within the ATP-binding site of various kinases. While the specific 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in synthesizing such inhibitors, comprehensive cross-reactivity data for its direct derivatives in the public domain is limited. This guide, therefore, focuses on a prominent and structurally related clinical example, Tofacitinib, which is based on the pyrrolopyrimidine core, to illustrate the cross-reactivity profiling crucial for modern drug development.

Tofacitinib (CP-690,550) is a potent inhibitor of the Janus kinase (JAK) family and is approved for the treatment of autoimmune diseases like rheumatoid arthritis. Its selectivity profile is a critical aspect of its clinical efficacy and safety. In this guide, we compare the kinase selectivity of Tofacitinib with a second-generation JAK inhibitor, Filgotinib (GLPG0634), which belongs to a different chemical class (a triazolopyridine derivative). This comparison will highlight the nuances in selectivity among inhibitors targeting the same kinase family and underscore the importance of broad kinome screening.

Comparative Kinase Selectivity: Tofacitinib vs. Filgotinib

The following table summarizes the inhibitory activity (IC50 in nM) of Tofacitinib and Filgotinib against the four members of the JAK family and a selection of other kinases to illustrate their selectivity profiles. Lower IC50 values indicate higher potency.

Kinase TargetTofacitinib IC50 (nM)Filgotinib IC50 (nM)
JAK1 110
JAK2 2028
JAK3 1815
TYK2 112116
CDK2>10000>10000
GSK3β>10000>10000
LCK>10000>10000
ZAP70>10000>10000

Data compiled from publicly available research.

As the data indicates, Tofacitinib is a potent inhibitor of JAK1 and JAK3, with significant activity against JAK2. In contrast, Filgotinib shows a pronounced selectivity for JAK1 over the other JAK isoforms, particularly JAK3. This difference in selectivity can have implications for the therapeutic applications and side-effect profiles of these drugs.

Signaling Pathway Inhibition: The JAK-STAT Pathway

Janus kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis.[1][2] Cytokine binding to its receptor activates the associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to modulate gene transcription.[1][3] Tofacitinib and Filgotinib exert their therapeutic effects by inhibiting JAKs, thereby blocking this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK association Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates Cytokine Cytokine Cytokine->Receptor binds Tofacitinib Tofacitinib/ Filgotinib Tofacitinib->JAK inhibits STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib/Filgotinib.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount and is achieved through various robust assay platforms. Below are summaries of common methodologies used for generating the type of data presented in this guide.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to kinases.

Principle: The assay relies on the binding of a europium (Eu)-labeled anti-tag antibody to a kinase of interest and a fluorescently labeled ATP-competitive tracer. When both are bound to the kinase, a high FRET signal is generated. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, the kinase/antibody mixture, and the tracer at appropriate concentrations in assay buffer.

  • Assay Plate Setup: Add the test compound dilutions to a 384-well plate.

  • Reaction Initiation: Add the kinase/antibody mixture to the wells, followed by the tracer solution.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor® 647 acceptor.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Prepare serial dilutions of test compound D Add compound, Kinase/ Antibody mix, and tracer to 384-well plate A->D B Prepare Kinase/ Eu-Antibody mix B->D C Prepare fluorescent tracer solution C->D E Incubate at room temperature D->E F Read TR-FRET signal E->F G Calculate IC50 values F->G

Caption: General workflow for the LanthaScreen® Eu Kinase Binding Assay.

Caliper Microfluidic Mobility Shift Assay

This assay measures the enzymatic activity of a kinase by quantifying the conversion of a substrate peptide to a phosphorylated product.

Principle: A fluorescently labeled peptide substrate and its phosphorylated product are separated in a microfluidic chip based on their different electrophoretic mobilities due to the change in charge upon phosphorylation. The extent of the kinase reaction is determined by measuring the fluorescence of both the substrate and product peaks.

General Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, kinase, and a mixture of ATP and a fluorescently labeled peptide substrate in reaction buffer.

  • Assay Plate Setup: Dispense the test compound dilutions into a 384-well plate.

  • Reaction Initiation: Add the kinase solution, followed by the ATP/peptide substrate mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Add a stop solution containing EDTA to chelate Mg2+ and halt the kinase activity.

  • Data Acquisition: The contents of the wells are sampled by a Caliper instrument, which performs the microfluidic separation and fluorescence detection.

  • Data Analysis: The ratio of the phosphorylated product to the sum of the product and substrate is calculated to determine the percent conversion, which is then used to calculate the percent inhibition and subsequently the IC50 value.

Caliper_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Prepare serial dilutions of test compound D Dispense reagents into 384-well plate A->D B Prepare kinase solution B->D C Prepare ATP/ fluorescent peptide mix C->D E Incubate at controlled temperature D->E F Add stop solution E->F G Analyze on Caliper microfluidic system F->G H Calculate IC50 values G->H

Caption: General workflow for the Caliper Microfluidic Mobility Shift Assay.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical step in drug discovery and development. While specific data for inhibitors derived directly from this compound is not extensively documented in public literature, the analysis of the structurally related and clinically important inhibitor, Tofacitinib, provides a valuable framework for understanding the principles of kinase selectivity. The comparison with Filgotinib demonstrates that even within the same target family, different chemical scaffolds can yield distinct selectivity profiles. The use of robust and high-throughput screening platforms, such as the LanthaScreen® and Caliper assays, is essential for generating the comprehensive data needed to guide the optimization of potent and selective kinase inhibitors for therapeutic use.

References

A Comparative Guide to the Efficacy of Halogenated Pyrrolopyridines in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Halogenated versions of this scaffold are critical intermediates in drug discovery, providing versatile handles for diversification and molecular tuning through transition metal-catalyzed cross-coupling reactions. The choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) significantly impacts the reactivity, cost, and availability of the starting material, directly influencing the efficiency of the synthetic route.

This guide provides an objective comparison of the efficacy of different halogenated pyrrolopyridines in common carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, supported by experimental data from the literature.

Efficacy Comparison in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of halo-pyrrolopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy. This generally follows the trend: C-I < C-Br < C-Cl << C-F . Iodo- and bromo-derivatives are typically more reactive and require milder conditions, while chloro-derivatives often necessitate more active catalysts, specialized ligands, and higher temperatures. Fluoro-derivatives are generally unreactive in these transformations and are used when the fluorine atom is a desired final feature of the molecule rather than a leaving group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between a halide and a boronic acid or ester, is one of the most widely used transformations in drug discovery.

Table 1: Comparison of Halogenated Pyrrolopyridines in Suzuki-Miyaura Coupling

Halogenated Substrate Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) / Time Yield (%) Reference
4-Chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine 4-Methoxyphenyl-boronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Dioxane/H₂O 100 °C / 30 min 71% [1]
5-Bromo-1H-indazole* N-Boc-2-pyrrole-boronic acid Pd(dppf)Cl₂ K₂CO₃ DME 80 °C / 12 h 84% [2]
2,4-Dichloro-pyrrolo[2,3-d]pyrimidine** Arylboronic acid (1.2 eq.) Pd(PPh₃)₄ K₂CO₃ DME/H₂O 60-70 °C (Not specified) [3]

| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | Arylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 °C | (Protocol) |[4] |

*Note: 5-Bromo-1H-indazole is a close structural bioisostere of halogenated pyrrolopyridines and serves as a representative example. *Note: Pyrrolo[2,3-d]pyrimidine is a closely related scaffold. The reaction selectively functionalizes the C4-Cl position. Yields vary based on the specific boronic acid used.

As the data illustrates, iodo- and bromo-derivatives react efficiently under various conditions to provide high yields. Chloro-derivatives can also be used, often requiring carefully selected catalyst systems to achieve regioselectivity when multiple chlorine atoms are present[3]. While a quantitative yield for the fluoro-derivative is not provided as it's part of a general protocol, its inclusion highlights that specific, often more forcing, conditions are necessary[4].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing compounds containing arylamine moieties. The reactivity trend of the halogenated pyrrolopyridine is similar to that observed in Suzuki couplings.

Table 2: Comparison of Halogenated Pyrrolopyridines in Buchwald-Hartwig Amination

Halogenated Substrate Amine Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) / Time Yield (%) Reference
4-Chloro-1-SEM-6-iodo-pyrrolo[2,3-d]pyrimidine 3-Picolylamine Pd(dppf)₂Cl₂ DIPEA EtOH/H₂O 110 °C / 90 min (Not specified) [5]
4-Chloro-2-aryl-1-SEM-1H-pyrrolo[2,3-b]pyridine 1-(m-tolyl)methanamine Pd₂(dba)₃ / BINAP NaOtBu Toluene 80 °C / 20 h 82% [1]

| 5-Bromo-7-azaindole | Morpholine | Pd precatalyst / Josiphos | K₃PO₄ | t-Amyl alcohol | 100 °C / 18 h | 95% |[6] |

These examples demonstrate that chloro- and bromo-pyrrolopyridines are effective substrates for C-N bond formation[1][6]. The choice of palladium precatalyst and sterically hindered phosphine ligands is critical for achieving high yields, especially with less reactive chloro-substrates and for reactions involving unprotected N-H groups on the pyrrole ring[6][7].

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are general procedures for the two most common cross-coupling reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure based on common practices in the literature[2][4].

  • Reagent Preparation : In a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, combine the halogenated pyrrolopyridine (1.0 eq.), the arylboronic acid or ester (1.2–1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 eq.).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Catalyst/Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2–5 mol%) and the degassed solvent (e.g., 1,4-dioxane, DME, Toluene, often with 10-25% water).

  • Reaction : Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol is a representative procedure based on common practices in the literature[1][6].

  • Reagent Preparation : To a dry, oven-baked reaction vessel with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–4 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2–8 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.0 eq.).

  • Inert Atmosphere : Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.

  • Substrate/Solvent Addition : Add the halogenated pyrrolopyridine (1.0 eq.), the amine coupling partner (1.1–1.3 eq.), and anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction : Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Visualized Workflows and Pathways

Logical Relationships and Experimental Workflows

Visualizing the logical hierarchy of reactivity and the general experimental process can aid in planning synthetic campaigns.

Halogen_Reactivity cluster_legend Iodo-Pyrrolopyridine Iodo-Pyrrolopyridine Bromo-Pyrrolopyridine Bromo-Pyrrolopyridine Iodo-Pyrrolopyridine->Bromo-Pyrrolopyridine More Reactive Chloro-Pyrrolopyridine Chloro-Pyrrolopyridine Bromo-Pyrrolopyridine->Chloro-Pyrrolopyridine Fluoro-Pyrrolopyridine Fluoro-Pyrrolopyridine Chloro-Pyrrolopyridine->Fluoro-Pyrrolopyridine Less Reactive

Caption: Relative reactivity of halogenated pyrrolopyridines.

Experimental_Workflow Start Start Reagents 1. Prepare Reagents (Halide, Coupling Partner, Base) Start->Reagents Inert 2. Establish Inert Atmosphere (Argon / Nitrogen) Reagents->Inert Setup 3. Add Catalyst & Solvent Inert->Setup React 4. Heat and Stir Setup->React Monitor 5. Monitor Reaction (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Aqueous Workup & Extraction Monitor->Workup Complete Purify 7. Column Chromatography Workup->Purify Characterize 8. Characterize Product (NMR / MS) Purify->Characterize End End Characterize->End

Caption: General workflow for cross-coupling synthesis.

Relevant Signaling Pathway: FGFR Inhibition

Many pyrrolopyridine derivatives function as kinase inhibitors. For instance, some act on the Fibroblast Growth Factor Receptor (FGFR), a pathway often dysregulated in cancer. A drug synthesized from a halogenated pyrrolopyridine can be designed to block this pathway.[8][9]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGFR FGFR (Receptor Tyrosine Kinase) Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer FGF FGF Ligand FGF->FGFR Binds FRS2 FRS2 Dimer->FRS2 PLCg PLCγ Dimer->PLCg GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Activates PKC etc. RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolopyridine-based FGFR Inhibitor Inhibitor->Dimer Blocks Kinase Activity

References

Safety Operating Guide

Proper Disposal of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this halogenated heterocyclic compound in accordance with safety regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of its potential hazards. Similar brominated pyridine compounds are classified as harmful or toxic if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation

Proper segregation is the most critical step in managing chemical waste. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[5][6][7]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Do Not Mix: Never mix this waste with non-halogenated solvents, acids, bases, oxidizers, or aqueous waste.[5][7] Mixing waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[7]

Step 2: Container Management

Waste must be stored in appropriate containers to prevent leaks and spills.

  • Action: Use a container made of a material compatible with the chemical, such as the original container or a designated hazardous waste container.[7] The container must be in good condition, with a secure, tightly closing lid.[1][6]

  • Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area, away from heat, sparks, or open flames.[1][4] Ensure it is stored separately from incompatible materials like strong oxidizing agents and strong acids.[1][4]

Step 3: Labeling

Clear and accurate labeling is mandatory for all hazardous waste.

  • Action: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Irritant").

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with the chemical are also considered hazardous waste.

  • Action: Dispose of contaminated items such as gloves, absorbent pads, and weighing papers in a designated container for solid hazardous waste. This should also be treated as halogenated waste.[8]

Step 5: Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Action: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[7] Collect the rinsate and dispose of it as halogenated hazardous waste along with the liquid waste.[7] After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[7]

Step 6: Final Disposal

The final disposal of the collected waste must be handled by professionals.

  • Action: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9] The standard disposal method for this type of waste is high-temperature incineration at a permitted facility.[2][8]

Hazard Profile and Safety Data

The following table summarizes the hazard classifications for similar brominated heterocyclic compounds, which should be considered applicable to this compound in the absence of a specific Safety Data Sheet (SDS).

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH301/H302Toxic or Harmful if swallowed.[1][3]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationH318/H319Causes serious eye damage or irritation.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal Start Identify Waste: This compound PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat Start->PPE IsHalogenated Is the compound halogenated? PPE->IsHalogenated HalogenatedWaste Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste  Yes   NonHalogenatedWaste Use appropriate non-halogenated waste stream (Not Applicable) IsHalogenated->NonHalogenatedWaste  No   Container Use Compatible, Sealed, and Labeled Container HalogenatedWaste->Container Storage Store in a Ventilated, Designated Area Container->Storage EHS Contact EHS or Licensed Waste Contractor for Pickup Storage->EHS Incineration Final Disposal via High-Temperature Incineration EHS->Incineration

Caption: Disposal workflow for halogenated chemical waste.

References

Essential Safety and Operational Guide for Handling 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, ensuring the protection of personnel and the integrity of research.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this compound due to its potential hazards, including skin, eye, and respiratory irritation. The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 CompliantProtects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged or immersive contact, consider double-gloving or using gloves with higher resistance to halogenated aromatic compounds (e.g., Viton® or laminate gloves). Always consult the glove manufacturer's resistance guide.Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cottonProtects skin and personal clothing from contamination. Must be fully buttoned.
Full-Length PantsCovers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to control airborne particulates and vapors.
RespiratorNIOSH-approved respirator with appropriate organic vapor/acid gas cartridgesRequired if work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits.
Glove Selection and Chemical Resistance

While nitrile gloves are commonly used in laboratory settings, their resistance to halogenated and aromatic hydrocarbons can be poor, leading to short breakthrough times. For handling this compound, it is crucial to select gloves that provide adequate protection.

Glove MaterialResistance to Aromatic HydrocarbonsResistance to Halogenated HydrocarbonsGeneral Recommendation
Nitrile Fair to PoorFair to PoorSuitable for splash protection and incidental contact only. Gloves should be changed immediately upon contamination.
Neoprene GoodFairOffers better resistance than nitrile for some chemicals; consult manufacturer data.
Viton® ExcellentExcellentRecommended for prolonged or immersive contact with halogenated aromatic compounds.
Laminate (e.g., Silver Shield®) ExcellentExcellentProvides broad-spectrum chemical resistance; can be used as an inner glove.

Note: Breakthrough times can vary significantly based on glove thickness, manufacturer, and the specific chemical. Always consult the manufacturer's chemical resistance data for the specific gloves being used.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict operational and disposal protocols is essential to minimize exposure and prevent environmental contamination.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Before handling the compound, ensure all necessary PPE is donned correctly.

    • Verify that the chemical fume hood is functioning properly.

    • Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Use anti-static weigh paper or a tared container to weigh the solid compound.

    • Handle with care to minimize the generation of dust.

    • Use a spatula for all transfers.

  • Solution Preparation:

    • If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.

    • Keep the container capped when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination, removing gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing Contaminated Materials

Chemical waste and contaminated materials associated with this compound must be treated as hazardous waste.[1]

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.

    • Contaminated PPE: Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated hazardous waste stream.[1]

  • Container Labeling:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal Procedure:

    • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[1]

    • Utilize a licensed hazardous waste disposal service.

    • Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for PPE Selection

The following diagram illustrates the logical steps for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Disposal start Start: Handling This compound assess_hazards Assess Potential for: - Skin/Eye Contact - Inhalation - Splashes start->assess_hazards eye_face Eye/Face Protection: - Safety Goggles (ANSI Z87.1) - Face Shield (if splash risk) assess_hazards->eye_face hand Hand Protection: - Nitrile (incidental contact) - Viton®/Laminate (prolonged contact) - Double-glove if necessary assess_hazards->hand body Body Protection: - Flame-Resistant Lab Coat - Full-Length Pants - Closed-Toe Shoes assess_hazards->body respiratory Respiratory Protection: - Chemical Fume Hood (primary) - NIOSH Respirator (if hood unavailable) assess_hazards->respiratory check_ppe Verify Correct PPE is Donned eye_face->check_ppe hand->check_ppe body->check_ppe respiratory->check_ppe check_ppe->assess_hazards No proceed Proceed with Handling check_ppe->proceed Yes disposal Dispose of Contaminated PPE as Hazardous Waste proceed->disposal

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.